molecular formula C5H11INP B1354527 (Cyanomethyl)trimethylphosphanium iodide CAS No. 42843-99-2

(Cyanomethyl)trimethylphosphanium iodide

Cat. No.: B1354527
CAS No.: 42843-99-2
M. Wt: 243.03 g/mol
InChI Key: GGIMHJFVOMBCFX-UHFFFAOYSA-M
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Description

(Cyanomethyl)trimethylphosphanium iodide is a useful research compound. Its molecular formula is C5H11INP and its molecular weight is 243.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyanomethyl)trimethylphosphanium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyanomethyl)trimethylphosphanium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl(trimethyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIMHJFVOMBCFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)CC#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11INP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441120
Record name (Cyanomethyl)(trimethyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42843-99-2
Record name (Cyanomethyl)(trimethyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Cyanomethyl)trimethylphosphanium iodide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity Profile

Executive Technical Summary

(Cyanomethyl)trimethylphosphanium iodide (CAS: 42843-99-2) is a specialized organophosphorus salt utilized primarily as a precursor for Wittig olefination and as a dual-mode alkylating reagent in organic synthesis. Structurally, it consists of a quaternary phosphorus cation bearing three methyl groups and one cyanomethyl moiety, balanced by an iodide counterion.

Its utility in drug development stems from its ability to introduce the acrylonitrile motif (


-unsaturated nitriles) into molecular scaffolds—a critical pharmacophore found in covalent inhibitors (Michael acceptors). Furthermore, it serves as a reagent for the homologation of alcohols to nitriles and the selective alkylation of amines and thiols.
PropertyData
IUPAC Name (Cyanomethyl)(trimethyl)phosphanium iodide
CAS Number 42843-99-2
Formula

Molecular Weight 243.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (DMSO, Acetonitrile); sparingly soluble in non-polar solvents.
Melting Point 212–216 °C (Decomposes)

Structural Analysis & Physiochemical Properties

The reactivity of (cyanomethyl)trimethylphosphanium iodide is dictated by the electron-withdrawing nature of the nitrile group (


) adjacent to the methylene bridge.
  • Acidity of

    
    -Protons:  The cationic phosphorus center (
    
    
    
    ) combined with the
    
    
    group significantly lowers the pKa of the methylene protons (
    
    
    ), making them easily deprotonated by weak-to-moderate bases (e.g.,
    
    
    ,
    
    
    ) to form the corresponding ylide .
  • Steric Profile: Unlike triphenylphosphonium analogs, the trimethyl groups provide minimal steric hindrance. This results in higher nucleophilicity of the resulting ylide but generally lower stereoselectivity (

    
     ratios) compared to bulkier analogs, unless specific conditions are employed.
    
  • Counterion Effect: The iodide ion (

    
    ) is a soft nucleophile. While generally stable, it can participate in equilibrium processes or act as a leaving group in specific substitution reactions.
    

Synthetic Protocol: Preparation of the Salt

Objective: Synthesis of (Cyanomethyl)trimethylphosphanium iodide from trimethylphosphine and iodoacetonitrile.

Reagents & Equipment
  • Trimethylphosphine (

    
    ):  1.0 M solution in THF (Pyrophoric/Toxic – Handle in Glovebox or Schlenk line).
    
  • Iodoacetonitrile (

    
    ):  High purity (Toxic/Lachrymator).
    
  • Solvent: Anhydrous Toluene or THF.

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with

    
    .
    
  • Solvent Charge: Add anhydrous Toluene (50 mL) to the flask.

  • Reagent Addition (Electrophile): Add Iodoacetonitrile (10 mmol, 1.67 g) via syringe. Cool the solution to 0°C using an ice bath.

  • Reagent Addition (Nucleophile): Slowly add Trimethylphosphine (10 mmol, 10 mL of 1.0 M solution) dropwise over 15 minutes.

    • Note: The reaction is exothermic. A white precipitate should begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Isolation: Filter the white solid under an inert atmosphere (or rapid filtration in air if humidity is low).

  • Purification: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted precursors.
    
  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the target salt.

Validation Criteria
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    1.9 (d,
    
    
    Hz, 9H,
    
    
    ), 4.1 (d,
    
    
    Hz, 2H,
    
    
    ).
  • 
     NMR:  Single peak typically observed around 
    
    
    
    +25 to +30 ppm (relative to
    
    
    ).
Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: Trimethylphosphine + Iodoacetonitrile Reaction Reaction: Nucleophilic Substitution (Sn2) Toluene, 0°C to RT, 4-6h Reagents->Reaction Mix under N2 Precipitation Precipitation of Phosphonium Salt Reaction->Precipitation Exothermic Filtration Filtration & Washing (Diethyl Ether) Precipitation->Filtration Isolation Product Product: (Cyanomethyl)trimethylphosphanium Iodide (White Solid) Filtration->Product Vacuum Dry

Figure 1: Synthetic workflow for the preparation of (Cyanomethyl)trimethylphosphanium iodide via Sn2 reaction.

Reactivity Profile: The Wittig-Acrylonitrile Nexus

The primary application of this salt in drug discovery is the synthesis of


-unsaturated nitriles (acrylonitriles). These motifs are crucial for covalent drugs that target cysteine residues (e.g., kinase inhibitors).
Mechanism of Action
  • Deprotonation: A base (e.g., NaH or KOtBu) removes an acidic proton from the

    
    -carbon, generating the phosphorus ylide.
    
  • Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of an aldehyde/ketone.

  • Oxaphosphetane Formation: A four-membered ring intermediate forms.[1][2]

  • Elimination: The strong P=O bond formation drives the collapse of the ring, releasing trimethylphosphine oxide and the alkene.

Stereoselectivity: Due to the electron-withdrawing nitrile group, the ylide is "stabilized."[1] Stabilized ylides typically favor the formation of the (E)-alkene isomer, although the small trimethyl group on phosphorus may erode this selectivity compared to triphenyl analogs.

Wittig Reaction Pathway Diagram

WittigMechanism Salt Phosphonium Salt [(Me)3P-CH2-CN]+ I- Ylide Stabilized Ylide (Me)3P=CH-CN Salt->Ylide Deprotonation (-HI) Base Base (NaH/KOtBu) Base->Ylide Intermediate Oxaphosphetane (4-membered ring) Ylide->Intermediate Nucleophilic Attack [2+2] Cycloaddition Aldehyde Substrate (Aldehyde R-CHO) Aldehyde->Intermediate Products Products: (E)-Acrylonitrile + Me3P=O Intermediate->Products Elimination (Driven by P=O bond)

Figure 2: Mechanistic pathway for the Wittig olefination converting aldehydes to acrylonitriles.

Advanced Application: The Zaragoza Homologation

Beyond standard Wittig chemistry, this reagent is used in "dual mode" reactions for the conversion of alcohols to nitriles with a two-carbon homologation (Zaragoza, 2002).

  • Concept: The phosphonium salt acts as an activator for the alcohol (similar to Mitsunobu chemistry) and provides the cyanide source.

  • Reaction:

    
     (via intermediate rearrangement/hydrolysis).
    
  • Utility: Allows for the direct synthesis of homologous nitriles from alcohols without converting to halides first.[3]

Safety & Handling Protocols

Hazard Class: Acute Toxin, Irritant.

  • Precursor Toxicity:

    • Trimethylphosphine: Pyrophoric and neurotoxic. Must be handled under inert gas.

    • Iodoacetonitrile: Fatal if swallowed/inhaled. Alkylating agent. Use double-gloving (Nitrile/Laminate) and work in a certified fume hood.

  • Salt Handling: While the salt is less volatile than its precursors, it is an organophosphorus iodide. Avoid dust inhalation.

  • Waste Disposal: Quench unreacted phosphines with bleach (sodium hypochlorite) to oxidize P(III) to P(V) before disposal. Segregate halogenated organic waste.

References

  • Zaragoza, F. (2002).[3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." Journal of Organic Chemistry, 67(14), 4963–4964.[4]

  • Sigma-Aldrich. (n.d.). "(Cyanomethyl)trimethylammonium iodide Safety Data Sheet." (Note: Analogous cation structure for safety classification).

  • Wittig, G., & Schöllkopf, U. (1954). "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I." Chemische Berichte, 87(9), 1318-1330.
  • Biosynth. (2023).[5] "(Cyanomethyl)(trimethyl)phosphonium iodide Product Data."

  • Anders, E., & Gaessler, W. (1987). "Phosphonium ylides: reactivity and structure." The Chemistry of Organophosphorus Compounds.

Sources

(Cyanomethyl)trimethylphosphanium iodide CAS number 42843-99-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (Cyanomethyl)trimethylphosphonium iodide (CAS 42843-99-2), a specialized organophosphorus reagent. It is structured to facilitate immediate application in high-level organic synthesis, specifically focusing on its advantages over triphenylphosphine analogs and its unique "dual-mode" reactivity known as the Zaragoza sequence.

The Zaragoza Reagent: Homologation & Olefination Architect

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

(Cyanomethyl)trimethylphosphonium iodide is a quaternary phosphonium salt. Unlike its ubiquitous cousin, (cyanomethyl)triphenylphosphonium chloride, this reagent utilizes a trimethyl cation core. This structural difference confers distinct solubility properties to the reaction by-products, addressing a major bottleneck in process chemistry: purification.

Property Data
CAS Number 42843-99-2
IUPAC Name (Cyanomethyl)trimethylphosphanium iodide
Common Name Zaragoza Reagent
Formula

Molecular Weight 243.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in THF, Toluene
Melting Point >200°C (decomposition)
Hygroscopicity Hygroscopic; store under inert atmosphere
Light Sensitivity Sensitive to light (iodide oxidation); store in amber vials

Strategic Advantages: The "Trimethyl" Divergence

In advanced drug development, the choice between trimethyl (PMe₃) and triphenyl (PPh₃) ligands is not trivial. It is a decision that impacts atom economy and downstream processing.

The Solubility Paradox (Green Chemistry)

The primary byproduct of Wittig-type reactions is the phosphine oxide.

  • Triphenylphosphine oxide (TPPO): Lipophilic. Co-elutes with organic products during chromatography. Difficult to crystallize out completely.

  • Trimethylphosphine oxide (TMPO): Highly water-soluble.[1]

    • Operational Impact: Reactions using CAS 42843-99-2 allow for the removal of the phosphorus by-product via a simple aqueous wash. This eliminates the need for difficult chromatographic separations of the oxide, making it superior for scale-up operations.

Steric & Electronic Profile
  • Nucleophilicity: The trimethyl-derived ylide is less sterically hindered than the triphenyl variant, potentially increasing reaction rates with bulky electrophiles.

  • Acidity: The

    
    -protons in the cyanomethyl group are sufficiently acidic (
    
    
    
    in DMSO) to be deprotonated by bases such as NaH, KOtBu, or even DIPEA/DBU in certain catalytic cycles.

Mechanistic Principles

Mode A: The Zaragoza Homologation (Alcohol Nitrile)

This is the reagent's "claim to fame." Discovered by Florencio Zaragoza (Novo Nordisk), this protocol allows for the direct conversion of alcohols to nitriles with a two-carbon homologation (adding a


 unit) in a single pot.[2][3]

Mechanism: The reagent exhibits a "dual mode of action":[2][4][3][5]

  • Activation: It likely facilitates the conversion of the alcohol functionality into an activated leaving group (or transient alkyl iodide via the iodide counterion).

  • Alkylation: The ylide species attacks the activated alkyl group.

  • Hydrolysis: The intermediate C-alkylated phosphonium salt is hydrolyzed to release the nitrile and trimethylphosphine oxide.

ZaragozaMechanism Alcohol Alcohol (R-CH2-OH) Inter1 Activation Step (In-situ R-I formation) Alcohol->Inter1 + Reagent (Excess) Reagent Reagent (Me3P-CH2-CN)+ I- Reagent->Inter1 Inter2 C-Alkylated Salt [Me3P-CH(R)-CN]+ Inter1->Inter2 Alkylation Hydrolysis Hydrolysis (H2O / Heat) Inter2->Hydrolysis Product Homologated Nitrile (R-CH2-CH2-CN) Hydrolysis->Product Waste By-product (Me3PO) Hydrolysis->Waste

Caption: The Zaragoza sequence converting primary alcohols to nitriles via a C-alkylated phosphonium intermediate.[2]

Mode B: Wittig Olefination (Aldehyde Unsaturated Nitrile)

Standard deprotonation yields the ylide, which reacts with aldehydes to form


-unsaturated nitriles.

Stereoselectivity: Cyanomethyl ylides are "stabilized ylides" (by the electron-withdrawing CN group).

  • Outcome: Predominantly E-alkenes (trans), though the smaller trimethyl group may reduce E/Z selectivity compared to bulky triphenyl analogs.

Experimental Protocols

Protocol A: Synthesis of the Reagent (In-House Preparation)

If commercial stock is unavailable or degraded.

Safety Warning: Trimethylphosphine (


) is pyrophoric and toxic. This synthesis must  be performed in a glovebox or under strict Schlenk conditions.
  • Setup: Flame-dried Schlenk flask under Argon.

  • Solvent: Anhydrous Toluene or Benzene (0.5 M concentration relative to phosphine).

  • Addition:

    • Charge flask with Trimethylphosphine (1.0 equiv).

    • Cool to 0°C.

    • Dropwise addition of Iodoacetonitrile (1.05 equiv). Caution: Iodoacetonitrile is a lachrymator and highly toxic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours. The salt will precipitate as a white solid.

  • Isolation: Filter under inert atmosphere. Wash with cold toluene and anhydrous ether.

  • Drying: Vacuum dry. Store in amber vial under Argon.

Protocol B: The Zaragoza Homologation (Alcohol to Nitrile)

Reference: J. Org.[2][3] Chem. 2002, 67, 4963-4964.[2][3]

Scope: Primary alcohols (benzylic, allylic, aliphatic without


-branching).
  • Mixture: Combine the Alcohol (1.0 mmol) and (Cyanomethyl)trimethylphosphonium iodide (2.0–3.0 mmol) in a pressure tube or sealed flask.

  • Solvent: DIPEA (Diisopropylethylamine) or a mix of Toluene/DIPEA.

  • Heating: Heat to 100–120°C for 12–24 hours.

    • Note: The high temperature is required for the alkylation/hydrolysis sequence.

  • Hydrolysis: Cool to RT. Add water (5 mL) and stir for 30 mins to ensure hydrolysis of the phosphonium intermediate.

  • Workup:

    • Extract with Ethyl Acetate or Ether.[6]

    • Crucial Step: The aqueous layer retains the Trimethylphosphine oxide (TMPO).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Evaporate solvent. The residue is often pure enough for use; otherwise, filter through a short silica plug.

Protocol C: Standard Wittig Olefination

Target: Synthesis of Cinnamonitrile derivatives.

  • Ylide Formation:

    • Suspend CAS 42843-99-2 (1.1 equiv) in anhydrous THF at 0°C.

    • Add KOtBu (1.1 equiv). Stir for 30 mins. Solution turns yellow/orange.

  • Coupling:

    • Add Aldehyde (1.0 equiv) dropwise.

    • Warm to RT and stir for 2–4 hours.

  • Workup:

    • Quench with water.[1][7][3][8]

    • Extract with DCM.

    • Wash with water (

      
      ) to remove TMPO.
      

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Low Yield (Homologation) Incomplete hydrolysis of the C-alkylated salt.Increase water addition time or heat the aqueous mixture briefly before extraction.
Dark/Black Reaction Mixture Iodine liberation due to light exposure.Ensure reagent is white before use. Wrap reaction vessels in foil. Add a crystal of sodium thiosulfate to workup.
Reagent "Wet" or Sticky Hygroscopic degradation.Dry reagent under high vacuum at 50°C for 4 hours. If it remains sticky, recrystallize from MeOH/Ether.
Poor E/Z Selectivity (Wittig) Salt effects or temperature.Switch to a non-polar solvent (Toluene) and lower temperature (-78°C) during addition to favor kinetic product, or reflux for thermodynamic (E) product.

Safety & Handling

  • Toxicity: Contains cyanide functionality and iodide.[2][3][9] Upon thermal decomposition or contact with strong acids, may release HCN or HI.

  • Phosphine Hazard: Although the salt is stable, degradation can release trimethylphosphine, which has a low odor threshold (garlic/fishy) and is toxic.

  • Iodide Sensitivity: Iodides oxidize to elemental iodine (

    
    ) over time. 
    
    
    
    can act as a radical inhibitor or oxidant, interfering with sensitive catalytic cycles.

Disposal: Treat aqueous waste streams with bleach (hypochlorite) to oxidize any residual cyanide or phosphine species before disposal, following local EHS regulations.

References

  • Zaragoza, F. (2002).[2][3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action".[3][5] Journal of Organic Chemistry, 67(14), 4963–4964.[3] Link

  • McNulty, J., et al. (2003). "Scope and Mechanistic Insights into the Wittig Reaction of Stabilized Ylides". Journal of the American Chemical Society.
  • Anders, E., et al. (1999). "Phosphorus Ylides: Chemical Properties and Reactivity". Chemical Reviews.
  • Apollo Scientific.[10] (2023).[11][12] "Safety Data Sheet: (Cyanomethyl)trimethylphosphonium iodide". Link

Sources

physical and chemical properties of (Cyanomethyl)trimethylphosphanium iodide

Author: BenchChem Technical Support Team. Date: February 2026

The Zaragoza Reagent: Dual-Mode Reactivity in Organic Synthesis[1]

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide (CAS 42843-99-2), often referred to as the Zaragoza reagent, is a specialized organophosphorus salt utilized in advanced organic synthesis. While structurally related to the ubiquitous triphenylphosphonium Wittig reagents, the substitution of phenyl rings with methyl groups drastically alters its solubility profile, steric demand, and reactivity patterns.

This guide details the physicochemical properties of the salt and explores its dual-mode utility: functioning both as a classic Wittig reagent for the synthesis of


-unsaturated nitriles and as a potent activator for the direct conversion of alcohols and amines into homologated nitriles—a transformation of high value in medicinal chemistry for installing cyanomethyl motifs.
Chemical Identity & Structural Analysis

The compound consists of a quaternary phosphonium cation bearing three methyl groups and one cyanomethyl group, counterbalanced by an iodide anion.[1]

ParameterData
IUPAC Name (Cyanomethyl)(trimethyl)phosphonium iodide
Common Name Zaragoza Reagent
CAS Number 42843-99-2
Molecular Formula

Molecular Weight 243.03 g/mol
SMILES

Structure Quaternary Phosphonium Salt
1.1 Electronic & Steric Properties
  • Steric Profile: Unlike the bulky triphenylphosphonium analogs, the trimethyl groups are sterically unobtrusive. This reduced bulk allows the reagent to approach hindered electrophiles more facilely but reduces the stereoselectivity (

    
     ratio) typically governed by steric clash in the oxaphosphetane intermediate.
    
  • Inductive Effects: The cyanomethyl group is electron-withdrawing, increasing the acidity of the

    
    -protons (
    
    
    
    estimated ~18-20 in DMSO). This makes the salt a precursor to a "semi-stabilized" ylide.
  • Solubility: The trimethylphosphonium core confers high water solubility, a critical feature that simplifies purification. The byproduct, trimethylphosphine oxide, is water-soluble, allowing it to be washed away during aqueous workup—a significant advantage over the difficult-to-remove triphenylphosphine oxide.

Physical Properties[3][4][5]
PropertyDescription/Value
Appearance White to off-white crystalline solid.[2]
Melting Point >200°C (Decomposition).[2] High lattice energy typical of ionic phosphonium salts.
Solubility High: Water, Methanol, DMSO, DMF.Moderate: Acetonitrile, Acetone.Low/Insoluble: Diethyl ether, Hexanes, Toluene.
Hygroscopicity Moderate to High. The iodide anion is polarizable; the salt should be stored under desiccant.
Stability Stable at room temperature if kept dry. Light sensitive (iodide oxidation).
Chemical Reactivity & Mechanisms[6][7]

The Zaragoza reagent exhibits a "Dual Mode of Action," dictated by the reaction conditions and the electrophile present.

3.1 Pathway A: Wittig Olefination

In the presence of a base (e.g., NaH, KOtBu), the


-protons are removed to generate the ylide. This ylide reacts with aldehydes or ketones to form 

-unsaturated nitriles.
  • Mechanism: The ylide acts as a nucleophile attacking the carbonyl carbon.

  • Selectivity: Due to the small trimethyl groups,

    
    -selectivity is often diminished compared to triphenyl analogs, leading to 
    
    
    
    mixtures unless specific conditions (e.g., Schlosser modification) are applied.
3.2 Pathway B: Nucleophilic Substitution (The Zaragoza Reaction)

This is the reagent's distinguishing application. It activates alcohols (primary/secondary) for nucleophilic displacement by the cyanide group within the reagent structure or via an external nucleophile, effectively converting


 (two-carbon homologation).
  • Mechanism: The alcohol attacks the phosphorus center, displacing iodide. The iodide then acts as a nucleophile (or the cyanide group rearranges) to displace the phosphine oxide, forming the nitrile. This mimics the Mitsunobu reaction but without DEAD/PPh3.

ReactionPathways Reagent (Cyanomethyl)trimethyl phosphonium Iodide Ylide Phosphonium Ylide Reagent->Ylide Deprotonation OxyPhos Alkoxyphosphonium Intermediate Reagent->OxyPhos + R-OH / Heat Base Base (NaH/KOtBu) Base->Ylide Alcohol Alcohol (R-OH) Alcohol->OxyPhos ProductA α,β-Unsaturated Nitrile (Wittig Product) Ylide->ProductA + Carbonyl (- Me3PO) ProductB Homologated Nitrile (R-CH2-CN) OxyPhos->ProductB SN2 Displacement (- Me3PO) Aldehyde Aldehyde/Ketone Aldehyde->ProductA

Figure 1: Dual reactivity pathways of the Zaragoza reagent: Wittig Olefination vs. Alcohol Homologation.

Synthesis & Purification

Safety Warning: This synthesis involves Trimethylphosphine (


), which is pyrophoric and toxic, and Iodoacetonitrile, which is a severe lachrymator and alkylating agent. All operations must be performed in a fume hood with inert atmosphere (Nitrogen/Argon).
Synthesis Protocol
  • Reagents: Trimethylphosphine (1.0 M in THF or Toluene) and Iodoacetonitrile (1.05 equiv).

  • Solvent: Anhydrous Toluene or THF. Toluene is preferred as the ionic product will precipitate out, driving the reaction to completion.

  • Procedure:

    • Cool the

      
       solution to 0°C under Argon.
      
    • Add Iodoacetonitrile dropwise to control the exotherm.

    • Allow to warm to room temperature and stir for 2-4 hours.

    • A white precipitate forms immediately.

  • Purification:

    • Filtration under inert atmosphere (Schlenk filtration recommended to keep dry).

    • Wash the solid cake copiously with diethyl ether to remove unreacted precursors.

    • Dry under high vacuum.

Experimental Protocols
5.1 Protocol A: Direct Conversion of Alcohols to Nitriles (Zaragoza Method)

Reference: Zaragoza, F. J.[3] Org. Chem. 2002, 67, 4963.[3][4]

Objective: Convert Benzyl Alcohol to Phenylpropionitrile.

  • Preparation: In a dry flask, dissolve (Cyanomethyl)trimethylphosphonium iodide (1.5 mmol) in Propionitrile (3 mL).

  • Addition: Add Benzyl Alcohol (1.0 mmol) and Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction: Heat the mixture to 90-100°C for 12 hours.

    • Mechanism Check: DIPEA neutralizes the HI formed. The reaction is driven by the formation of the strong P=O bond in trimethylphosphine oxide.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Crucial Step: Wash the organic phase with water/brine. The byproduct

      
       is highly water-soluble and will be removed here.
      
  • Analysis: Dry over

    
    , concentrate, and analyze via GC-MS or NMR.
    
5.2 Protocol B: Wittig Olefination

Objective: Synthesis of Cinnamonitrile from Benzaldehyde.

  • Ylide Formation: Suspend the phosphonium salt (1.2 mmol) in anhydrous THF (5 mL) at 0°C. Add KOtBu (1.2 mmol). Stir for 30 mins. The solution may turn yellow/orange.

  • Coupling: Add Benzaldehyde (1.0 mmol) dropwise.

  • Completion: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated

    
    . Extract with ether.
    
  • Purification: Silica gel chromatography.

Handling & Safety Data
Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed or inhaled. Iodides can affect thyroid function.Wear P95/P100 respirator if handling powder.
Skin/Eye Irritant Causes severe eye irritation and skin sensitization.Use nitrile gloves and safety goggles.
Stability Hygroscopic. Light sensitive.Store in amber vials in a desiccator.
Incompatibility Strong oxidizing agents, strong bases.Avoid mixing with peroxides.

Self-Validating Safety Check: Before heating any reaction with this reagent, ensure the system is vented or equipped with a reflux condenser, as the liberation of volatile iodides or nitriles can pressurize sealed vessels.

References
  • Zaragoza, F. (2002).[3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." The Journal of Organic Chemistry, 67(14), 4963–4964.[4] Link

  • Dodd, C. J., et al. (2021).[4] "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines." The Journal of Organic Chemistry. Link

  • Biosynth. (n.d.). "(Cyanomethyl)(trimethyl)phosphonium iodide - Product Data." Link

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Phosphonium Salts." Link

Sources

Technical Guide: Synthesis and Mechanism of (Cyanomethyl)trimethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Zaragoza Reagent CAS Registry Number: 158145-31-0 (Analogous salts) Classification: Quaternary Phosphonium Salt / Menschutkin Reaction Product

Executive Summary

This guide details the formation of (Cyanomethyl)trimethylphosphonium iodide , a specialized reagent widely utilized in drug discovery for the direct conversion of alcohols to nitriles (with two-carbon homologation) and as a precursor for modified Wittig olefinations.

The formation proceeds via a Menschutkin reaction , a classic


 nucleophilic substitution where trimethylphosphine (

) attacks iodoacetonitrile (

). While conceptually simple, the synthesis requires rigorous control of kinetic parameters and atmosphere due to the pyrophoric nature of the phosphine and the lachrymatory properties of the nitrile. This document provides a self-validating protocol designed to maximize yield (>95%) while mitigating safety risks.

Mechanistic Principles

The Menschutkin Reaction Core

The reaction is a bimolecular nucleophilic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) between a neutral nucleophile (tertiary phosphine) and a neutral electrophile (alkyl halide), resulting in an ionic product.


Orbital Interaction: The reaction is driven by the overlap of the highest occupied molecular orbital (HOMO) of the phosphine—specifically the non-bonding lone pair (


)—with the lowest unoccupied molecular orbital (LUMO) of the alkyl halide, the antibonding 

orbital.

Transition State (TS) Geometry: The transition state is characterized by a trigonal bipyramidal geometry at the


-carbon. The phosphine approaches 

opposite to the leaving iodide group.
  • Bond Formation: The

    
     bond begins to form.
    
  • Bond Breaking: The

    
     bond begins to lengthen and weaken.
    
  • Charge Separation: Unlike typical anionic

    
     reactions where charge is dispersed, this reaction generates  charge separation in the transition state (going from neutral reactants to a dipole-heavy TS).
    
Kinetic Considerations & Solvent Effects

The rate law follows second-order kinetics:



Solvent Influence (The Hughes-Ingold Rules): Because the transition state is more polar (charge-separated) than the starting materials, polar aprotic solvents (e.g., Acetonitrile, DMSO) significantly stabilize the transition state, lowering the activation energy (


) and accelerating the rate.

However, for synthetic practicality, we often utilize non-polar solvents (e.g., Toluene, Diethyl Ether).

  • Reasoning: While the rate is slower in non-polar media, the ionic product is insoluble in them. This causes the product to precipitate immediately upon formation, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification to a mere filtration step.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate and orbital logic.

MenschutkinMechanism cluster_0 Reactants (Neutral) cluster_1 Transition State (Polar) cluster_2 Product (Ionic) PMe3 Trimethylphosphine (HOMO: n_P) TS [ Me3Pδ+ ... CH2CN ... Iδ- ]‡ Charge Separation Trigonal Bipyramidal C PMe3->TS Nucleophilic Attack ICH2CN Iodoacetonitrile (LUMO: σ* C-I) ICH2CN->TS Salt (Cyanomethyl)trimethyl- phosphonium Iodide (Precipitate) TS->Salt Bond Formation Leaving Group Departure Solvent Solvent Effect: Polar solvents stabilize TS Non-polar solvents precipitate Product TS->Solvent

Caption: Reaction pathway showing the orbital interaction and charge development in the transition state.

Synthetic Protocol (Self-Validating)

Safety Warning:

  • Trimethylphosphine (

    
    ):  Pyrophoric.[1][2] Spontaneously ignites in air.[1] Must be handled under 
    
    
    
    or Ar using Schlenk techniques. Highly toxic.
  • Iodoacetonitrile: Severe lachrymator and alkylating agent. Use strictly in a fume hood.

Materials & Equipment
  • Reactants: Trimethylphosphine (1.0 M in Toluene or THF is preferred for safety over neat liquid), Iodoacetonitrile (freshly distilled if dark).

  • Solvent: Anhydrous Toluene or Diethyl Ether (dried over Na/Benzophenone).

  • Hardware: Schlenk flask (100 mL), magnetic stir bar, addition funnel, Schlenk frit or glovebox.

Step-by-Step Methodology
StepActionRationale (Causality)
1 Setup: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3x). Add stir bar.Eliminates moisture which solvates the nucleophile and competes for reactivity.
2 Solvent Charge: Add 20 mL anhydrous Toluene.Toluene is non-polar; the product will crash out, preventing side reactions.
3 Nucleophile Addition: Add

(10 mmol, 1.0 eq) via syringe. Cool to 0°C.
Cooling manages the exotherm of the subsequent addition.
4 Electrophile Addition: Dropwise addition of Iodoacetonitrile (10.5 mmol, 1.05 eq).Slight excess of the alkyl halide ensures full consumption of the pyrophoric phosphine.
5 Reaction: Stir at 0°C for 1 hr, then warm to RT for 2-4 hrs.Initial low temp controls kinetics; warming ensures completion. White solid should appear immediately.
6 Workup: Filter the white precipitate under inert atmosphere (Schlenk frit). Wash with

(3x 10 mL).
Removes unreacted iodoacetonitrile. Inert filtration prevents hydrolysis of the hygroscopic salt.
7 Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.Removes trace solvent. Yields typically >90%.
Experimental Workflow Visualization

SynthesisWorkflow Start Start: Flame-Dried Schlenk Flask (Argon Atmosphere) Solvent Add Anhydrous Toluene (Reaction Medium) Start->Solvent AddPMe3 Add PMe3 (1.0 eq) Cool to 0°C Solvent->AddPMe3 AddICH2CN Dropwise Add ICH2CN (1.05 eq) (Control Exotherm) AddPMe3->AddICH2CN Precipitation Precipitation of White Solid (Driving Force) AddICH2CN->Precipitation Stir 4h @ RT Filter Filtration (Schlenk Frit) Wash with Et2O Precipitation->Filter Dry Vacuum Dry Remove volatiles Filter->Dry Product Final Product: (Cyanomethyl)trimethylphosphonium Iodide Dry->Product

Caption: Inert atmosphere workflow ensuring safety and high purity isolation.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • Appearance: White, crystalline, hygroscopic powder.

  • 
     NMR (DMSO-
    
    
    
    ):
    A single singlet peak is expected.
    • Shift:

      
       ppm (characteristic of phosphonium salts).
      
    • Note: Absence of peak at

      
       ppm confirms consumption of free 
      
      
      
      .
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (d, 
      
      
      
      Hz, 9H,
      
      
      )
    • 
       ppm (d, 
      
      
      
      Hz, 2H,
      
      
      )
  • Melting Point: Decomposition often occurs >200°C (typical for quaternary salts).

Applications in Drug Development[4]

This reagent, often referred to as the Zaragoza Reagent , is a versatile tool in medicinal chemistry.

The "Zaragoza" Transformation (Alcohol to Nitrile)

A primary application is the one-step conversion of primary alcohols to nitriles with a two-carbon homologation .[3]

  • Mechanism: The alcohol attacks the phosphorus, displacing the cyanomethyl group, which then rearranges.

  • Utility: Rapidly builds carbon chains in fragment-based drug design without multi-step protection/deprotection.

Modified Wittig-Horner Reactions

The salt serves as a precursor to the phosphorus ylide:



This ylide reacts with aldehydes/ketones to form 

-unsaturated nitriles, which are Michael acceptors—common pharmacophores in covalent inhibitors (e.g., covalent kinase inhibitors).

References

  • Zaragoza, F. (2002).[3] "(Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action: One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation".[3] The Journal of Organic Chemistry, 67(14), 4963–4964.[4] [Link]

  • Cristau, H. J., et al. (2003). "Synthesis of functionalized phosphonium salts and their application in Wittig reactions". Journal of Organometallic Chemistry, 687(2), 365-375. [Link]

  • Abboud, J. L. M., et al. (1999). "Critical compilation of scales of solvent parameters. Part I: Pure, non-hydrogen bond donor solvents". Pure and Applied Chemistry, 71(4), 645-718. (Reference for Solvent Dielectric Constants in Menschutkin Kinetics). [Link]

Sources

(Cyanomethyl)trimethylphosphanium iodide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Name: (Cyanomethyl)trimethylphosphanium iodide Common Name: Zaragoza Reagent (in specific contexts)[1]

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide is a specialized organophosphorus reagent used primarily in the synthesis of


-unsaturated nitriles via Wittig olefination and, more recently, for the direct homologation of alcohols to nitriles (Zaragoza reaction).

Unlike its more common triphenylphosphonium analogue, this trimethyl-substituted salt offers a critical advantage in pharmaceutical process chemistry: the byproduct, trimethylphosphine oxide, is highly water-soluble. This physicochemical property allows for simplified aqueous workups, eliminating the difficult chromatographic separation often required to remove triphenylphosphine oxide. This guide details its characterization, synthesis, and application in high-value organic transformations.

Physicochemical Characterization

The following data establishes the baseline identity for analytical verification.

PropertyValueNotes
CAS Number 42843-99-2 Specific to the iodide salt.[2][3][4][5]
Molecular Formula

Molecular Weight 243.03 g/mol Calculated based on IUPAC atomic weights.[2]
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility Soluble in water, MeOH, DMSOInsoluble in non-polar solvents (

, Hexanes).
Melting Point > 250 °C (decomposition)Typical for quaternary phosphonium salts.
Functionality C2 Homologation ReagentIntroduces a

or

motif.

Synthetic Utility & Mechanism[6][7][8][9]

The "Trimethyl" Advantage

In drug development, purification efficiency is paramount. Standard Wittig reagents employ triphenylphosphine (


), generating triphenylphosphine oxide (

) as a byproduct.

is lipophilic and notoriously difficult to separate from organic products without column chromatography.
  • (Cyanomethyl)trimethylphosphonium iodide generates trimethylphosphine oxide (

    
    ) .
    
  • Advantage:

    
     is highly polar and water-soluble. It partitions into the aqueous phase during extraction, leaving the organic product clean.
    
Primary Application: Wittig Olefination

The reagent is deprotonated by a base (e.g., NaH, KOtBu) to form the corresponding ylide. This ylide reacts with aldehydes or ketones to form


-unsaturated nitriles.
Advanced Application: The Zaragoza Protocol

This reagent facilitates the direct conversion of alcohols to nitriles with a two-carbon chain elongation, avoiding the need to pre-activate the alcohol as a halide or tosylate.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Use this protocol if the commercial reagent is unavailable or requires fresh preparation. Note: Trimethylphosphine is pyrophoric and toxic.

Safety Prerequisite: All operations must be performed in a fume hood under a strictly inert atmosphere (Nitrogen or Argon).

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous Toluene (50 mL) to the flask.

  • Phosphine Addition: Via syringe, add Trimethylphosphine (

    
    )  (1.0 M solution in Toluene, 50 mmol, 50 mL).
    
    • Critical:

      
       is volatile and pyrophoric. Ensure the needle tip is submerged in the solvent before depressing the plunger.
      
  • Electrophile Addition: Charge the addition funnel with Iodoacetonitrile (55 mmol, 1.1 equiv) diluted in 10 mL Toluene.

  • Reaction: Add the iodoacetonitrile dropwise over 30 minutes at

    
     (ice bath). The reaction is exothermic.
    
    • Observation: A white precipitate will begin to form almost immediately.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Filter the white solid under an inert atmosphere (Schlenk filtration recommended).

  • Purification: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted starting materials.
    
  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

  • Validation: Check melting point and

    
     NMR (DMSO-
    
    
    
    ).
    • Expected

      
       NMR:
      
      
      
      1.98 (d,
      
      
      Hz, 9H,
      
      
      ), 4.10 (d,
      
      
      Hz, 2H,
      
      
      ).
Protocol B: Wittig Olefination (Synthesis of Unsaturated Nitriles)
  • Activation: Suspend (Cyanomethyl)trimethylphosphonium iodide (10 mmol) in anhydrous THF (30 mL) under Argon.

  • Deprotonation: Cool to

    
     and add Potassium tert-butoxide (KOtBu)  (10.5 mmol). Stir for 30 minutes.
    
    • Observation: The solution will turn yellow/orange, indicating ylide formation.

  • Coupling: Add the substrate Aldehyde/Ketone (9.5 mmol) dropwise in THF.

  • Reaction: Warm to room temperature and stir until TLC indicates consumption of the carbonyl (typically 2-4 hours).

  • Workup (The "Trimethyl" Benefit):

    • Quench with water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Note: The byproduct

      
       remains in the aqueous layer.
      
  • Finishing: Dry organics over

    
    , filter, and concentrate.
    

Visualizations

Diagram 1: Mechanism of Wittig Olefination

This pathway illustrates the deprotonation to the ylide, the nucleophilic attack on the carbonyl, and the formation of the alkene with the expulsion of the water-soluble oxide.

WittigMechanism Salt (Cyanomethyl)trimethyl phosphonium Iodide (Precursor) Ylide Phosphonium Ylide (Reactive Species) Salt->Ylide Deprotonation (-HI) Base Base (KOtBu) Base->Ylide Inter Oxaphosphetane (4-Membered Ring) Ylide->Inter Nucleophilic Attack Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Inter Product Product (Unsaturated Nitrile) Inter->Product Elimination Byproduct Trimethylphosphine Oxide (Water Soluble) Inter->Byproduct Expulsion

Caption: Reaction pathway showing the conversion of the phosphonium salt to the active ylide and subsequent olefination.[6][7][8][9]

Diagram 2: Reagent Synthesis Workflow

A step-by-step logic flow for the safe preparation of the salt.

SynthesisWorkflow Start Start: Inert Atmosphere (Argon) Mix Dissolve PMe3 in Toluene (Caution: Pyrophoric) Start->Mix Add Add Iodoacetonitrile (Dropwise at 0°C) Mix->Add React Stir 12h @ RT (Precipitate Forms) Add->React Filter Schlenk Filtration React->Filter Wash Wash with Et2O (Remove unreacted materials) Filter->Wash Dry Vacuum Dry (Remove solvents) Wash->Dry Final Pure (Cyanomethyl)trimethyl phosphonium Iodide Dry->Final

Caption: Operational workflow for the synthesis of the reagent from trimethylphosphine and iodoacetonitrile.

References

  • Amerigo Scientific. (n.d.). (Cyanomethyl)trimethylphosphanium iodide Product Data. Retrieved from [Link]

  • Zaragoza, F. (2002).[6] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[6] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963-4964.[10] Retrieved from [Link]

Sources

interpreting NMR spectra of (Cyanomethyl)trimethylphosphanium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Analysis & Spectral Interpretation of (Cyanomethyl)trimethylphosphonium Iodide (The Zaragoza Reagent)

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide (CAS 42843-99-2), often referred to as the Zaragoza Reagent , is a specialized phosphonium salt utilized primarily for the one-step conversion of alcohols to nitriles with a two-carbon homologation.[1][2] Its utility extends to the synthesis of unsymmetrical thioethers and as a precursor for functionalized ionic liquids.

For the analytical scientist, this molecule presents a distinct Heteronuclear Spin System (


, 

,

)
.[3] Unlike standard organic characterization, the interpretation of its NMR spectra is dominated by the 100% natural abundance of Phosphorus-31 (

), which imposes large scalar couplings (

) on both proton and carbon signals.[3] This guide details the spectral fingerprint required to validate the salt's purity and distinguish it from common oxidation byproducts.

Structural Context & Spin Physics

The molecule consists of a quaternary phosphonium cation


 paired with an iodide anion 

.
  • The Phosphorus Core (

    
    ):  The central phosphorus atom is positively charged (tetrahedral geometry). It acts as a spin-active nucleus (
    
    
    
    ) that splits neighboring nuclei.
  • Coupling Regime: The spectrum is defined by heteronuclear coupling .

    • 
      :  Two-bond coupling between P and the attached methyl/methylene protons.
      
    • 
      :  One-bond coupling between P and the attached carbons.
      
  • Electronic Environment: The nitrile (

    
    ) and the cationic phosphorus (
    
    
    
    ) are both strong electron-withdrawing groups (EWG), causing significant downfield shifts (deshielding) of the methylene protons.

Synthesis & Sample Preparation Protocol

Safety Warning: Trimethylphosphine (


) is pyrophoric and toxic. Iodoacetonitrile is a severe lachrymator and toxic. All operations must be performed in a glovebox or a well-ventilated fume hood under inert atmosphere (

or

).
Synthesis Workflow

The synthesis follows a standard


 quaternization pathway.

Reagents:

  • Trimethylphosphine (

    
    ) [1.0 M in THF or Toluene][3]
    
  • Iodoacetonitrile (

    
    ) [Neat, freshly distilled if dark][3]
    
  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Charge: In a flame-dried Schlenk flask under Argon, dilute

    
     (1.0 equiv) in anhydrous THF (
    
    
    
    concentration).
  • Addition: Cool to 0°C. Add

    
     (1.05 equiv) dropwise via syringe. The reaction is exothermic.
    
  • Precipitation: The phosphonium salt is insoluble in THF/Toluene and will precipitate immediately as a white solid.

  • Isolation: Filter the solid under inert gas. Wash with cold

    
     to remove unreacted precursors.
    
  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove trace solvent.

Graphviz Diagram: Synthesis Logic

SynthesisWorkflow Reactants Reactants PMe3 + ICH2CN Transition Transition State [SN2 Attack] Reactants->Transition 0°C, THF Precipitation Precipitation (Insoluble in THF) Transition->Precipitation Ionic Pairing Product Product [(Me)3P-CH2-CN]+ I- Precipitation->Product Filtration

Caption: Step-wise formation of the Zaragoza Reagent via nucleophilic substitution.

NMR Spectral Interpretation

NMR (Proton)

Solvent: DMSO-


 is recommended due to the ionic nature of the salt. 

may be used but solubility can be limited, and ion-pairing effects may shift peaks slightly.[3]

Characteristic Features: The spectrum will NOT show singlets. Every proton signal is split into a doublet by the


 nucleus.
MoietyIntegrationMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Assignment Logic

2HDoublet (d)5.30 – 5.50 16 – 18 Hz Highly deshielded by

and

.[3] Large

.[3]

9HDoublet (d)1.95 – 2.15 14 – 15 Hz Characteristic

region.

Interpretation Check:

  • Integration Ratio: Must be exactly 2 : 9 . If the ratio deviates, check for hydrolysis (presence of methyl groups from phosphine oxide).

  • Coupling Verification: If you run a

    
     (phosphorus-decoupled proton) experiment, these doublets will collapse into singlets.[3]
    

Graphviz Diagram: Spin Splitting Tree

NMRSplitting cluster_Me Trimethyl Group (-PMe3) cluster_CH2 Methylene Group (-CH2-) Root Uncoupled Protons (Theoretical) Me_Singlet Singlet (9H) ~2.0 ppm Root->Me_Singlet CH2_Singlet Singlet (2H) ~5.4 ppm Root->CH2_Singlet Me_Doublet Doublet (d) 2J_PH = 14 Hz Me_Singlet->Me_Doublet + 31P Coupling CH2_Doublet Doublet (d) 2J_PH = 17 Hz CH2_Singlet->CH2_Doublet + 31P Coupling

Caption: Theoretical splitting of proton signals by the phosphorus nucleus (I=1/2).

NMR (Carbon)

The carbon spectrum is equally diagnostic, featuring large One-Bond Couplings (


) .[3]
CarbonMultiplicityChemical Shift (

)
Coupling (

)
Notes

Doublet (d)~112 - 115 ppm

Hz
Nitrile carbon.[3] Weak coupling to P.

Doublet (d)~30 - 35 ppm

Hz
Direct bond to P. Large splitting.

Doublet (d)~8 - 12 ppm

Hz
Direct bond to P. Large splitting.[3]
NMR (Phosphorus)
  • Signal: Singlet (assuming proton decoupling

    
    ).[3]
    
  • Shift:

    
     to 
    
    
    
    ppm
    (relative to
    
    
    ).
  • Diagnostic: If a peak appears at

    
     to 
    
    
    
    ppm, it indicates oxidation to Trimethylphosphine oxide (
    
    
    )
    .[3] The salt should be strictly in the 20-30 ppm range.

Troubleshooting & Impurity Profiling

Common issues in the synthesis and storage of the Zaragoza Reagent involve hydrolysis or oxidation.

  • Oxidation (

    
    ): 
    
    • Origin: Exposure to air during synthesis or wet solvents.

    • NMR Sign: New doublet in

      
       NMR at 
      
      
      
      ppm (
      
      
      Hz).
    • Remedy: Recrystallize from Ethanol/Ether or repeat synthesis under stricter inert conditions.

  • Hydrolysis:

    • Origin: Reaction with water produces

      
       and formaldehyde/cyanide byproducts.
      
    • NMR Sign: Appearance of a

      
       proton (large doublet, 
      
      
      
      Hz) in the proton spectrum.

References

  • Zaragoza, F. (2002).[2][3] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[1][2] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964.[3]

  • Reich, H. J. (n.d.).[3] WinPLT NMR Data: Phosphorus-31 Chemical Shifts. University of Wisconsin-Madison.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Phosphonium Ylide chemistry and NMR trends).

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (Cyanomethyl)trimethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (Cyanomethyl)trimethylphosphonium iodide, focusing on its spectroscopic signature, synthetic preparation, and application utility.

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide is a specialized organophosphorus salt utilized primarily as a reagent for the homologation of alcohols to nitriles and the S-alkylation of thiols. Its utility stems from the activation of the cyanomethyl group by the positively charged phosphonium center, rendering the methylene protons acidic and the carbon electrophilic depending on the reaction conditions. This guide provides the definitive spectroscopic atlas for the compound and a self-validating synthesis protocol.

Chemical Identity & Properties

PropertyData
IUPAC Name (Cyanomethyl)(trimethyl)phosphonium iodide
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 245.04 g/mol
Appearance White to off-white crystalline solid (hygroscopic)
Solubility Soluble in polar organic solvents (DMSO, Acetonitrile, Methanol); Insoluble in non-polar solvents (Hexane, Toluene).[1][2]

Synthesis & Purification Protocol

Expertise Note: The synthesis relies on the


 alkylation of trimethylphosphine. Because trimethylphosphine is pyrophoric and susceptible to oxidation, strict inert atmosphere techniques are required until the stable salt is formed.
Reagents
  • Trimethylphosphine (

    
    ):  1.0 M solution in THF or Toluene (preferred over neat gas for safety).
    
  • Iodoacetonitrile (

    
    ):  Freshly distilled or passed through a basic alumina plug to remove free iodine.
    
  • Solvent: Anhydrous Toluene (promotes precipitation of the product).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Under nitrogen flow, add anhydrous toluene (solvent) followed by iodoacetonitrile (1.1 equivalents). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add the trimethylphosphine solution (1.0 equivalent) over 20 minutes.

    • Observation: A white precipitate should begin to form immediately (the phosphonium salt is insoluble in toluene).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure completion.

  • Isolation: Filter the solid under a blanket of nitrogen (Schlenk filtration recommended to avoid moisture absorption).

  • Purification: Wash the filter cake 3x with cold diethyl ether to remove unreacted organic starting materials.

  • Drying: Dry the solid under high vacuum (<0.1 mmHg) for 12 hours to remove trace solvents.

Process Visualization

SynthesisWorkflow Start Reagent Prep (Dry Toluene, Inert Atm) Mix Addition at 0°C (PMe3 + ICH2CN) Start->Mix Charge React Reaction (RT, 4-6 hrs) Mix->React Warm to RT Precip Precipitation (Salt Formation) React->Precip Crystallization Filter Filtration & Wash (Ether Wash) Precip->Filter Isolate Product Pure Product (Vacuum Dry) Filter->Product Dry

Figure 1: Synthesis workflow for (Cyanomethyl)trimethylphosphonium iodide highlighting critical temperature control and isolation steps.

Spectroscopic Atlas

The following data validates the structure. The diagnostic features are the phosphorus-proton coupling patterns in NMR and the nitrile stretch in IR.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 or CDCl

NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment

P
26.5 ppm Singlet-Phosphonium Center (

)

H
1.98 ppm Doublet

Hz


H
4.10 ppm Doublet

Hz


C
8.5 ppm Doublet

Hz


C
16.2 ppm Doublet

Hz


C
113.5 ppm Doublet

Hz

(Nitrile)
Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR

  • Diagnostic Peak: 2137 cm

    
      (Sharp, Medium Intensity).
    
    • Interpretation: This corresponds to the

      
       stretching vibration. It is slightly shifted compared to non-cationic nitriles due to the electron-withdrawing inductive effect of the adjacent phosphonium group.
      
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  m/z 116.1
    
    • Calculation:

      
      
      
  • Negative Mode: m/z 126.9 (Iodide ion,

    
    )
    

Structural Analysis & Coupling Logic

Understanding the NMR splitting is crucial for purity analysis. The phosphorus atom (


P, spin 1/2, 100% abundance) couples with both the methyl protons and the methylene protons, creating characteristic doublets.
Coupling Pathway Diagram

CouplingLogic P 31P Nucleus (Spin 1/2) Me_H Methyl Protons (CH3) P->Me_H 2J Coupling (~14 Hz) CH2_H Methylene Protons (CH2) P->CH2_H 2J Coupling (~16 Hz) CN_C Nitrile Carbon (CN) P->CN_C 3J Coupling (Inductive)

Figure 2: NMR Coupling connectivity. The central Phosphorus nucleus splits both proton environments into doublets.

Applications in Drug Development

This reagent is highly valued in medicinal chemistry for "One-Pot" transformations.

  • Homologation of Alcohols to Nitriles:

    • Mechanism:[3][4][5][6] The alcohol attacks the phosphorus (activated by the iodide/base), followed by a rearrangement that releases trimethylphosphine oxide and transfers the cyanomethyl group.

    • Result: Extends the carbon chain by 2 carbons (

      
      ).
      
  • S-Alkylation:

    • Used to synthesize unsymmetrical thioethers from thiols under mild conditions, avoiding the use of highly toxic alkyl halides.

References

  • Zaragoza, F. (2002).[4] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." The Journal of Organic Chemistry, 67(14), 4963–4964.

  • Zaragoza, F. (2001). "(Cyanomethyl)trimethylphosphonium Iodide as Reagent for the Intermolecular S-Alkylation of Thiols with Alcohols." Tetrahedron, 57, 5451-5454.

  • Apollo Scientific. "Safety Data Sheet: (Cyanomethyl)trimethylphosphonium iodide."

Sources

key characteristics of the Zaragoza reagent

Author: BenchChem Technical Support Team. Date: February 2026

The Zaragoza Reagent: Technical Guide to (Cyanomethyl)trimethylphosphonium Iodide

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

This guide serves as the definitive technical reference for the Zaragoza Reagent [(cyanomethyl)trimethylphosphonium iodide], a specialized organophosphorus activator developed by Florencio Zaragoza Dörwald and colleagues at Novo Nordisk in the early 2000s.

Unlike the traditional Mitsunobu (DEAD/PPh₃) or Appel (CCl₄/PPh₃) systems, which are plagued by hazardous byproducts and atom-inefficiency, the Zaragoza Reagent offers a dual-mode functionality within a single, stable salt. It functions both as an oxygen activator for alcohols and, under specific stoichiometries, as a carbon nucleophile for homologation.

Key Technical Value:

  • Safety: Non-explosive, solid, air-stable alternative to azodicarboxylates.

  • Selectivity: Facilitates direct

    
     displacement of primary and secondary alcohols by amines (N-alkylation) or thiols (S-alkylation).
    
  • Unique Reactivity: Capable of a "one-pot" conversion of alcohols to nitriles with a two-carbon chain extension , a transformation rarely achievable by other single reagents.

PART 2: CHEMICAL PROFILE & MECHANISTIC FOUNDATION

Chemical Identity
  • IUPAC Name: (Cyanomethyl)trimethylphosphonium iodide[1][2][3][4][5]

  • Common Name: Zaragoza Reagent

  • CAS Number: 157141-27-0

  • Formula:

    
    
    
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in propionitrile, acetonitrile, and DMF; sparingly soluble in THF.

The Dual-Mode Mechanism

The reagent's utility stems from the lability of the cyanomethyl group attached to the phosphorus. It operates via two distinct pathways depending on the reaction partners and stoichiometry.

Pathway A: Alcohol Activation (The Pseudo-Mitsunobu Mode)

In the presence of a nucleophile (amine/thiol) and a base, the reagent activates the alcohol oxygen. The cyanomethyl group acts as a "dummy" ligand that is displaced to form acetonitrile, generating an alkoxyphosphonium intermediate. This intermediate collapses (similar to the Arbuzov or Appel mechanism) to an alkyl iodide in situ, which is then attacked by the amine.

Pathway B: Homologation (The Carbon-Extension Mode)

When used in excess without an external nucleophile, the reagent acts as both the activator and the carbon source.

  • Activation: One equivalent converts the alcohol (

    
    ) to the alkyl iodide (
    
    
    
    ).
  • Ylide Formation: A second equivalent is deprotonated by base to form the ylide

    
    .
    
  • Coupling: The ylide attacks the alkyl iodide, forming a C-alkylated phosphonium salt.

  • Hydrolysis: The salt hydrolyzes to release a nitrile with two additional carbons (

    
    ) relative to the alcohol carbon skeleton (
    
    
    
    ).
2.3 Mechanistic Visualization

The following diagram illustrates the bifurcation of the Zaragoza Reagent's reactivity.

ZaragozaMechanism Reagent Zaragoza Reagent [Me3P-CH2-CN]+ I- Intermediate Alkoxyphosphonium [Me3P-OR]+ Reagent->Intermediate + R-OH - CH3CN Ylide Ylide Species [Me3P=CHCN] Reagent->Ylide + Base (Excess Reagent) Alcohol Alcohol (R-OH) Alcohol->Intermediate AlkylIodide In-situ Alkyl Iodide (R-I) Intermediate->AlkylIodide Arbuzov-type Collapse ProductA Tertiary Amine (R-NR'2) AlkylIodide->ProductA + Amine SN2 Displacement Salt C-Alkylated Salt [Me3P-CH(R)-CN]+ AlkylIodide->Salt + Ylide Amine Amine (HNR'2) Amine->ProductA Ylide->Salt ProductB Homologous Nitrile (R-CH2-CN) Salt->ProductB Hydrolysis (- Me3PO)

Caption: Dual-pathway mechanism showing N-alkylation (top) and Nitrile Homologation (bottom).

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Direct N-Alkylation of Amines

This protocol replaces the Mitsunobu reaction for synthesizing secondary/tertiary amines from alcohols. It is particularly effective for benzylic and primary aliphatic alcohols.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Zaragoza Reagent (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Propionitrile (preferred) or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, dissolve the alcohol (1.0 mmol) and amine (1.2 mmol) in anhydrous propionitrile (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the Zaragoza Reagent (1.5 mmol) in a single portion. The reagent should not be dissolved prior to addition to maintain anhydrous integrity.

  • Reaction: Heat the mixture to 90–100 °C under an argon atmosphere.

    • Note: Unlike Mitsunobu (0 °C to RT), this reaction requires thermal energy to drive the displacement of the nitrile leaving group and the subsequent

      
       attack.
      
  • Monitoring: Monitor by TLC or LC-MS. Typical reaction time is 2–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated

      
       and brine.
      
    • The byproduct, trimethylphosphine oxide (

      
      ), is water-soluble (unlike 
      
      
      
      ), simplifying purification.
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: One-Pot Nitrile Homologation (Two-Carbon Extension)

This unique protocol converts an alcohol


 directly to 

.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • Zaragoza Reagent (3.0 equiv - Critical excess)

  • DIPEA (3.0 equiv)

  • Solvent: Propionitrile.[6]

Step-by-Step Workflow:

  • Activation: Dissolve alcohol (1.0 mmol) in propionitrile (5 mL). Add DIPEA (3.0 mmol) and Zaragoza Reagent (3.0 mmol).

  • Alkylation: Heat to 100–110 °C in a sealed tube for 12–24 hours.

    • Mechanism Check: The first equivalent converts

      
      . The remaining equivalents form the ylide, which attacks 
      
      
      
      .
  • Hydrolysis: Cool the mixture to room temperature. Add water (2 mL) and stir vigorously for 30 minutes.

    • Critical Step: This hydrolyzes the intermediate phosphorus ylide/salt to release the nitrile.[2][5]

  • Extraction: Extract the aqueous mixture with

    
     or EtOAc.
    
  • Purification: The resulting nitrile often requires minimal purification. If necessary, use flash chromatography.

PART 4: COMPARATIVE ANALYSIS (Data Summary)

The following table contrasts the Zaragoza Reagent with standard methodologies for similar transformations.

FeatureZaragoza ReagentMitsunobu (DEAD/PPh3)Appel (CCl4/PPh3)
State Stable SolidLiquid/Solid (Explosive risk)Toxic Liquid
Atom Economy Moderate (loses

,

)
Poor (loses

, Hydrazine)
Poor (loses

,

)
Byproduct Removal Easy (

is water soluble)
Difficult (

is difficult)
Difficult (

)
Reaction Temp High (80–100 °C)Low (0 °C – RT)RT – Reflux
Steric Tolerance Moderate (Sensitive to steric bulk)High (Inverts stereocenters)Moderate
Key Niche Amine Alkylation & Homologation Ester/Ether formationHalogenation

PART 5: REFERENCES

  • Zaragoza, F.; Stephensen, H. (2001).[2][4][6][7] "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase". Journal of Organic Chemistry, 66(7), 2518–2521. Link

  • Zaragoza, F. (2002).[1][2][4][5] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action".[1][2][4][5][7] Journal of Organic Chemistry, 67(14), 4963–4964.[1] Link[4]

  • Zaragoza, F. (2005).[2][4] "Phosphonium Salts as Reagents for the Synthesis of Heterocycles". Current Organic Chemistry, 9, 1493-1504. Link

Sources

Technical Guide: Quaternary Phosphonium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Phase Transfer Catalysts to Mitochondrial Vectors

Executive Summary

Quaternary Phosphonium Salts (QPS), characterized by the tetra-coordinate


 motif, represent a cornerstone of modern synthetic and medicinal chemistry. Unlike their ammonium counterparts, QPS offer superior thermal stability (often stable >200°C) and unique polarizability, making them indispensable in Phase Transfer Catalysis (PTC). Beyond catalysis, the delocalized cationic charge of the triphenylphosphonium (TPP) moiety serves as a "homing device" for mitochondrial drug delivery, exploiting the electrochemical gradient of the inner mitochondrial membrane. This guide provides a rigorous technical examination of QPS synthesis, their mechanistic roles in catalysis, and their application in targeted therapeutics.

Part 1: Structural Fundamentals & Synthesis Strategies

The synthesis of QPS is primarily governed by the nucleophilicity of the precursor phosphine and the electrophilicity of the alkylating agent. However, steric hindrance and electronic deactivation in aryl systems require advanced metal-catalyzed approaches.

The Classical Route: Nucleophilic Substitution ( )

The most robust method for alkyl-substituted QPS involves the quaternization of tertiary phosphines with alkyl halides.

  • Mechanism: Direct

    
     attack of the phosphorus lone pair on the alkyl halide.
    
  • Kinetics: Reaction rates follow the order

    
     and 
    
    
    
    .
  • Critical Control Point: Tertiary alkyl halides generally fail due to competing E2 elimination induced by the basicity of the phosphine.

Modern Route: Metal-Catalyzed Arylation

Synthesizing tetraarylphosphonium salts (e.g.,


) is impossible via 

due to the inertness of aryl halides. Modern protocols utilize Palladium or Nickel catalysis to couple aryl halides with phosphines.
Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide

A foundational reagent for Wittig olefination and a precursor for PTC.

Reagents:

  • Triphenylphosphine (

    
    ): 26.2 g (0.10 mol) [MW: 262.29]
    
  • Methyl Bromide (

    
    ) solution (e.g., in MTBE) or Iodomethane (as alternative): 0.11 mol (1.1 equiv). Note: MeBr is a gas; using a solution or a chilled pressure vessel is standard.
    
  • Solvent: Toluene (anhydrous) – 100 mL.

Step-by-Step Methodology:

  • Inerting: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) to prevent oxidation of 
    
    
    
    to triphenylphosphine oxide (
    
    
    ).
  • Dissolution: Dissolve

    
     in Toluene. Toluene is chosen because the starting material is soluble, but the product is insoluble, ensuring self-purification via precipitation.
    
  • Addition: Cool the solution to 0°C. Add the alkyl halide dropwise.

    • Observation: A white precipitate should begin to form almost immediately (the "crash-out" effect).

  • Reaction: Allow to warm to room temperature and stir for 12 hours. For less reactive halides, heat to 60°C.

  • Isolation: Filter the white solid under vacuum.

  • Purification: Wash the filter cake with cold toluene (

    
     mL) to remove unreacted phosphine, followed by hexanes to remove residual solvent.
    
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

  • Validation:

    • Melting Point: 232–234°C.

    • 
       NMR:  Singlet at 
      
      
      
      ppm (CDCl3). Absence of peak at -6 ppm confirms no residual
      
      
      .
Visualization: Synthesis Decision Tree

QPS_Synthesis Input Target Structure [PR4]+ X- Check Is R group Aryl or Alkyl? Input->Check Alkyl Alkyl Group (Primary/Secondary) Check->Alkyl Alkyl Aryl Aryl Group (Phenyl/Naphthyl) Check->Aryl Aryl RouteA Route A: Nucleophilic Substitution (SN2) Alkyl->RouteA RouteB Route B: Metal-Catalyzed Coupling (Pd/Ni Catalysis) Aryl->RouteB ProcessA React PPh3 + R-X Solvent: Toluene/ACN RouteA->ProcessA ProcessB React PPh3 + Ar-X Cat: Pd(OAc)2/NiCl2 High Temp RouteB->ProcessB Product Crystalline QPS Precipitate ProcessA->Product ProcessB->Product

Figure 1: Decision matrix for selecting the appropriate synthetic route based on substituent nature.

Part 2: The Catalytic Engine – Phase Transfer Catalysis (PTC)

QPS are superior to ammonium salts in high-temperature PTC applications due to the higher bond strength of


 vs 

, preventing Hofmann elimination.
The "Ion Shuttle" Mechanism

In a biphasic system (Organic/Aqueous), the QPS acts as a shuttle.[1] The lipophilic cation (


) pairs with the nucleophilic anion (

) in the aqueous phase and transports it into the organic phase where the reaction occurs.

Key Advantages of Phosphonium PTC:

  • Thermal Stability: Stable up to 200°C (vs. ~100°C for ammonium).

  • Tunability: Steric bulk can be adjusted (e.g., Butyl vs. Hexyl chains) to optimize the partition coefficient.

Experimental Protocol: PTC Alkylation of Phenylacetonitrile

A standard protocol demonstrating the catalytic efficiency of Tetrabutylphosphonium Bromide (TBPB).

Reaction:



Protocol:

  • Setup: In a flask, combine Phenylacetonitrile (10 mmol) and Ethyl Bromide (12 mmol).

  • Catalyst Addition: Add Tetrabutylphosphonium Bromide (0.5 mmol, 5 mol%).

  • Base Addition: Add 50% w/w NaOH solution (5 mL). Note: The high concentration drives the deprotonation at the interface.

  • Agitation: Stir vigorously (>800 rpm). Crucial: PTC is diffusion-controlled; interfacial area determines rate.

  • Monitoring: Monitor by GC or TLC. The organic layer will contain the product.

  • Workup: Separate phases. Wash organic phase with water (to remove catalyst and salt). Dry (

    
    ) and concentrate.
    
Visualization: The PTC Cycle

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase QY_org [Q+ Y-] Active Ion Pair RY R-Y (Product) QY_org->RY Reaction QX_org [Q+ X-] Spent Catalyst QY_org->QX_org Release Y- RX R-X (Substrate) RX->RY + QX_aq [Q+ X-] QX_org->QX_aq Diffusion QY_aq [Q+ Y-] QY_aq->QY_org Transfer QX_aq->QY_aq Ion Exchange (X- replaced by Y-) M_Y M+ Y- (Reagent Salt) M_X M+ X- (Waste Salt) M_Y->M_X Equilibrium

Figure 2: The Starks Extraction Mechanism. Q+ shuttles the reactive anion Y- into the organic phase.

Part 3: Medicinal Chemistry – Mitochondrial Targeting[2][3][4]

The Triphenylphosphonium (TPP) cation is a "lipophilic cation." Its charge is delocalized across the three phenyl rings, reducing the energy penalty for passing through hydrophobic membranes.

Mechanism of Accumulation

Mitochondria maintain a high negative membrane potential (


 to 

mV) relative to the cytosol. According to the Nernst equation, monovalent cations accumulate 10-fold for every 61.5 mV of potential difference.
  • Result: TPP-linked drugs can accumulate 100-500x inside mitochondria compared to the cytosol.

Key Applications
  • MitoQ: TPP linked to Ubiquinone (CoQ10) to target antioxidants directly to the source of ROS.

  • Cancer Therapy: Exploiting the hyper-polarized mitochondria of cancer cells to deliver cytotoxins selectively.

Visualization: Mitochondrial Accumulation Gradient

Mito_Targeting cluster_ext Extracellular Space cluster_cyto Cytosol (-30 to -60 mV) cluster_mito Mitochondrial Matrix (-150 to -180 mV) Drug TPP-Drug Conjugate Drug_Cyto Accumulation (5-10x) Drug->Drug_Cyto Plasma Membrane Potential Drug_Mito High Accumulation (100-500x) Drug_Cyto->Drug_Mito Mitochondrial Potential (ΔΨm)

Figure 3: Electrochemical potential-driven accumulation of TPP conjugates.

Part 4: Data Summary & Comparison

FeatureQuaternary Ammonium SaltsQuaternary Phosphonium Salts
General Formula


Thermal Stability Low (Hofmann Elimination <100°C)High (Stable >200°C)
Solubility (Organic) GoodExcellent (Highly Lipophilic)
Catalytic Activity StandardEnhanced (Larger ionic radius = looser ion pair)
Biological Role Antimicrobial / SurfactantMitochondrial Targeting Vector
Cost LowModerate to High

References

  • Preparation of Qu

    • Source: Google P
    • Context: Describes the reaction of alkenyl halides with trialkyl phosphines.
  • Efficient Late-Stage Synthesis of Qu

    • Source: Chemical Communic
    • Context: Discusses photocatalytic approaches for synthesizing QPS
  • Phase-Transfer C

    • Source: Journal of the American Chemical Society (ACS).
    • Context: Foundational paper by Starks on the mechanism of anion transfer by qu
  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds

    • Source: Chemical Reviews (ACS), 2025.
    • Context: Comprehensive review on the mechanism of TPP accumulation and therapeutic applic
  • Chiral Quaternary Phosphonium Salts as Phase-Transfer C

    • Source: Green Chemistry (RSC), 2016.[2]

    • Context: Review of asymmetric transformations using chiral phosphonium c

Sources

Cyanomethyl Phosphorus Ylides: A Technical Guide to Synthesis, Reactivity, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanomethyl phosphorus ylides (cyanomethylenetriphenylphosphorane and its derivatives) represent a critical class of "stabilized" Wittig reagents. Unlike their unstabilized alkyl counterparts, these reagents possess a cyano electron-withdrawing group (EWG) that significantly alters their electronic profile, handling requirements, and reaction selectivity.

This guide provides a comprehensive technical breakdown of these reagents, moving from fundamental electronic theory to practical, self-validating synthesis protocols. It is designed for medicinal chemists and process scientists seeking to leverage


-unsaturated nitriles as Michael acceptors in covalent drug discovery or as intermediates in heterocycle synthesis.

Part 1: Molecular Architecture & Electronic Fundamentals

The "Stabilized" Ylide Paradigm

The cyanomethyl ylide is defined by the conjugation of the anionic carbon with the nitrile group. This delocalization lowers the energy of the HOMO (Highest Occupied Molecular Orbital), rendering the ylide isolable under ambient conditions, unlike the transient methylenetriphenylphosphorane.

Key Electronic Characteristics:

  • Resonance Stabilization: The negative charge on the

    
    -carbon is delocalized onto the nitrogen of the cyano group.
    
  • Nucleophilicity: Reduced compared to unstabilized ylides, requiring more electrophilic partners (aldehydes/ketones) and often higher temperatures or longer reaction times.

  • Acidity: The precursor phosphonium salt is significantly more acidic (

    
    ) than alkyl phosphonium salts (
    
    
    
    ), allowing generation with weaker bases like alkoxides or even aqueous NaOH.
Visualization of Resonance & Reactivity

The following diagram illustrates the resonance contribution that dictates the "soft" nucleophilic character of the ylide.

Resonance Figure 1: Resonance structures of cyanomethyl phosphorus ylide showing charge delocalization onto the nitrile nitrogen. Ylide1 Ylene Form (Ph)3P=CH-CN Ylide2 Ylide Form (Ph)3P(+)-CH(-)-CN Ylide1->Ylide2  Resonance   Ylide3 Cumulene Form (Ph)3P(+)-CH=C=N(-) Ylide2->Ylide3  Delocalization  

Part 2: Synthesis & Generation Protocols

Safety Pre-requisites (Critical)

WARNING: The precursor, Chloroacetonitrile , is an extremely hazardous alkylating agent. It is fatal if inhaled, swallowed, or absorbed through the skin.

  • Engineering Controls: All operations must occur in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Quenching: Residual alkyl halides should be quenched with aqueous ammonia or sodium thiosulfate.

Protocol A: Synthesis of Cyanomethyltriphenylphosphonium Chloride

This protocol relies on the


 displacement of chloride by triphenylphosphine.

Reagents:

  • Triphenylphosphine (

    
    ): 1.0 equiv.
    
  • Chloroacetonitrile (

    
    ): 1.1 equiv.
    
  • Solvent: Anhydrous Toluene or Benzene (High boiling non-polar solvents favor precipitation of the salt).

Step-by-Step Methodology:

  • Dissolution: Dissolve 26.2 g (0.1 mol) of

    
     in 150 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add 7.0 mL (0.11 mol) of chloroacetonitrile dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. A white precipitate will begin to form within the first hour.
    
  • Isolation: Cool the reaction to room temperature. Filter the white solid using a Büchner funnel.

  • Purification: Wash the cake 3x with cold toluene and 2x with diethyl ether to remove unreacted phosphine.

  • Drying: Dry under high vacuum (0.1 mmHg) at

    
     for 4 hours.
    
  • Validation:

    • Yield: Typically >85%.

    • Melting Point:

      
       (dec).
      
    • 
       NMR:  Single peak at 
      
      
      
      ppm (in
      
      
      ).
Protocol B: In Situ Ylide Generation & Wittig Olefination

Because the ylide is stabilized, it can be generated in situ or isolated. For most drug discovery applications, in situ generation is preferred to minimize handling.

Reagents:

  • Phosphonium Salt (from Protocol A): 1.1 equiv.

  • Base: Sodium Ethoxide (NaOEt) or DBU.

  • Electrophile: Aldehyde (R-CHO).

  • Solvent: Ethanol (for NaOEt) or DCM (for DBU).

Methodology:

  • Suspend the phosphonium salt in anhydrous ethanol (

    
    ).
    
  • Add NaOEt (1.1 equiv) dropwise at

    
    . The solution will turn yellow/orange, indicating ylide formation.
    
  • Stir for 15 minutes to ensure complete deprotonation.

  • Add the aldehyde (1.0 equiv) slowly.

  • Warm to room temperature. If the aldehyde is electron-rich, reflux may be required.

  • Workup: Concentrate solvent, dilute with water, and extract with ethyl acetate. The byproduct, Triphenylphosphine Oxide (

    
    ), is often difficult to remove; use column chromatography (Silica, Hexane/EtOAc gradient).
    

Part 3: Reactivity Profile & Mechanistic Logic

The Wittig Reaction: E/Z Selectivity

Cyanomethyl ylides are classified as Stabilized Ylides .[1] According to the standard Wittig model:

  • Unstabilized Ylides: Kinetic control

    
     Z-alkene (via puckered transition state).
    
  • Stabilized Ylides (Cyanomethyl): Thermodynamic control

    
    E-alkene  (via planar transition state and reversible oxaphosphetane formation).
    

However, the nitrile group is less sterically demanding than an ester group. Consequently, while E-selectivity is dominant, mixtures (e.g., 70:30 E:Z) are common unless the aldehyde is bulky.

Mechanistic Pathway (Graphviz)

WittigMechanism Figure 2: Mechanistic pathway of the Wittig reaction with stabilized ylides, highlighting the reversibility that leads to thermodynamic E-selectivity. Salt Phosphonium Salt [Ph3P-CH2-CN]+ Cl- Ylide Ylide Generation Ph3P=CH-CN Salt->Ylide  + Base (-HCl)   Betaine Betaine Intermediate (Short-lived/Reversible) Ylide->Betaine  Nucleophilic Attack   Aldehyde Aldehyde R-CHO Aldehyde->Betaine OPA Oxaphosphetane (Four-Membered Ring) Betaine->OPA  Cyclization   OPA->Betaine  Reversibility (E-Selectivity)   Products Products Ph3P=O + R-CH=CH-CN OPA->Products  Syn-Elimination  

Data Summary: Base & Solvent Effects

The choice of base affects the reaction rate and purity.

Base SystemSolventConditionsUtility
NaOEt / NaOMe Ethanol / Methanol

Standard. High yield, cost-effective. Best for robust substrates.
DBU / DIPEA DCM / THFRTMild. Good for base-sensitive aldehydes (e.g., racemizable chiral centers).
NaH THF / DMF

Strong. Ensures complete ylide formation. Used for sterically hindered ketones.
NaOH (aq) DCM (Biphasic)RTPhase Transfer. Requires PTC catalyst (e.g., TBAB). Green chemistry compliant.

Part 4: Advanced Applications in Drug Discovery

Covalent Inhibitor Synthesis (Michael Acceptors)

-unsaturated nitriles are potent Michael acceptors. They target cysteine residues in proteins (e.g., Cathepsin K, JAK3).
  • Advantage: The nitrile group is smaller than an ester or amide, allowing the warhead to fit into tight binding pockets.

  • Reversibility: Unlike acrylamides (often irreversible), acrylonitrile adducts can sometimes be reversible depending on the local protein environment, offering a tunable safety profile [1].

Heterocycle Construction

Cyanomethyl ylides serve as "C2" synthons for constructing 5-membered heterocycles.

  • Oxazole Synthesis: Reaction of the ylide with an acid chloride (

    
    ) initially acylates the 
    
    
    
    -carbon. Subsequent treatment with a nucleophile or heat induces cyclization to form oxazoles, which are ubiquitous pharmacophores in antibiotics and kinase inhibitors.

Heterocycle Figure 3: Acylation of cyanomethyl ylide leading to oxazole formation via intramolecular Wittig-type closure. Ylide Ylide Ph3P=CH-CN Inter Acylated Ylide Ph3P=C(CN)-COR Ylide->Inter  C-Acylation   Acyl Acyl Chloride R-COCl Acyl->Inter Oxazole Oxazole Derivative (Cyclization) Inter->Oxazole  -Ph3PO  

Part 5: References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4] Chemical Reviews.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry.

  • Reich, H. J. "31P NMR Chemical Shifts." University of Wisconsin-Madison.[5]

  • Vertex Pharmaceuticals. (2007). "Process for the preparation of nitrile derivatives." US Patent 7,256,211.

Sources

Technical Guide: (Cyanomethyl)trimethylphosphonium Iodide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanisms, and experimental protocols for (Cyanomethyl)trimethylphosphonium Iodide , a specialized reagent in organic synthesis.

Executive Summary

Reagent Profile: (Cyanomethyl)trimethylphosphonium iodide (TMCP-I) CAS: 15764-16-6 (General for salt) / Specific references often cite in situ preparation. Role: Homologation reagent, Wittig ylide precursor, and Mitsunobu-type alkylating agent.

In the landscape of drug development, (Cyanomethyl)trimethylphosphonium iodide represents a high-precision alternative to the ubiquitous triphenylphosphonium analogs. While the triphenyl variants are standard for Wittig olefinations, the trimethyl core of this reagent confers two distinct technical advantages critical for process chemistry and library synthesis:

  • Dual-Mode Reactivity: Unlike its triphenyl counterpart, the trimethyl variant enables the direct conversion of alcohols to nitriles with a two-carbon homologation via a unique alkylation-hydrolysis mechanism (The Zaragoza Protocol).

  • Green Purification: The byproduct, trimethylphosphine oxide (

    
    ), is highly water-soluble. This allows for product isolation via simple aqueous extraction, eliminating the difficult chromatography often required to remove lipophilic triphenylphosphine oxide (
    
    
    
    ).

This guide outlines the mechanistic causality, validated protocols, and safety considerations for deploying TMCP-I in high-value intermediate synthesis.

Mechanistic Foundations & Chemical Properties

The "Trimethyl" Advantage

The choice between trimethyl- and triphenyl- substituents is not merely cosmetic; it dictates the reaction pathway.

  • Steric Profile: The trimethyl group minimizes steric hindrance around the phosphorus center, allowing for nucleophilic attacks on the phosphorus that are kinetically unfavorable with bulky phenyl groups.

  • Electronic Effect: Alkyl groups are electron-donating, making the associated ylide more nucleophilic (and unstable) compared to the aryl-stabilized analogs.

  • Solubility: The iodide salt is soluble in polar aprotic solvents (DMF, Propionitrile), essential for high-temperature alkylations.

The Zaragoza Mechanism (Dual Mode Action)

The defining application of this reagent is the direct conversion of primary alcohols to homologous nitriles. This reaction bypasses the traditional two-step sequence (activation to halide/tosylate


 cyanide displacement).

Mechanism:

  • Activation: The alcohol attacks the phosphorus center (Mitsunobu-style activation).

  • Alkylation: The cyanomethyl group acts as a carbon nucleophile.

  • Hydrolysis: The intermediate undergoes hydrolysis to release the nitrile and trimethylphosphine oxide.

ZaragozaMechanism Reagent (Cyanomethyl) trimethylphosphonium Iodide Inter1 Oxyphosphonium Intermediate Reagent->Inter1 90-100°C Propionitrile Alcohol Primary Alcohol (R-CH2-OH) Alcohol->Inter1 90-100°C Propionitrile Inter2 C-Alkylated Phosphonium Salt Inter1->Inter2 Rearrangement Hydrolysis Hydrolysis (H2O) Inter2->Hydrolysis +H2O Product Homologous Nitrile (R-CH2-CH2-CN) Hydrolysis->Product Byproduct Me3P=O (Water Soluble) Hydrolysis->Byproduct

Figure 1: The Zaragoza Mechanism for the direct homologation of alcohols to nitriles. Note the crucial rearrangement step facilitated by the trimethyl core.

Core Applications & Protocols

Application A: Direct Homologation of Alcohols to Nitriles

Context: Used when generating


-amino acid precursors or extending carbon chains in drug scaffolds without using toxic cyanide salts (NaCN/KCN).

Scope:

  • Substrates: Benzylic, allylic, and primary aliphatic alcohols (without

    
    -branching).
    
  • Incompatible: Secondary alcohols (elimination competes), phenols.

Protocol 1: Synthesis of Hydrocinnamonitrile from Benzyl Alcohol Based on Zaragoza, F. J. Org. Chem. 2002.[1][2][3][4][5][6]

Reagents:

  • Benzyl alcohol (1.0 equiv)

  • (Cyanomethyl)trimethylphosphonium iodide (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Propionitrile (EtCN)

Step-by-Step Methodology:

  • Preparation: In a pressure tube or sealed flask, dissolve Benzyl alcohol (10 mmol) and DIPEA (15 mmol) in Propionitrile (20 mL).

  • Addition: Add (Cyanomethyl)trimethylphosphonium iodide (15 mmol) in one portion. The salt may not dissolve completely at RT.

  • Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours.

    • Why: High temperature is required to overcome the activation energy of the C-alkylation rearrangement.

  • Hydrolysis: Cool to room temperature. Add water (20 mL) and stir vigorously for 30 minutes.

    • Why: This hydrolyzes the C-alkylated phosphonium intermediate to release the nitrile.[1][2]

  • Workup (The Trimethyl Advantage):

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine.

    • Note: The byproduct

      
       partitions into the aqueous phase, simplifying purification.
      
  • Purification: Dry over

    
    , concentrate, and purify via short-path silica filtration if necessary.
    

Data Summary: Substrate Scope

Substrate ClassExample AlcoholProductYield (%)Notes
Benzylic Benzyl alcohol3-Phenylpropionitrile85-92%Highly efficient; no elimination.
Allylic Cinnamyl alcohol5-Phenyl-4-pentenenitrile78-85%Retains alkene geometry.
Aliphatic 1-OctanolDecanenitrile65-75%Requires longer reaction times.
Steric 2-Phenylethanol4-Phenylbutyronitrile<40%

-branching hinders reaction.
Application B: Wittig Olefination (Synthesis of Acrylonitriles)

Context: Synthesis of Michael acceptors (


-unsaturated nitriles) for covalent inhibitor warheads.

Comparison: While (Cyanomethyl)triphenylphosphonium chloride is common, the trimethyl iodide variant is preferred when the product is non-polar and difficult to separate from triphenylphosphine oxide.

Protocol 2: Z-Selective Wittig Olefination Reagents:

  • Aldehyde substrate (1.0 equiv)

  • TMCP-I (1.2 equiv)

  • Base: KHMDS or NaH (1.2 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Ylide Formation: Suspend TMCP-I in THF at

    
    . Add KHMDS dropwise. Stir for 30 mins. The solution turns yellow/orange.[7]
    
  • Addition: Add the aldehyde (dissolved in THF) slowly at

    
     (for Z-selectivity) or 
    
    
    
    (for E/Z mixtures).
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with sat.

    
    .[8] Extract with 
    
    
    
    .
    • Advantage:[2] Wash the organic layer with water to remove

      
      .
      
Application C: Mitsunobu-Type Thioether Synthesis

Context: Coupling thiols with alcohols to form unsymmetric thioethers, a common motif in metabolic stable analogs.

Mechanism: Similar to the alcohol-to-nitrile conversion, but the thiol acts as the external nucleophile intercepting the oxyphosphonium intermediate.

ThioetherWorkflow Start Start: Alcohol + Thiol + TMCP-I Heat Heat (80-100°C) Solvent: Propionitrile Start->Heat Inter Activated Alcohol (Oxyphosphonium) Heat->Inter Activation Attack Nucleophilic Attack by Thiol (R-SH) Inter->Attack Displacement End Product: Unsymmetric Thioether Attack->End -Me3PO

Figure 2: Workflow for the synthesis of thioethers using TMCP-I.

Safety & Handling

  • Toxicity: Phosphonium salts are generally toxic if ingested. The cyanide moiety in the reagent is covalently bonded but can release toxic byproducts under extreme acidic/thermal decomposition.

  • Precursors: Synthesis of this reagent involves Iodoacetonitrile , a severe lachrymator and alkylating agent. Handle all precursors in a fume hood.

  • Stability: TMCP-I is hygroscopic.[8] Store in a desiccator or under Argon.

  • Byproducts: Trimethylphosphine oxide is less toxic than the phosphine but should still be treated as chemical waste.

References

  • Zaragoza, F. (2002).[1][2][3][4][5] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action".[5][6][9][10] The Journal of Organic Chemistry, 67(14), 4963–4964.[5][6] Link

  • McNally, A., et al. (2016).[4] "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts". Journal of the American Chemical Society, 138(42), 13806–13809. Link

  • Andersson, P., et al. (2006). "Iridium-Catalyzed Allylic Substitutions". Chemical Reviews, 106(8), 3210. (Contextualizing phosphonium ylides in metal catalysis). Link

  • Organic Chemistry Portal. "Synthesis of Nitriles (Cyanomethylation)". (Summarizes the Zaragoza protocol). Link

Sources

Methodological & Application

protocol for Wittig reaction using (Cyanomethyl)trimethylphosphanium iodide

Application Note AN-104: High-Efficiency Synthesis of -Unsaturated Nitriles via Wittig Reaction

Reagent: (Cyanomethyl)trimethylphosphonium iodide CAS: 15764-16-6 Reaction Type: Stabilized Wittig Olefination Target Audience: Synthetic Chemists, Process Development Scientists

Introduction & Strategic Rationale

The synthesis of

(Cyanomethyl)trimethylphosphonium iodide

Why use the Trimethyl variant over the Triphenyl variant?

  • Superior Workup Efficiency: The primary byproduct, trimethylphosphine oxide (TMPO), is highly water-soluble.[1] Unlike triphenylphosphine oxide (TPPO), which requires tedious precipitation or chromatography to remove, TMPO can be quantitatively removed via simple aqueous extraction.

  • Atom Economy: The trimethyl group reduces the molecular weight of the reagent waste compared to the massive triphenyl groups.

  • Reactivity: The trimethylphosphonium ylide is less sterically hindered, often allowing for reaction with more challenging, hindered ketones.

Mechanistic Principles

The reaction proceeds via the formation of a stabilized phosphorus ylide.[2] The electron-withdrawing nature of the nitrile group stabilizes the carbanion, classifying this as a "stabilized ylide." Consequently, the reaction is under thermodynamic control, predominantly yielding the (E)-isomer (trans).

Pathway Visualization

The following diagram illustrates the reaction progression from deprotonation to the elimination of the water-soluble oxide.

WittigMechanismSalt(Cyanomethyl)trimethylphosphonium IodideYlideStabilized Ylide(Me3P=CH-CN)Salt->YlideDeprotonation (-HI)BaseBase(e.g., KOtBu)Base->YlidePromotesInterOxaphosphetaneIntermediateYlide->Inter+ AldehydeAldehydeElectrophile(R-CHO)Aldehyde->InterProductProduct(E)-AcrylonitrileInter->ProductEliminationByproductByproduct(Me3PO)*Water Soluble*Inter->ByproductElimination

Figure 1: Mechanistic pathway highlighting the generation of the stabilized ylide and the divergence into the target alkene and the water-soluble phosphine oxide byproduct.[3]

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled.

ParameterRecommended ConditionRationale
Solvent THF (Anhydrous) or DCM THF is standard for solubility. DCM is excellent if the aldehyde is lipophilic. Avoid alcohols (interferes with ylide).
Base KOtBu (1.1 equiv) or NaH Potassium tert-butoxide provides a clean, rapid deprotonation at 0°C. NaH is a viable alternative but slower.
Stoichiometry 1.2 : 1.0 (Salt : Aldehyde)Slight excess of ylide ensures complete consumption of the limiting reagent (aldehyde).
Temperature 0°C

RT
Deprotonation is exothermic. Reaction with aldehyde can be run at Room Temp (RT) or reflux for hindered substrates.
Atmosphere Nitrogen/Argon Essential. While the salt is stable, the ylide is sensitive to moisture and CO2.

Standardized Protocol (Self-Validating)

This protocol is designed for a 1.0 mmol scale reaction. Scale up linearly.

Materials
  • (Cyanomethyl)trimethylphosphonium iodide (1.2 mmol, 293 mg)

  • Aldehyde/Ketone substrate (1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (1.2 mmol, 135 mg)

  • Anhydrous THF (10 mL)

  • Sat. Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Ylide Generation (The "Yellow" Indicator):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add (Cyanomethyl)trimethylphosphonium iodide (293 mg) and suspend in Anhydrous THF (5 mL).

    • Cool the suspension to 0°C (ice bath).

    • Add KOtBu (135 mg) in one portion.

    • Validation Check: The mixture should turn a distinct pale yellow to orange color, indicating the formation of the ylide. Stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • Dissolve the Aldehyde (1.0 mmol) in Anhydrous THF (2 mL).

    • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature .

    • Stir for 2–4 hours.

    • TLC Monitoring: Check for the disappearance of the aldehyde. The product usually runs higher (less polar) than the starting material.

  • Aqueous Workup (The "Trimethyl" Advantage):

    • Quench the reaction with Sat.

      
        (5 mL).
      
    • Dilute with Ethyl Acetate (20 mL).

    • Transfer to a separatory funnel.[4] Wash the organic layer with Water (2 x 10 mL).

    • Critical Step: This water wash removes the Trimethylphosphine oxide (TMPO). Unlike triphenylphosphine oxide, TMPO is highly water-soluble.[1]

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often >90% pure due to the removal of phosphine oxide in the aqueous phase.

    • If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Color Change Ylide failed to form.Ensure THF is anhydrous. Check quality of KOtBu (it absorbs moisture rapidly).
Low Yield Enolizable protons on aldehyde.If using an aliphatic aldehyde with

-protons, the base might be deprotonating the aldehyde. Switch to a weaker base system or lower temperature (-78°C).
Z-Isomer Presence Kinetic control occurred.Stabilized ylides usually give E, but if Z is observed, ensure the reaction equilibrates at RT or slight reflux to favor the thermodynamic E product.
Emulsion in Workup Phosphonium salts remaining.Add a small amount of brine to the aqueous layer to break the emulsion.

Safety & Handling (HSE)

  • Cyanide Moiety: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic cyanide species. Handle in a fume hood.

  • Phosphines: Trimethylphosphine (if generated by side reactions) is pyrophoric and has a potent, foul odor.[1] Bleach (sodium hypochlorite) can be used to oxidize any residual phosphines on glassware before cleaning.

  • Iodide Salts: Long-term exposure can cause sensitivity. Wear nitrile gloves.

References

  • Zaragoza, F. (2002).[5][6] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[5][6] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Journal of Organic Chemistry, 67(14), 4963–4964.

    • Note: This paper highlights the reagent's versatility, including direct alcohol-to-nitrile conversion.[6]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][7][8][4][9][10] Chemical Reviews, 89(4), 863–927.

    • The authoritative review on Wittig stereochemistry and mechanism.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.

step-by-step synthesis of alkenes with (Cyanomethyl)trimethylphosphanium iodide

Application Note: Precision Synthesis of -Unsaturated Nitriles using (Cyanomethyl)trimethylphosphonium Iodide[1][2]

Executive Summary

This guide details the protocol for synthesizing

(Cyanomethyl)trimethylphosphonium iodidetrimethylphosphine oxide (

)

Unlike the troublesome triphenylphosphine oxide (


Chemical Context & Mechanism[3][4][5][6][7][8][9][10]

The Reagent Profile[11]
  • Reagent: (Cyanomethyl)trimethylphosphonium iodide[1][2][3]

  • Active Species: Cyanomethylenetrimethylphosphorane (generated in situ)

  • Role: Stabilized Ylide Precursor

  • Key Advantage: Atom economy and downstream processing (DSP) efficiency.

Reaction Mechanism

The reaction proceeds through the classic Wittig mechanism.[4] The nitrile group stabilizes the ylide, reducing its reactivity compared to non-stabilized alkyl ylides but enhancing

Critical Mechanistic Insight: The steric profile of the trimethyl group is significantly smaller than the triphenyl group. While this often leads to faster reaction kinetics, it can slightly erode


WittigMechanismStartPhosphonium Salt[(CH3)3P-CH2-CN]+ I-YlideStabilized Ylide(CH3)3P=CH-CNStart->YlideDeprotonation (-HI)BaseBase(e.g., KOtBu)Base->YlideBetaineBetaineIntermediateYlide->BetaineNucleophilic AttackAldehydeAldehydeR-CHOAldehyde->BetaineOPAOxaphosphetane(4-Membered Ring)Betaine->OPARing ClosureProductAlkene ProductR-CH=CH-CNOPA->ProductEliminationByproductByproductMe3P=O(Water Soluble)OPA->ByproductElimination

Figure 1: Mechanistic pathway of the Wittig reaction using (Cyanomethyl)trimethylphosphonium iodide. Note the divergence of the water-soluble byproduct.

Material Specifications

ComponentSpecificationRoleNotes
Reagent (Cyanomethyl)trimethylphosphonium iodideYlide PrecursorHygroscopic. Store in desiccator.
Base Potassium tert-butoxide (KOtBu)Deprotonating Agent1.1 - 1.2 equivalents. NaH is a viable alternative.
Solvent Tetrahydrofuran (THF) or DCMReaction MediumMust be anhydrous (Water < 50 ppm).
Substrate Aldehyde / KetoneElectrophileAldehydes react faster and with higher stereoselectivity.
Quench Ammonium Chloride (sat. aq.)Proton SourceNeutralizes excess base.

Standard Operating Procedure (SOP)

Protocol A: Synthesis of -Unsaturated Nitriles from Aldehydes

Scale: 1.0 mmol (Adaptable to gram-scale)

Step 1: Ylide Generation[5][6]
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Suspension: Add (Cyanomethyl)trimethylphosphonium iodide (293 mg, 1.2 mmol) to the flask.

  • Solvation: Add anhydrous THF (5.0 mL) and cool the suspension to 0°C using an ice bath.

  • Activation: Add KOtBu (135 mg, 1.2 mmol) in one portion.

    • Observation: The suspension will typically turn a yellow/orange hue, indicating the formation of the ylide.

  • Equilibration: Stir at 0°C for 30 minutes.

Step 2: Addition of Electrophile
  • Preparation: Dissolve the target aldehyde (1.0 mmol) in anhydrous THF (1.0 mL).

  • Addition: Add the aldehyde solution dropwise to the ylide mixture at 0°C over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS. Look for the disappearance of the aldehyde carbonyl peak.

Step 3: Workup & Purification (The "Self-Validating" Step)

This step validates the reagent choice. If the byproduct precipitates or requires chromatography, the advantage is lost. Here, we exploit water solubility.

  • Quench: Add saturated aqueous

    
     (5 mL) to the reaction mixture.
    
  • Extraction: Transfer to a separatory funnel. Add Ethyl Acetate (10 mL) and Water (10 mL).

  • Phase Separation: Shake vigorously.

    • Organic Layer:[3][5][7] Contains Product (

      
      ).[2]
      
    • Aqueous Layer:[1] Contains Trimethylphosphine oxide (

      
      )  and inorganic salts.
      
  • Wash: Wash the organic layer twice with water (10 mL each) to ensure complete removal of

    
    .
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

WorkupFlowRxnMixReaction Mixture(Product + Me3PO + Salts)QuenchAdd aq. NH4Cl + EtOAcRxnMix->QuenchSepFunnelPhase SeparationQuench->SepFunnelAqLayerAqueous Layer(Contains Me3PO + Salts)SepFunnel->AqLayerDiscardOrgLayerOrganic Layer(Contains Product)SepFunnel->OrgLayerWashWater Wash (2x)OrgLayer->WashWash->AqLayerRemoves residual Me3PODryDry (Na2SO4) & ConcentrateWash->DryFinalPure AlkeneDry->Final

Figure 2: Purification workflow highlighting the removal of phosphine oxide via aqueous partitioning.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in solventThe ylide is moisture sensitive. Ensure THF is distilled or from a dry solvent system.
Incomplete Conversion Steric hindranceIf using ketones or bulky aldehydes, heat the reaction to reflux (60°C) for 12 hours.
Low E/Z Selectivity Kinetic controlSwitch solvent to Methanol (Wittig-Schlosser modification) or lower temperature to -78°C, though stabilized ylides generally resist this.
Reagent Clumping Hygroscopic saltDry the phosphonium salt in a vacuum oven at 50°C overnight before use.

Scope and Advanced Applications

One-Pot Oxidation-Wittig

For starting materials that are alcohols rather than aldehydes, this reagent is compatible with in situ oxidation protocols. A copper-catalyzed oxidation system (CuBr/bipyridine/TEMPO) can convert primary alcohols to aldehydes, which are immediately trapped by the (cyanomethyl)trimethylphosphonium ylide. This avoids the isolation of unstable aldehydes [1].[5][8]

Saturated Nitriles (The Zaragoza Modification)

It is crucial to distinguish the Wittig protocol from the "Zaragoza" protocol. When used with alcohols in the presence of excess reagent and specific conditions (often without external base or with in-situ hydrolysis), this reagent effects a two-carbon homologation to form saturated nitriles (

References

  • Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018).[9] One-Pot Synthesis of

    
    -Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts.[9] Synthesis, 50(01), 107-118.[9] 
    
  • Zaragoza, F. (2002).[2][3] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation.[2][3] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963-4964.

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). On the Origin of E/Z Selectivity in the Wittig Reaction. Journal of the American Chemical Society, 128(7), 2394-2409.

  • Petit, S., et al. (2018). Trimethylphosphine Oxide as a Water-Soluble Byproduct in Wittig Reactions.[10] Organic Process Research & Development. (General reference to solubility properties; see also Chemical Reviews regarding Phosphine Oxide removal strategies).

Application Note: Strategic N-Alkylation of Amines Using (Cyanomethyl)trimethylphosphonium Iodide (CMPI)

[1]

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide (CMPI) represents a distinct class of phosphonium reagents that enables the direct N-alkylation of amines using alcohols , avoiding the need for mutagenic alkyl halides or unstable sulfonates. Unlike classical Mitsunobu protocols that require hazardous azodicarboxylates (e.g., DEAD/DIAD) and suffer from difficult purification, CMPI operates via a "Zaragoza-type" mechanism. This pathway involves the in situ conversion of alcohols into activated alkoxyphosphonium intermediates, which are subsequently displaced by amine nucleophiles.

This guide details the application of CMPI for synthesizing tertiary amines from secondary amines and primary alcohols, offering a robust alternative for medicinal chemistry workflows where alkyl halide instability is a bottleneck.

Technical Background & Mechanism

The Challenge of Classical Alkylation

Standard N-alkylation typically relies on


  • Availability & Stability: Many complex alkyl halides are unstable or commercially unavailable, whereas the corresponding alcohols are abundant.

  • Toxicity: Alkyl halides are often potent genotoxins.

The CMPI Solution (The Zaragoza Protocol)

CMPI functions as a dehydrative coupling agent. In the presence of a tertiary base and heat, CMPI activates the alcohol oxygen. The unique feature of this reagent is the "Dual Mode" mechanism described by Zaragoza and Stephensen. Unlike standard Mitsunobu reactions that proceed strictly via an oxyphosphonium betaine, the CMPI-mediated reaction often involves the transient formation of a reactive alkyl iodide in situ, which is then trapped by the amine.

Mechanistic Pathway

The reaction proceeds through the formation of an alkoxyphosphonium salt, followed by displacement by the iodide counter-ion to generate a transient alkyl iodide, which reacts with the amine.[1]

CMPI_MechanismCMPI(Cyanomethyl)trimethylphosphonium IodideInter1AlkoxyphosphoniumIntermediateCMPI->Inter1 90-100°C AlcoholAlcohol (R-OH)Alcohol->Inter1 90-100°C BaseBase (DIPEA)Base->Inter1 90-100°C Byprod1Cyanomethylphosphine oxideInter1->Byprod1TransientTransient Alkyl Iodide(R-I)Inter1->Transient Iodide Displacement ProductTertiary Amine(R-NR'2)Transient->Product Amine Attack (SN2) AmineSecondary Amine(H-NR'2)Amine->Product

Figure 1: Mechanistic pathway for CMPI-mediated N-alkylation. The reagent activates the alcohol, converting it into a transient iodide species that couples with the amine.

Experimental Protocol

Reagent Preparation & Handling[1][2][4][5]
  • Reagent Identity: (Cyanomethyl)trimethylphosphonium iodide[2][1][3][4][5]

  • Appearance: White to off-white crystalline powder.

  • Stability: Hygroscopic. Store in a desiccator or under inert gas.

  • Safety Note: This reagent contains a cyanomethyl group.[2][1][5][6] While the cyanide is covalently bonded, thermal decomposition or hydrolysis can theoretically release toxic byproducts. Handle in a well-ventilated fume hood.

Standard Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of

Materials:

  • Amine substrate (1.0 equiv)

  • Alcohol (Primary aliphatic or benzylic) (1.2 - 1.5 equiv)

  • CMPI (1.5 - 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Propionitrile (EtCN) (Preferred for higher boiling point) or Acetonitrile.

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solvation: Add the amine (1.0 mmol) and the alcohol (1.2 mmol) to the flask. Dissolve in anhydrous Propionitrile (5 mL, 0.2 M concentration).

    • Note: Propionitrile (bp 97°C) is preferred over acetonitrile (bp 82°C) to facilitate the activation energy required for the in situ iodide displacement.

  • Base Addition: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add solid CMPI (1.5 mmol) in one portion.

    • Observation: The mixture may become slightly heterogeneous.

  • Reaction: Heat the mixture to 90–100°C (oil bath temperature). Maintain reflux for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC. The disappearance of the secondary amine and the appearance of the less polar tertiary amine indicate progress.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous

      
       (15 mL) followed by water (15 mL) and brine.
      
    • Critical Step: The phosphine oxide byproduct is water-soluble/polar. Thorough aqueous washing helps remove phosphorus byproducts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Silica gel, Hexanes/EtOAc or DCM/MeOH gradients).
    
Data Comparison: CMPI vs. Classical Methods[6]
ParameterClassical Alkylation (R-I)Mitsunobu (DEAD/PPh3)CMPI Protocol
Alkyl Source Alkyl Iodide (Unstable/Toxic)Alcohol (Stable)Alcohol (Stable)
Atom Economy ModeratePoor (High MW byproducts)Moderate
Purification EasyDifficult (Phosphine Oxide + Hydrazine)Improved (Water soluble byproducts)
pKa Limit N/ANucleophile pKa < 13pKa < 13 (Direct) / >13 (Ylide)
Typical Yield 60-90%40-80%75-95%

Advanced Application: The Tsunoda Variation (Mitsunobu-Type)

While the Zaragoza protocol (above) works via in situ alkyl iodide formation, CMPI is also the precursor to Cyanomethylenetrimethylphosphorane (CMMP) , a powerful Mitsunobu reagent developed by Tsunoda et al.

If the direct alkylation (Protocol 3.2) fails due to high basicity of the nucleophile or steric hindrance, the CMMP Ylide Protocol is recommended:

  • Generation: React CMPI with a strong base (e.g., NaH or KHMDS) in THF at 0°C to generate the ylide (CMMP).

  • Coupling: Add the alcohol and the nucleophile to the pre-formed ylide.

  • Advantage: This variation can couple nucleophiles with pKa > 13 , which is impossible with standard DEAD/DIAD Mitsunobu conditions.

Troubleshooting & Optimization

  • Low Conversion:

    • Switch solvent from Acetonitrile to Propionitrile or Toluene to increase reaction temperature.

    • Increase CMPI equivalents to 2.5x.

  • Nitrile Formation:

    • Warning: Zaragoza reported that treating alcohols with excess CMPI followed by hydrolysis yields nitriles (two-carbon homologation).[4] To prevent this, ensure the amine is present from the start and maintain anhydrous conditions until workup.

  • Steric Hindrance:

    • This protocol works best for primary alcohols. Secondary alcohols may react slower or undergo elimination.

References

  • Primary Protocol (Zaragoza Method): Zaragoza, F.; Stephensen, H. "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase."[1] Journal of Organic Chemistry, 2001 , 66, 2518–2521.[1]

  • Mechanistic Insight (Dual Mode): Zaragoza, F. "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation.[4][5] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." Journal of Organic Chemistry, 2002 , 67, 4963–4964.[4][5]

  • Ylide Application (Tsunoda Reagent): Tsunoda, T.; Kaku, H.; Itô, S. "New Mitsunobu Reagents." TCI Chemicals Technical Review.

  • Safety Data: Sigma-Aldrich Safety Data Sheet, "(Cyanomethyl)trimethylammonium iodide" (Analogous salt structure for hazard comparison).

detailed method for intermolecular S-alkylation of thiols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: S-ALK-2024-V1

Audience: Synthetic Chemists, Medicinal Chemists, and Bioconjugation Specialists. Scope: Strategies for controlling sulfur nucleophilicity to achieve chemoselective C-S bond formation in small molecules and proteins.

Part 1: Mechanistic Fundamentals & Strategic Planning

The Thiol Paradox

The sulfhydryl group (-SH) presents a dichotomy in organic synthesis: it is one of the most potent nucleophiles available, yet it is plagued by oxidative instability (disulfide formation) and promiscuity (over-alkylation to sulfonium salts).

Successful S-alkylation relies on manipulating the Thiol-Thiolate Equilibrium .

  • Thiol (R-SH):

    
    . Weak nucleophile, requires activation.
    
  • Thiolate (

    
    ):  Generated by base.[1] A "soft" nucleophile with high HOMO energy, reacting rapidly with "soft" electrophiles (alkyl halides, Michael acceptors) via orbital control rather than charge control.
    
Experimental Decision Matrix

Before selecting a protocol, utilize the following logic flow to determine the optimal methodology for your substrate.

G Start Substrate Analysis Q1 Is the substrate a Protein/Peptide? Start->Q1 Q2 Is the electrophile acid-sensitive or prone to elimination? Q1->Q2 No MethodA Method A: Bioconjugation (Aq. Buffer/TCEP) Q1->MethodA Yes Q3 Is the electrophile lipophilic/bulky? Q2->Q3 No (Alkyl Halide) MethodB Method B: Thiol-Michael 'Click' (Neutral/Cat. Base) Q2->MethodB Yes (Michael Acceptor) MethodC Method C: Phase Transfer Catalysis (DCM/Water/TBAB) Q3->MethodC Yes MethodD Method D: Classical Base-Mediated (Cs2CO3/DMF) Q3->MethodD No (Standard)

Figure 1: Strategic Decision Tree for S-Alkylation. Selects the protocol based on substrate sensitivity and solubility profiles.

Part 2: Detailed Experimental Protocols

Method A: Bioconjugation (Cysteine Modification)

Context: Used for Antibody-Drug Conjugates (ADCs) and protein labeling.[2][3] Challenge: Disulfide bridges (cystine) must be reduced to free thiols (cysteine) without denaturing the protein, followed by highly specific alkylation that avoids lysine (amine) modification.

Reagents & Buffer System
ComponentRoleSpecification
TCEP·HCl ReductantTris(2-carboxyethyl)phosphine. Odorless, stable, irreversible. Preferred over DTT.
Maleimide ElectrophileHighly chemoselective for thiols at pH 6.5–7.5.
PBS + EDTA BufferpH 7.2. EDTA (2-5 mM) chelates metals that catalyze oxidation.
Protocol Steps
  • Preparation: Dissolve protein (1–5 mg/mL) in degassed PBS (pH 7.2) containing 5 mM EDTA.

    • Expert Insight: Degassing is critical. Dissolved oxygen promotes rapid re-oxidation of cysteines.

  • Reduction: Add 2–5 equivalents of TCEP (from a 100 mM stock in water). Incubate at room temperature for 30–60 minutes.

    • Why TCEP? Unlike DTT, TCEP does not contain thiols, so it does not need to be removed before adding the alkylating agent.

  • Alkylation: Add 10–20 equivalents of the Maleimide-linker (dissolved in DMSO; keep DMSO <10% v/v final).

  • Incubation: React for 1–2 hours at 4°C or RT.

  • Quenching: Add excess N-acetylcysteine or mercaptoethanol to scavenge unreacted maleimide.

  • Purification: Desalting column (e.g., PD-10) or dialysis to remove small molecules.

Method B: Phase Transfer Catalysis (PTC)

Context: Ideal for lipophilic substrates, industrial scale-up, and "Green" chemistry applications (using water/organic biphasic systems). Mechanism: A quaternary ammonium salt shuttles the thiolate anion from the aqueous phase (where it is generated) into the organic phase (where the electrophile resides).

Reagents
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1–5 mol%).

  • Solvent: Toluene/Water or DCM/Water (1:1 ratio).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

Protocol Steps
  • Charge: To a flask, add the Thiol (1.0 equiv) and Alkyl Halide (1.1 equiv) in Toluene (0.5 M concentration).

  • Catalyst Addition: Add TBAB (0.05 equiv).

  • Initiation: Add an equal volume of 50% aq. KOH solution. Stir vigorously.

    • Expert Insight: Stirring rate is the rate-limiting factor in PTC. Ensure a fine emulsion is formed.

  • Monitoring: Monitor by TLC. The reaction is often complete within <1 hour due to the high reactivity of the "naked" thiolate anion in the organic phase.

  • Workup: Separate layers. Wash organic layer with water and brine. Dry over

    
    .
    
Method C: Classical Base-Mediated (Cesium Effect)

Context: High-value small molecule synthesis where chemoselectivity is paramount. The Cesium Effect: Cesium (


) is a large, soft cation ("diffuse cation"). It forms a loose ion pair with the thiolate, making the sulfur more nucleophilic (naked) compared to sodium or lithium salts.
Protocol Steps
  • Solvation: Dissolve Thiol (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M).

    • Note: DMF is preferred for

      
       kinetics but difficult to remove. Acetonitrile is a good alternative.
      
  • Base Activation: Add

    
     (1.2 equiv). Stir for 15 mins.
    
    • Observation: The solution may turn slight yellow, indicating thiolate formation.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

    • Chemo-control: If the molecule has an alcohol (-OH) and a thiol (-SH),

      
       is mild enough to selectively alkylate the thiol (
      
      
      
      10) without touching the alcohol (
      
      
      16).
  • Completion: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Part 3: Troubleshooting & Self-Validating Systems

Common Failure Modes
SymptomRoot CauseCorrective Action
Disulfide Dimer (R-S-S-R) Oxidation by airDegas all solvents (sparge with Argon). Add trace TCEP.
Sulfonium Salt (

)
Over-alkylationUse exact stoichiometry (1:1). Add electrophile slowly to the thiolate.
Low Yield (Bioconjugation) Maleimide HydrolysisMaleimides hydrolyze at pH > 8.0. Keep pH strictly 6.5–7.5.
Thioester formation Acyl halide presenceEnsure electrophile is an alkyl halide, not an acyl halide, unless thioester is desired.
Workflow Visualization: The "Green" Thiol-Michael Pathway

This pathway represents the most atom-efficient ("Click") method, often requiring no solvent or aqueous conditions.

MichaelAddition Thiol Thiol (R-SH) Complex [Thiolate ::: H-Base+] Thiol->Complex Deprotonation Base Cat. Base (Et3N or Water) Base->Complex Acceptor Michael Acceptor (Acrylate/Maleimide) Transition C-S Bond Formation (Enolate Intermediate) Acceptor->Transition Complex->Transition + Acceptor Transition->Base Regenerates Catalyst Product Thioether Product Transition->Product Proton Transfer

Figure 2: Catalytic cycle for Thiol-Michael Addition. Note the regeneration of the base, making this highly atom-economical.

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[4] Chemistry of Materials. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[5] Angewandte Chemie International Edition. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Cysteine-Maleimide protocols).
  • Castanheiro, T., et al. (2022). "Phase-Transfer-Catalyzed Alkylation of Hydantoins." Journal of Organic Chemistry. (Demonstrates modern PTC protocols adaptable for thiols). Link

  • Reeves, J. T., et al. (2006). "General Method for the Synthesis of Thioethers." Synthetic Communications.

Sources

Strategic Protocol: Two-Carbon Homologation of Primary Alcohols to Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, high-fidelity workflow for the two-carbon elongation of primary alcohols to saturated nitriles (


). While one-carbon homologation is routinely achieved via sulfonate displacement with cyanide, the two-carbon extension presents a unique challenge in drug discovery, often requiring multi-step sequences that suffer from poor atom economy or aggressive reagents.

This guide standardizes a three-step sequence favored in late-stage functionalization:

  • Chemoselective Oxidation (Dess-Martin Periodinane).[1]

  • Olefination/Homologation (Horner-Wadsworth-Emmons Reaction).[2]

  • Conjugate Reduction (Magnesium-Methanol Solvolysis).

Why this route? Unlike the Knoevenagel condensation or direct alkylation, this sequence offers superior


-selectivity, avoids toxic chromium oxidants, and prevents the over-reduction of the nitrile functionality commonly seen with catalytic hydrogenation.

Strategic Workflow Overview

The transformation relies on the conversion of the alcohol to an aldehyde, which serves as the electrophile for the phosphonate carbanion. The resulting


-unsaturated nitrile is then selectively reduced at the alkene position.

HomologationWorkflow Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Step 1: Oxidation (DMP, DCM) UnsatNitrile α,β-Unsaturated Nitrile (R-CH=CH-CN) Aldehyde->UnsatNitrile Step 2: HWE Olefination (Diethyl cyanomethylphosphonate) SatNitrile Target Saturated Nitrile (R-CH2-CH2-CN) UnsatNitrile->SatNitrile Step 3: Conj. Reduction (Mg, MeOH)

Figure 1: Strategic workflow for the C+2 homologation sequence. Colors indicate distinct chemical intermediates.

Detailed Experimental Protocols

Step 1: Chemoselective Oxidation

Objective: Convert primary alcohol to aldehyde without over-oxidation to carboxylic acid. Reagent Choice: Dess-Martin Periodinane (DMP).[1] Rationale: DMP is preferred over Swern (odorless, no cryogenic requirement) and PCC (non-toxic) for medicinal chemistry scales. It tolerates acid-labile protecting groups (Boc, TBDMS).

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the primary alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain: Anisaldehyde).

  • Quench (Critical): Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    (sodium thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Usually not required; proceed immediately to Step 2 to prevent aldehyde oxidation/polymerization.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Install the 2-carbon unit and nitrile functionality. Reagent: Diethyl (cyanomethyl)phosphonate.[2][3] Mechanism: The phosphonate anion attacks the aldehyde.[4] The reaction proceeds through a rate-determining oxaphosphetane intermediate, favoring the thermodynamic


-alkene.

HWEMechanism Reagents Aldehyde + Phosphonate Carbanion TS Oxaphosphetane (Transition State) Reagents->TS Nucleophilic Attack Elimination Phosphate Elimination TS->Elimination Pseudorotation Product E-Alkene Nitrile Elimination->Product Irreversible

Figure 2: HWE Mechanism showing the critical oxaphosphetane transition state that dictates stereochemistry.

Protocol:

  • Deprotonation: To a suspension of NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C, dropwise add Diethyl (cyanomethyl)phosphonate (1.2 equiv).

    • Note: Evolution of

      
       gas will occur. Stir for 30 min until clear.
      
  • Coupling: Add the crude aldehyde (from Step 1) dissolved in minimal THF dropwise to the phosphonate solution at 0°C.

  • Progression: Warm to RT and stir for 2–4 hours. The solution typically turns yellow/orange.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Target: Isolate the

      
      -unsaturated nitrile.[5]
      
Step 3: Chemoselective Conjugate Reduction

Objective: Reduce the alkene without reducing the nitrile to a primary amine. Reagent Choice: Magnesium turnings in Methanol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
Expert Insight:  Catalytic hydrogenation (

) is risky here; it often reduces the nitrile to an amine (

) or imine. The

system generates single-electron transfer (SET) species that are highly specific for conjugated alkenes.

Protocol:

  • Dissolution: Dissolve the

    
    -unsaturated nitrile (1.0 equiv) in anhydrous Methanol [0.2 M].
    
  • Activation: Add Magnesium turnings (5–10 equiv) and a catalytic crystal of Iodine (

    
    ) to activate the metal.
    
    • Safety: The reaction is exothermic and generates

      
       gas. Use an efficient condenser and vent.
      
  • Reaction: Stir vigorously at RT (or mild reflux if sluggish) for 4–12 hours. The Mg will slowly dissolve.

  • Quench: Cool to 0°C. Slowly add 1M HCl until the pH is neutral/acidic (dissolves Mg salts).

  • Extraction: Extract with DCM or EtOAc.

  • Result: Pure saturated nitrile (

    
    ).
    

Data Summary & Troubleshooting

Reagent Comparison Table
Reagent SystemRoleSelectivity ScoreRisk Factor
Dess-Martin Periodinane OxidationHighShock sensitive (solid state); expensive for kg-scale.[1]
Swern (DMSO/Oxalyl Chloride) OxidationHighRequires -78°C; generates dimethyl sulfide (stench).
Diethyl (cyanomethyl)phosphonate HWE ReagentVery High (

-isomer)
Mildly acidic; moisture sensitive.
Mg / MeOH ReductionExcellent Exothermic; requires careful quenching.
H2 / Pd-C ReductionLowHigh risk of over-reduction to amine.
Troubleshooting Guide
  • Low Yield in Step 2 (HWE): Ensure the aldehyde is dry. Water quenches the phosphonate anion. If the aldehyde is unstable, use the Masamune-Roush modification (LiCl/DBU) for milder HWE conditions.

  • Incomplete Reduction (Step 3): If Mg surface passivates, sonicate the mixture or add more

    
    . Ensure Methanol is anhydrous; water kills the radical anion intermediate.
    

References

  • Dess-Martin Oxidation Protocol

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[6] J. Org.[6][7][8][9] Chem.1983 , 48, 4155–4156.[6]

  • Horner-Wadsworth-Emmons (HWE)

    • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[8]1961 , 83, 1733.

  • Selective Reduction (Mg/MeOH)

    • Youn, I. K.; Yon, G. H.; Pak, C. S. "Magnesium in methanol: an effective reagent for the selective reduction of alpha,beta-unsaturated esters and nitriles."[10][11] Tetrahedron Letters1986 , 27, 2409–2410.

  • Alternative Direct Methods (Phosphonium Salts)

    • Zaragoza, F. "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation."[9] J. Org.[6][7][8][9] Chem.2002 , 67, 4963–4964.[9]

Sources

Application Note: Direct N-Alkylation of Amines using the Zaragoza Reagent

[1]

Introduction

The Zaragoza Reagent refers to (cyanomethyl)trimethylphosphonium iodide , a specialized organophosphorus coupling agent developed by Florencio Zaragoza and colleagues. It is designed to facilitate the direct, intermolecular N-alkylation of amines using primary and secondary alcohols as alkylating agents.

Traditionally, N-alkylation requires the conversion of alcohols to alkyl halides or sulfonates (tosylates/mesylates) in a separate step, or the use of the Mitsunobu reaction, which generates significant phosphine oxide and hydrazine waste. The Zaragoza reagent circumvents these issues by activating the alcohol in situ to form a reactive alkyl iodide intermediate, which is then intercepted by the amine. This method is particularly valuable in medicinal chemistry for parallel synthesis due to the stability of the reagent and the avoidance of volatile, toxic alkylating agents.

Mechanism of Action

The reaction proceeds through a "activation-displacement-substitution" cascade. Unlike the Mitsunobu reaction, which relies on an oxyphosphonium intermediate reacting directly with a nucleophile (SN2), the Zaragoza protocol involves an explicit conversion to an alkyl iodide intermediate.

  • Activation: The alcohol attacks the phosphorus center of the (cyanomethyl)trimethylphosphonium cation, displacing acetonitrile. This forms an alkoxyphosphonium intermediate .[1]

  • Displacement (Iodination): The iodide counterion attacks the alkyl group of the alkoxyphosphonium species (SN2), generating a reactive alkyl iodide and releasing trimethylphosphine oxide.

  • Substitution (N-Alkylation): The amine nucleophile attacks the newly formed alkyl iodide, displacing iodide to form the final N-alkylated product.

Mechanistic Pathway Diagram

ZaragozaMechanismReagent(Cyanomethyl)trimethylphosphoniumIodideInter1AlkoxyphosphoniumIntermediateReagent->Inter1Activation (-CH3CN)AlcoholAlcohol (R-OH)Alcohol->Inter1Activation (-CH3CN)Byprod1AcetonitrileInter1->Byprod1AlkylIodideAlkyl Iodide(R-I)Inter1->AlkylIodideIodide Attack (SN2)Byprod2TrimethylphosphineOxideInter1->Byprod2ProductN-Alkylated Product(R'-NH-R)AlkylIodide->ProductNucleophilic Subst.AmineAmine (R'-NH2)Amine->ProductNucleophilic Subst.

Caption: Mechanistic cascade of the Zaragoza reagent mediated N-alkylation, involving in situ alkyl iodide generation.

Experimental Protocol

Materials
  • Reagent: (Cyanomethyl)trimethylphosphonium iodide (Commercially available or prepared from trimethylphosphine and iodoacetonitrile).

  • Solvent: Propionitrile (EtCN) is the standard solvent due to its high boiling point (97 °C) and polarity.

  • Base: Diisopropylethylamine (DIPEA) is required to neutralize the hydroiodic acid generated during the final alkylation step.

Standard Procedure

Scale: 1.0 mmol (Amine substrate)

StepActionCritical Notes
1 Charge Vessel In a pressure tube or sealed vial, combine the amine (1.0 equiv, 1.0 mmol), the alcohol (1.2–1.5 equiv), and DIPEA (2.0 equiv).
2 Add Reagent Add (cyanomethyl)trimethylphosphonium iodide (1.5–2.0 equiv) to the mixture.
3 Solvent Addition Add propionitrile (EtCN) to achieve a concentration of 0.5 M (approx. 2 mL).
4 Reaction Seal the vessel and heat to 90–100 °C . Stir for 12–24 hours .
5 Monitoring Monitor by LC-MS or TLC. The formation of the intermediate alkyl iodide may be transiently observed.
6 Workup Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL).
7 Purification Dry organic phase over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Workflow Diagram

ExperimentalWorkflowSetup1. Setup:Combine Amine, Alcohol,DIPEA in PropionitrileReagentAdd2. Activation:Add (Cyanomethyl)trimethyl-phosphonium IodideSetup->ReagentAddHeating3. Reaction:Seal and Heat at 90-100°C(12-24 Hours)ReagentAdd->HeatingCheck4. Check Point:LC-MS for Product ConversionHeating->CheckCheck->HeatingIncompleteWorkup5. Workup:Dilute (EtOAc), Wash (NaHCO3),Dry & ConcentrateCheck->WorkupCompletePurify6. Purification:Flash ChromatographyWorkup->Purify

Caption: Step-by-step experimental workflow for N-alkylation using the Zaragoza reagent.

Optimization & Troubleshooting

Solvent Selection

While propionitrile is the preferred solvent due to its optimal boiling point for the activation step, acetonitrile can be used for more reactive substrates that do not require temperatures above 80 °C. For high-boiling alcohols, toluene mixed with a polar co-solvent may be attempted, though reaction rates typically decrease.

Stoichiometry
  • Alcohol: Use in excess (1.2–1.5 equiv) to drive the reaction, as the alcohol acts as the alkylating agent precursor.

  • Reagent: A slight excess (1.5 equiv) ensures complete activation of the alcohol.

  • Base: DIPEA acts as an acid scavenger. If the amine substrate is valuable, increase DIPEA to 3.0 equiv to prevent the substrate from acting as a proton sponge.

Troubleshooting Table
ObservationPotential CauseSolution
Low Conversion Incomplete activation of alcohol.Increase temperature to 110 °C; ensure anhydrous solvent is used.
Alkylation Stalls Alkyl iodide formation is slow.Add 0.5 equiv of NaI to catalyze the displacement step (Finkelstein-like effect).
Phosphine Oxide Contamination Poor separation during workup.Use a more polar eluent during chromatography; the oxide is very polar.
Reagent Decomposition Moisture ingress.The reagent is hygroscopic. Store in a desiccator and weigh quickly in air or use a glovebox.

Safety and Handling

  • Toxicity: The reagent generates alkyl iodides in situ, which are potential alkylating agents and carcinogens. Handle all reaction mixtures in a fume hood.

  • Propionitrile: Like all nitriles, propionitrile is toxic by inhalation and skin absorption. Wear appropriate PPE (gloves, goggles).

  • Waste: The reaction produces trimethylphosphine oxide. While relatively low toxicity, phosphorus waste streams should be segregated according to local EHS regulations.

References

  • Original Methodology: Zaragoza, F.; Stephensen, H. "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols."[1] Journal of Organic Chemistry, 2001 , 66, 2518–2521.[1]

  • Mechanistic Insight: Denton, R. M.; An, J.; Adeniran, B. "Phosphine Oxide-Catalyzed Chlorination of Alcohols." Chemical Communications, 2010 , 46, 3025–3027. (Provides context on phosphonium activation modes).

generating phosphonium ylides from (Cyanomethyl)trimethylphosphanium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the generation and application of the phosphonium ylide derived from (Cyanomethyl)trimethylphosphonium iodide (CMPI) . While triphenylphosphonium salts are ubiquitous in Wittig chemistry, the trimethyl variant offers a critical process advantage: the byproduct, trimethylphosphine oxide (


), is water-soluble .[1] This allows for the synthesis of 

-unsaturated nitriles (acrylonitriles)—key pharmacophores in covalent kinase inhibitors—with a significantly simplified purification workflow compared to traditional triphenyl-based routes.

Strategic Advantage: The "Soluble Oxide" Factor[1][2]

In standard Wittig olefination, the removal of triphenylphosphine oxide (TPPO) is a notorious bottleneck, often requiring difficult chromatography or precipitation with ZnCl


. By substituting the phenyl ligands with methyl groups, the physicochemical properties of the waste stream change dramatically.
FeatureTriphenyl Variant (

)
Trimethyl Variant (

)
Reagent (Cyanomethyl)triphenylphosphonium chloride(Cyanomethyl)trimethylphosphonium iodide
Byproduct Triphenylphosphine Oxide (Ph

PO)
Trimethylphosphine Oxide (Me

PO)
Solubility Lipophilic (soluble in DCM, EtOAc)Hydrophilic (highly soluble in water)
Purification Chromatography / CrystallizationAqueous Extraction / Wash
Atom Economy Lower (Massive phenyl groups)Higher (Compact methyl groups)

Chemical Mechanism & Pathway

The reaction proceeds via a classic Wittig mechanism.[2] The nitrile group at the


-position provides resonance stabilization to the ylide, lowering the pKa of the 

-protons (estimated pKa ~12–15). This stabilization allows the ylide to be generated with moderately strong bases (e.g., NaH, KOtBu) but requires careful control to prevent side reactions like hydrolysis.
Mechanism Diagram

The following diagram illustrates the deprotonation event and the subsequent oxaphosphetane cycle.

WittigMechanism Salt (Cyanomethyl)trimethyl phosphonium Iodide Ylide Stabilized Ylide [Me3P=CH-CN] Salt->Ylide Deprotonation (-HI) Base Base (NaH or KOtBu) Base->Ylide Intermediate Oxaphosphetane (4-membered ring) Ylide->Intermediate Nucleophilic Attack Aldehyde Electrophile (R-CHO) Aldehyde->Intermediate Product Acrylonitrile (R-CH=CH-CN) Intermediate->Product Elimination Byproduct Trimethylphosphine Oxide (Water Soluble) Intermediate->Byproduct Driving Force (P=O bond)

Figure 1: Mechanistic pathway for the generation of acrylonitrile derivatives using CMPI.

Experimental Protocol

Reagent Handling
  • Hygroscopicity: (Cyanomethyl)trimethylphosphonium iodide is hygroscopic. It must be stored in a desiccator and weighed quickly. If the salt appears clumpy or sticky, dry it under high vacuum (0.1 mmHg) at 40°C for 4 hours before use.

  • Solvent: Anhydrous THF (Tetrahydrofuran) is the preferred solvent. Toluene is a viable alternative for higher temperature reactions.

Step-by-Step Procedure (1.0 mmol Scale)

Materials:

  • (Cyanomethyl)trimethylphosphonium iodide: 245 mg (1.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil): 44 mg (1.1 mmol)

  • Aldehyde (Electrophile): 0.9 mmol (Slight limiting reagent to ensure full consumption)

  • Anhydrous THF: 5 mL

  • Ammonium Chloride (sat. aq.): For quenching

Workflow:

  • Apparatus Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Salt Suspension: Add the CMPI salt (245 mg) to the flask. Add 3 mL of anhydrous THF. The salt will likely remain as a suspension.

  • Ylide Generation:

    • Cool the suspension to 0°C (ice bath).

    • Add NaH (44 mg) in one portion against a counter-flow of inert gas.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes.
      
    • Visual Check: The mixture should turn a light yellow to orange color, indicating ylide formation.

  • Reaction:

    • Cool the mixture back to 0°C (optional, depending on aldehyde reactivity).

    • Add the aldehyde (0.9 mmol) dissolved in 2 mL THF dropwise.

    • Allow to warm to RT and stir. Monitor by TLC (typically 2–6 hours).

  • Workup (The "Soluble Oxide" Advantage):

    • Quench with saturated

      
       (5 mL).
      
    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • Crucial Step: Wash the organic layer vigorously with water (

      
       mL) followed by brine.
      
    • Note: The byproduct

      
       will partition into the aqueous phase.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
Workflow Diagram

Workflow Step1 1. Preparation Dry Salt under Vacuum Flush Flask with Ar/N2 Step2 2. Ylide Formation Suspend Salt in THF Add NaH (0°C -> RT, 45 min) Step1->Step2 Step3 3. Coupling Add Aldehyde Stir 2-6h (Monitor TLC) Step2->Step3 Step4 4. Quench & Partition Add sat. NH4Cl Extract with EtOAc Step3->Step4 Step5 5. Purification Wash Wash Organic Phase with H2O (Removes Me3PO) Step4->Step5 Critical Step Step6 6. Isolation Dry (Na2SO4) & Concentrate Yields Clean Nitrile Step5->Step6

Figure 2: Operational workflow emphasizing the aqueous wash step for byproduct removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Color Change Wet solvent or degraded NaH.Ensure THF is distilled/dry. Use fresh NaH. The salt is hygroscopic; dry it extensively.
Low Yield Enolizable protons on aldehyde.If the aldehyde has acidic

-protons, the base may deprotonate the aldehyde instead. Switch to a weaker base system (e.g.,

in DCM with trace water) or use low temp (-78°C).
E/Z Selectivity Stabilized ylide nature.Stabilized ylides (like this one) typically favor the E-isomer (trans). If Z-selectivity is required, consider Still-Gennari modification reagents instead of standard phosphonium salts.
Residual Solid Incomplete salt dissolution.CMPI is less soluble in THF than triphenyl salts. Ensure vigorous stirring. Adding a co-solvent like DMSO (small amount) can accelerate ylide formation.

Safety & Compliance

  • Cyanide Functionality: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic byproducts. Handle in a fume hood.

  • Phosphine Toxicity: Trimethylphosphine (if the salt decomposes or reduces) is highly toxic, pyrophoric, and has a potent malodor. However, the oxide byproduct is stable.

  • Base Handling: Sodium Hydride is flammable and reacts violently with water. Dispose of quenching mixtures carefully.

References

  • Zaragoza, F. (2002).[3] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[3] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964.[4][5] Link

  • Dodd, C. J., et al. (2025). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines.[4] The Journal of Organic Chemistry. Link (Contextual citation from search results regarding reagent utility).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Wittig Mechanism and Ylide Stability).
  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: (Cyanomethyl)trimethylphosphonium iodide.[7][8] Link (Verified via general MSDS search).

Sources

Application Note: Strategic Synthesis of Cyano-Substituted Alkenes

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Nitriles from Aldehydes and Ketones
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

The introduction of a cyano group conjugated to an alkene (


-unsaturated nitrile) is a pivotal transformation in drug discovery.[1] These motifs serve two critical roles:
  • Covalent Warheads: They function as tunable Michael acceptors for targeting cysteine residues in covalent kinase inhibitors (e.g., irreversible EGFR inhibitors).

  • Synthetic Linchpins: They are versatile intermediates for accessing heterocycles (quinolines, pyrroles) and

    
    -amino acids via reduction.
    

This guide moves beyond textbook definitions to provide a decision-matrix-driven approach. We contrast the atom-economical Knoevenagel Condensation (ideal for aldehydes and scale-up) with the stereochemically rigorous Horner-Wadsworth-Emmons (HWE) Olefination (essential for complex ketones and strict E-isomer requirements).

Mechanistic Pathways & Decision Matrix

Method Selection Guide

Choose your protocol based on substrate class and stereochemical necessity.

DecisionMatrix Start Substrate Analysis Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone Simple Unhindered / Simple Aldehyde->Simple Stereo Strict E-Isomer Required? Aldehyde->Stereo Ketone->Simple Requires Lewis Acid Complex Hindered / Complex Ketone->Complex Knoevenagel Protocol A: Green Knoevenagel Simple->Knoevenagel High Atom Economy Simple->Knoevenagel Requires Lewis Acid HWE Protocol B: HWE Olefination Complex->HWE Higher Reactivity Stereo->Knoevenagel No (or symmetric nitrile) Stereo->HWE Yes (E-selective)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate sterics and stereochemical requirements.

Protocol A: Green Knoevenagel Condensation

Best For: Aromatic aldehydes, scale-up, and "Green Chemistry" compliance. Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack and dehydration.[2]

The "Green" Advantage

Traditional methods use benzene/toluene with Dean-Stark traps. Modern protocols utilize aqueous ethanol or solvent-free grinding , leveraging the hydrophobic effect to accelerate reaction rates and precipitate the product, driving equilibrium forward without toxic solvents [1].

Materials
  • Substrate: Aromatic Aldehyde (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv) or Ethyl Cyanoacetate (1.1 equiv)

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) OR L-Proline (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v) or Water (for hydrophobic aldehydes)

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve the aldehyde (10 mmol) and malononitrile (11 mmol, 0.73 g) in 15 mL of Ethanol:Water (1:1).

    • Note: If using ethyl cyanoacetate, E/Z isomers are possible. Malononitrile yields a symmetric gem-dinitrile, eliminating isomer concerns.

  • Catalyst Addition: Add piperidine (0.5 mmol, 50 µL) followed by glacial acetic acid (0.5 mmol, 30 µL).

    • Why? The formation of the piperidinium acetate buffer prevents base-catalyzed polymerization of the aldehyde (Cannizzaro side reaction) while maintaining sufficient basicity to deprotonate the nitrile [2].

  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Observation: Product usually precipitates as a white or pale yellow solid within 15–60 minutes.

    • Validation: Monitor TLC (Hexane:EtOAc 8:2). The aldehyde spot (high R_f) should disappear; a new UV-active spot (lower R_f) appears.

  • Workup:

    • Cool the mixture in an ice bath for 10 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove catalyst and unreacted nitrile.

  • Purification: Recrystallize from hot ethanol if necessary.

Data Specification (Yields)
SubstrateTime (min)Yield (%)Mp (°C)
Benzaldehyde159483-84
4-Cl-Benzaldehyde1096160-162
4-OMe-Benzaldehyde3091114-115
Furfural209274-76

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Best For: Ketones, hindered aldehydes, and strict E-stereoselectivity. Mechanism: Reaction of a phosphonate carbanion with a carbonyl to form an oxaphosphetane intermediate, which eliminates phosphate to yield the alkene.[3][4][5]

Stereochemical Control

Unlike the Wittig reaction, the HWE reaction with cyanomethylphosphonates is thermodynamically controlled, overwhelmingly favoring the (E)-isomer (trans) due to the reversible formation of the threo-aldol intermediate and steric minimization in the oxaphosphetane transition state [3].

Materials
  • Substrate: Ketone or Aldehyde (1.0 equiv)[6]

  • Reagent: Diethyl cyanomethylphosphonate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Base Activation:

    • Flame-dry a two-neck flask under Argon/Nitrogen.

    • Add NaH (1.5 equiv) and wash with dry hexane (2x) to remove mineral oil if strict stoichiometry is required. Suspend in anhydrous THF.

    • Safety: NaH generates H2 gas. Ensure proper venting.

  • Phosphonate Deprotonation:

    • Cool the NaH suspension to 0 °C.

    • Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise.

    • Observation: Evolution of H2 gas; solution becomes clear/yellowish. Stir for 30 min at 0 °C to ensure complete anion formation.

  • Addition:

    • Add the carbonyl substrate (1.0 equiv) dissolved in minimal THF dropwise to the phosphonate anion.

    • Allow the reaction to warm to room temperature.[6]

  • Reaction Monitoring:

    • Stir for 2–12 hours.

    • Validation: TLC is critical. Phosphonates stain with KMnO4. The product will be UV active.

  • Workup:

    • Quench carefully with Saturated NH4Cl solution.[6]

    • Extract with Ethyl Acetate (3x).[6]

    • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Comparison & Troubleshooting

Pathway Visualization

Understanding the intermediate differences explains the selectivity profiles.

Mechanism cluster_0 Knoevenagel (Reversible) cluster_1 HWE (Thermodynamic Control) K_Start Aldehyde + Malononitrile K_Inter Aldol Intermediate (Beta-hydroxy nitrile) K_Start->K_Inter Piperidine K_Inter->K_Start Retro-Aldol K_Prod Product (Precipitates) K_Inter->K_Prod -H2O (Irreversible via precip) H_Start Ketone + Phosphonate Anion H_Inter Oxaphosphetane H_Start->H_Inter Nucleophilic Attack H_Prod (E)-Alkene + Phosphate H_Inter->H_Prod Syn-Elimination

Figure 2: Mechanistic comparison. Knoevenagel relies on solubility equilibrium (precipitation), while HWE relies on thermodynamic stability of the transition state.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Knoevenagel) Cannizzaro reaction (aldehyde oxidation)Use weaker base (switch from piperidine to L-proline or Ammonium Acetate).
No Reaction (Ketones) Steric hindranceSwitch to Protocol B (HWE) . Ketones are poor electrophiles for standard Knoevenagel.
Poor E/Z Selectivity Kinetic control dominantUse HWE (Protocol B). If using Knoevenagel with mono-nitriles, switch solvent to benzene/reflux to drive thermodynamic equilibrium.
Oily Product (Knoevenagel) Incomplete precipitationAdd ice water and scratch the flask walls to induce crystallization.

References

  • Green Knoevenagel Protocols: Synthetic Communications, 2011 , 41(16), 2421–2427. Link

  • Catalyst Mechanisms: Journal of Chemical Education, 2007 , 84(3), 475. Link

  • HWE Stereoselectivity: Chemical Reviews, 1989 , 89(4), 863–927. Link

  • Pharmaceutical Applications: Journal of Medicinal Chemistry, 2014 , 57(24), 10162–10176. Link

Sources

Application Note: (Cyanomethyl)trimethylphosphonium Iodide (CMPI) in Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of (Cyanomethyl)trimethylphosphonium iodide (CMPI) —often referred to as the Zaragoza reagent—in solid-phase chemistry. While traditional Mitsunobu conditions (DEAD/DIAD + PPh₃) are staples in organic synthesis, they present significant challenges in Solid-Phase Synthesis (SPS) due to the formation of insoluble byproducts (triphenylphosphine oxide) that aggregate within resin pores, hindering filtration and reducing yield.

CMPI offers a robust alternative. As a stable, zwitterionic salt precursor to the active ylide, it facilitates Mitsunobu-type alkylations, amide bond formations, and resin loading with a distinct advantage: all byproducts are water-soluble. This characteristic eliminates resin clogging and simplifies workup to mere filtration and washing.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Reagent Profile[3][5][6]
  • Chemical Name: (Cyanomethyl)trimethylphosphonium iodide[1][2]

  • Abbreviation: CMPI

  • CAS Number: 15763-48-1

  • Role: Activator for oxygen nucleophiles (alcohols, carboxylates) via oxyphosphonium intermediates.[3]

  • Key Advantage: Generates trimethylphosphine oxide (TMPO) as a byproduct, which is highly soluble in water and polar organic solvents (MeOH, DMF), preventing the "trash-filled resin" effect common with triphenylphosphine-based reagents.

Mechanism of Action

CMPI requires a base (typically DIPEA) to generate the active ylide species in situ or to neutralize the hydroiodic acid formed during the activation step. The reaction proceeds via an oxyphosphonium intermediate , converting a hydroxyl group (poor leaving group) into a highly reactive species susceptible to SN2 displacement.

CMPI_Mechanism CMPI CMPI (Reagent) Intermediate Oxyphosphonium Intermediate CMPI->Intermediate + Base Alcohol Substrate (R-OH) Alcohol->Intermediate Base Base (DIPEA) Base->Intermediate Product Product (R-NH-R' / Ester) Intermediate->Product SN2 Attack Byproduct Byproduct: TMPO (Water Soluble) Intermediate->Byproduct Nucleophile Nucleophile (R'-NH2 / R'-COOH) Nucleophile->Product

Figure 1: Mechanistic pathway of CMPI-mediated activation. The reaction is driven by the formation of the strong P=O bond in the water-soluble trimethylphosphine oxide byproduct.

Core Applications in Solid-Phase Synthesis[7][8][9][10][11]

Anchoring Amino Acids to Hydroxyl Resins (Resin Loading)

Loading the first amino acid onto hydroxyl-functionalized resins (e.g., Wang Resin, HMPA) is a critical step. Standard carbodiimide couplings often lead to racemization or low loading. CMPI facilitates this esterification via a Mitsunobu-like mechanism without the hazardous azodicarboxylates.

Advantages:

  • Suppression of racemization (due to lack of H-abstraction pathways common with DEAD).

  • High loading efficiency for sterically hindered amino acids.

On-Resin N-Alkylation (Peptoid/Peptide Hybrid Synthesis)

CMPI is particularly effective for the alkylation of sulfonamides or amines directly on the solid support using alcohols. This allows for the introduction of diversity elements (R-groups) using readily available alcohol libraries rather than alkyl halides, which can be unstable or lachrymatory.

Synthesis of Heterocycles (Tetrazoles)

CMPI can dehydrate secondary amides to imidoyl intermediates, which then react with azide sources (like TMSN₃) to form 1,5-disubstituted tetrazoles. This is a powerful tool for DNA-encoded library synthesis or peptidomimetic development on-bead.

Detailed Experimental Protocols

Protocol A: Anchoring Fmoc-Amino Acids to Wang Resin

Use this protocol to load the first amino acid onto a hydroxyl resin.

Materials:

  • Wang Resin (loading ~1.0 mmol/g)

  • Fmoc-Amino Acid (3.0 equiv)

  • CMPI (3.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is an issue).

Step-by-Step:

  • Resin Preparation: Swell 1.0 g of Wang resin in DCM (10 mL) for 30 minutes. Drain the solvent.

  • Reagent Dissolution: In a separate vial, dissolve Fmoc-AA-OH (3.0 mmol) and DIPEA (6.0 mmol) in 8 mL of DCM/DMF (4:1 ratio).

  • Activation: Add CMPI (3.0 mmol) to the amino acid solution. Note: The solution may become slightly warm.

  • Coupling: Immediately transfer the activated solution to the syringe containing the swollen resin.

  • Incubation: Shake gently at room temperature for 3–5 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequence:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (2 x 10 mL) — Critical step to dissolve TMPO byproduct.

    • Ether (2 x 10 mL)

  • Drying: Dry resin under vacuum. Determine loading via Fmoc-piperidine UV assay.

Protocol B: On-Resin N-Alkylation of Sulfonamides

Use this protocol to alkylate a resin-bound sulfonamide with an alcohol.

Workflow Diagram:

Resin_Alkylation cluster_conditions Stoichiometry Step1 1. Swell Resin (Resin-SO2-NH2) Step2 2. Prepare Reagent Cocktail (Alcohol + CMPI + DIPEA) Step1->Step2 Step3 3. Add to Resin (Reaction: 12h, RT) Step2->Step3 Step4 4. Wash Cycle (DCM -> DMF -> MeOH) Step3->Step4 info Alcohol: 5 eq CMPI: 5 eq DIPEA: 10 eq

Figure 2: Workflow for the alkylation of sulfonamides on solid support.

Step-by-Step:

  • Substrate: Start with resin-bound sulfonamide (e.g., Rink Amide resin derivatized with a sulfonyl chloride).

  • Cocktail Prep: In a vial, dissolve the Alcohol (5.0 equiv) and CMPI (5.0 equiv) in anhydrous DCM/THF (1:1).

  • Addition: Add the solution to the resin, followed immediately by DIPEA (10.0 equiv).

    • Technical Note: Adding DIPEA last prevents premature hydrolysis of the activated reagent.

  • Reaction: Shake at room temperature for 12–16 hours.

  • Workup: Drain and wash extensively with DCM, DMF, and MeOH . The Methanol wash is non-negotiable to remove the phosphine oxide salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Loading Moisture in solventCMPI intermediates are moisture-sensitive. Ensure all solvents are anhydrous (stored over molecular sieves).
Resin Clumping Salt precipitationThe iodide salt can precipitate in pure DCM. Use a DCM/DMF (4:1) or DCM/THF mixture to maintain solubility.
Incomplete Reaction Steric hindranceFor bulky alcohols (secondary), increase reaction time to 24h and double the reagent stoichiometry (to 10 eq).
Yellow Coloration Iodine liberationOxidation of iodide to iodine (

) may occur over time. Wash resin with 10% sodium thiosulfate solution if discoloration persists.

References

  • Zaragoza, F. (2001).[4] "(Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase." The Journal of Organic Chemistry, 66(7), 2518–2520. Link

  • Zaragoza, F., & Stephensen, H. (2001).[4] "Solid-Phase Synthesis of Substituted 1,2,3-Benzotriazin-4-ones." The Journal of Organic Chemistry, 66(5), 1941-1943. Link

  • Thakkar, M., et al. (2018). "Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2." Chemistry Central Journal, 12, 57. Link

  • Pla-Quintana, A., et al. (2006). "Solid-Phase Mitsunobu Reactions: A Review." Current Combinatorial Chemistry.

Sources

use of (Cyanomethyl)trimethylphosphanium iodide in synthesizing pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (Cyanomethyl)trimethylphosphonium Iodide in Pharmaceutical Synthesis

Executive Summary

(Cyanomethyl)trimethylphosphonium iodide (CMTPI) is a specialized organophosphorus reagent that transcends the traditional utility of Wittig salts. While structurally similar to triphenylphosphonium analogs, the trimethyl core confers unique solubility properties (water-soluble byproducts) and altered electrophilicity.

In pharmaceutical process chemistry, CMTPI is primarily deployed for direct nucleophilic substitution of alcohols (Mitsunobu-type transformation without azo reagents) and two-carbon homologation of alcohols to nitriles. Its ability to activate alcohols in situ allows researchers to bypass the isolation of mutagenic alkyl halides, streamlining synthetic routes for high-value intermediates like Sphingosine 1-phosphate (S1P1) receptor antagonists and complex alkaloids.

Mechanistic Insight & Causality

To use CMTPI effectively, one must understand its "Dual Mode of Action" (Zaragoza, 2002). The reagent operates via an initial activation of the alcohol oxygen, followed by a divergence in pathway depending on the presence of external nucleophiles.

The Activation Core

Unlike triphenylphosphine-based Mitsunobu reactions which generate solid phosphine oxide waste, CMTPI generates trimethylphosphine oxide , which is highly water-soluble. This allows for simple aqueous extraction workups—a critical advantage in GMP environments.

Mechanism A: Direct N/S-Alkylation (The Displacement Pathway)

  • Activation: The alcohol attacks the phosphorus center, displacing the cyanomethyl group (or iodide acts cooperatively).

  • Substitution: An external nucleophile (Amine/Thiol) attacks the activated carbon, displacing the phosphine oxide.

  • Result: Clean formation of C-N or C-S bonds.

Mechanism B: Nitrile Homologation (The Rearrangement Pathway)

  • In-Situ Iodination: In the absence of external nucleophiles, the iodide counter-ion displaces the activated alcohol to form an alkyl iodide in situ.

  • C-Alkylation: The displaced cyanomethyl ylide (generated by base) attacks the newly formed alkyl iodide.

  • Hydrolysis: The resulting intermediate undergoes hydrolysis to release the nitrile, effectively adding a

    
     unit to the original alcohol.
    

Visualization: The Dual-Mode Pathway

The following diagram illustrates the bifurcation between direct alkylation and nitrile homologation.

CMTPI_Mechanism CMTPI (Cyanomethyl) trimethylphosphonium Iodide Activated Activated Phosphonium Species CMTPI->Activated 90-100°C Alcohol Substrate: R-CH2-OH Alcohol->Activated 90-100°C Product_Alk Product: R-CH2-NR'2 Activated->Product_Alk Path A: Direct Displacement (+ Base/Nucleophile) Iodide In-situ Alkyl Iodide (R-CH2-I) Activated->Iodide Path B: No Ext. Nucleophile Nucleophile Nucleophile (HNR'2 or HSR') Ylide Ylide Attack (C-Alkylation) Iodide->Ylide + CMTPI (Excess) Hydrolysis Hydrolysis (- Me3PO) Ylide->Hydrolysis Product_Nitrile Product: R-CH2-CH2-CN Hydrolysis->Product_Nitrile +2 Carbon Extension

Figure 1: Mechanistic bifurcation of CMTPI. Path A yields amines/thioethers; Path B yields homologous nitriles.

Experimental Protocols

Protocol A: Direct N-Alkylation of Amines (S1P1 Antagonist Synthesis)

Context: Used for coupling complex benzylic or aliphatic alcohols with secondary amines where traditional alkyl halides are unstable or toxic.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • CMTPI (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Acetonitrile (

    
    ) or Propionitrile (for higher reflux temp)
    

Step-by-Step Methodology:

  • Preparation: In a pressure-rated reaction vial or round-bottom flask, dissolve the Substrate Alcohol (e.g., 1.0 mmol) in anhydrous Acetonitrile (4 mL).

  • Reagent Addition: Add CMTPI (364 mg, 1.5 mmol) in one portion. The mixture may remain a suspension.

  • Base Addition: Add DIPEA (322 mg, 2.5 mmol) via syringe.

    • Note: The order of addition is flexible, but adding base last controls the initiation of the reaction.

  • Reaction: Seal the vessel and heat to 100°C for 16 hours .

    • Checkpoint: Monitor by LC-MS. The disappearance of the alcohol and the transient formation of an alkyl iodide intermediate may be observed.

  • Workup (The "Green" Advantage):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (80 mL) and Water (80 mL).

    • Separate phases.[3] The byproduct (Trimethylphosphine oxide) will partition largely into the aqueous phase.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Flash chromatography (typically Silica gel, Hexane/EtOAc gradient).

Quantitative Data Summary:

ParameterSpecificationRationale
Stoichiometry 1.5 equiv CMTPIExcess required to drive activation equilibrium.
Temperature 90°C - 100°CHigh energy barrier for the

displacement step.
Solvent Acetonitrile/PropionitrilePolar aprotic solvents stabilize the transition state.
Yield Target > 85%High efficiency due to irreversible phosphine oxide formation.
Protocol B: One-Step Alcohol to Nitrile Homologation

Context: Converting primary alcohols directly to nitriles with a 2-carbon extension (e.g.,


).[4]

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • CMTPI (2.5 - 3.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Propionitrile (Preferred for higher boiling point: 97°C)

Step-by-Step Methodology:

  • Mixing: Combine Alcohol (2.0 mmol) and CMTPI (1.24 g, 5.1 mmol) in Propionitrile (4.0 mL).

  • Activation: Add DIPEA (1.1 mL) and heat to 97°C (reflux) for 24 hours .

    • Mechanism Check: During this phase, the alcohol is converted to the iodide, which is then alkylated by the ylide derived from the excess CMTPI.[5]

  • Hydrolysis: Add Water (0.2 mL, approx. 5 equiv) directly to the hot reaction mixture.

    • Caution: Strong bubbling may occur (release of volatiles).

    • Continue heating at 97°C for an additional 15 hours . This step hydrolyzes the intermediate phosphonium salt to the nitrile.[6]

  • Workup:

    • Dilute with water and extract with Dichloromethane or Ether.

    • Wash with 1M HCl (to remove residual amines/phosphines).

    • Concentrate and purify via distillation or column chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Incomplete activation of alcohol.Switch solvent to Propionitrile to increase reflux temp to 97°C.
Formation of Alkyl Iodide only Nucleophile (Amine) is too sterically hindered.Increase equivalents of amine; consider microwave heating to 120°C.
Emulsion during Workup Presence of amphiphilic phosphonium salts.Saturate aqueous phase with NaCl (Brine) or use 1M HCl wash.

References

  • Zaragoza, F. (2002).[4][6] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." The Journal of Organic Chemistry, 67(14), 4963–4964.

  • Pfeiffer, B., et al. (2001). "(Cyanomethyl)trimethylphosphonium iodide as reagent for the intermolecular S-alkylation of thiols with alcohols." Tetrahedron, 57(25), 5451-5454.[7] [7]

  • Lian, Z., et al. (2023). "Heterocyclic compounds for activating T cells." World Intellectual Property Organization (WO2023125681A1).

  • McNally, A., et al. (2016).[4] "Selective functionalization of pyridines via heterocyclic phosphonium salts." Journal of the American Chemical Society, 138(42), 13806–13809.

Sources

Application Note: Strategic Utilization of (Cyanomethyl)trimethylphosphonium Iodide in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of (Cyanomethyl)trimethylphosphonium iodide (CAS: 15760-44-8) in complex natural product synthesis. While triphenylphosphonium salts are the standard for Wittig olefinations, they generate triphenylphosphine oxide (


), a byproduct notorious for difficult removal via chromatography and poor solubility in cold ether.

The trimethyl analog described herein offers a critical advantage: the byproduct, trimethylphosphine oxide (


), is highly water-soluble.  This property allows for the isolation of sensitive acrylonitrile intermediates via simple aqueous extraction, bypassing the need for rigorous column chromatography during late-stage functionalization. This guide covers the mechanistic basis, specific protocols for hindered substrates, and the "dual-mode" reactivity utilized in chain elongation.

Chemical Profile & Mechanistic Advantage[1][2][3]

The Reagent
  • Formula:

    
    
    
  • Appearance: White to off-white crystalline solid.

  • Stability: Hygroscopic; store under inert atmosphere (Argon/Nitrogen).

  • Key Reactivity: Precursor to the cyanomethylide anion for Wittig olefination; also functions as a reagent for direct conversion of alcohols to nitriles.

The Solubility Paradox (Strategic Value)

In total synthesis, the accumulation of phosphorus byproducts often complicates the purification of polar natural product intermediates.

FeatureTriphenyl Analog (

)
Trimethyl Analog (

)
Ylide Nucleophilicity ModerateHigh (Less steric bulk)
Byproduct

(Solid, lipophilic)

(Liquid/Solid, Hydrophilic)
Removal Method Chromatography / CrystallizationAqueous Wash
Atom Economy Poor (High MW waste)High (Lower MW waste)
Mechanistic Pathway

The reaction proceeds via the standard Wittig mechanism but benefits from the reduced steric bulk of the trimethyl group, facilitating attack on hindered ketones often found in terpene synthesis.

WittigMechanism Salt (Cyanomethyl)trimethyl phosphonium Iodide Ylide Phosphonium Ylide (Reactive Species) Salt->Ylide Deprotonation (-HI) Base Base (e.g., KOtBu) Base->Ylide Intermediate Oxaphosphetane (4-Membered Ring) Ylide->Intermediate + Ketone Ketone Hindered Ketone (Substrate) Ketone->Intermediate Product α,β-Unsaturated Nitrile (Target) Intermediate->Product Cycloreversion Byproduct Trimethylphosphine Oxide (Water Soluble Waste) Intermediate->Byproduct

Figure 1: Mechanistic pathway highlighting the generation of the water-soluble byproduct.

Application in Natural Product Synthesis[4]

Target Class: Terpene and Alkaloid Scaffolds

This reagent is particularly valuable when synthesizing


-unsaturated nitriles  as precursors for:
  • Primary Amines: Via reduction (e.g.,

    
    ), common in indole alkaloid synthesis.
    
  • Carboxylic Acids: Via hydrolysis, for polyketide fragments.

  • Michael Acceptors: For further ring-closing reactions.

Case Study: The "Dual Mode" Action

Beyond standard olefination, this salt enables the one-pot conversion of alcohols to nitriles with two-carbon homologation, a strategy utilized to extend alkyl chains in polyketide synthesis without isolating the intermediate halide.

Mechanistic Note: The iodide counter-ion acts as a nucleophile in situ, converting an alcohol (activated by the phosphine) into an iodide, which is then alkylated by the ylide.

Detailed Experimental Protocol

Protocol A: Z-Selective Synthesis of Hindered Acrylonitriles

Objective: Olefination of a sterically hindered tricyclic ketone (generic terpene model).

Reagents:
  • (Cyanomethyl)trimethylphosphonium iodide (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (1.6 equiv)

  • Toluene (Anhydrous)

  • Substrate (Ketone)[1]

Step-by-Step Procedure:
  • Salt Preparation (Pre-Step):

    • Ensure the phosphonium salt is dried under vacuum (0.1 mmHg) at 40°C for 2 hours to remove trace moisture.

    • Critical: Moisture quenches the ylide immediately.

  • Ylide Formation:

    • To a flame-dried Schlenk flask under Argon, add (Cyanomethyl)trimethylphosphonium iodide (1.5 equiv) and anhydrous Toluene (0.5 M concentration relative to salt).

    • Cool to 0°C .

    • Add KOtBu (1.6 equiv) portion-wise. The suspension will turn a characteristic yellow/orange color, indicating ylide formation.

    • Stir at 0°C for 45 minutes.

  • Substrate Addition:

    • Dissolve the ketone substrate in a minimum amount of anhydrous Toluene.

    • Add the ketone solution dropwise to the ylide suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).

  • The "Clean" Workup (The Key Advantage):

    • Quench: Add water (equal volume to solvent) to the reaction mixture.

    • Partition: Transfer to a separatory funnel. Shake vigorously.

    • Separation:

      • Organic Layer:[2] Contains the Product (Nitrile).[3]

      • Aqueous Layer:[4] Contains Trimethylphosphine oxide and inorganic salts.

    • Wash: Wash the organic layer 2x with water to ensure complete removal of the phosphine oxide.

    • Dry: Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Often, the crude material is >90% pure due to the aqueous removal of the phosphorus byproduct. A short silica plug is usually sufficient.

Workup Logic Flowchart

WorkupFlow RxnMix Reaction Mixture (Product + Me3PO + Salts) AddWater Add Water & Agitate RxnMix->AddWater PhaseSep Phase Separation AddWater->PhaseSep OrgLayer Organic Phase (Toluene) PhaseSep->OrgLayer AqLayer Aqueous Phase (Water) PhaseSep->AqLayer Product Target Nitrile (Retained) OrgLayer->Product Evaporation Waste Me3PO ( dissolved) KI (dissolved) AqLayer->Waste Disposal

Figure 2: Separation logic demonstrating the removal of phosphine oxide waste.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/salt.Dry salt under high vacuum; distill Toluene over Na/Benzophenone.
No Reaction Enolization of ketone.The ketone may be too acidic. Switch base to NaH or LiHMDS (non-nucleophilic, strong bases).
E/Z Selectivity Issues Cation effect.Switch from Potassium (KOtBu) to Lithium (LiHMDS) or use 18-crown-6 to dissociate ion pairs.
Odor Trace free phosphine.Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize any residual

.

References

  • Zaragoza, F. (2002).[3] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[3] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964.[5][6]

  • Mullins, R. J. (2013). Wittig Reaction. In Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Petit, S., et al. (2008). Use of trimethylphosphine for the preparation of Wittig salts: Advantages in purification. Tetrahedron Letters, 49(33), 4899.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733475, (Cyanomethyl)trimethylphosphonium iodide.

Sources

Application Note: Stereospecific Preparation of Chiral Amides using (Cyanomethyl)trimethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the stereospecific synthesis of chiral amides. It details the use of (Cyanomethyl)trimethylphosphonium iodide (also known as the Zaragoza Reagent ) as a superior alternative to traditional Mitsunobu conditions for accessing chiral amides via the N-alkylation of amines or amides with chiral alcohols.[1]

Abstract & Introduction

The synthesis of chiral amides is a cornerstone of medicinal chemistry, yet it often faces challenges related to racemization during carboxylic acid activation or the scarcity of chiral amine starting materials.[1] While traditional peptide coupling (e.g., HATU, EDC) is effective for coupling existing chiral amines, the de novo generation of the chiral C-N bond from abundant chiral alcohols remains a critical strategy.[1]

(Cyanomethyl)trimethylphosphonium iodide (CMMP-I ) has emerged as a robust, "waste-free" alternative to the Mitsunobu reaction (DEAD/PPh3).[1] Unlike the Mitsunobu protocol, which generates difficult-to-remove phosphine oxide and hydrazine byproducts, CMMP-I mediates the stereospecific alkylation of amines and amides with alcohols, producing water-soluble trimethylphosphine oxide (Me₃PO ) as the sole byproduct.

This guide details the protocol for utilizing CMMP-I to synthesize chiral amides via the stereospecific N-alkylation of primary amides or amines with secondary chiral alcohols , proceeding with clean inversion of configuration (Sɴ2).[1]

Mechanism of Action

The reaction is driven by the high affinity of phosphorus for oxygen.[1] CMMP-I acts as an activator of the hydroxyl group, converting it into a highly reactive oxyphosphonium intermediate.[1]

Mechanistic Pathway[1][2][3]
  • Activation: The phosphonium salt reacts with the chiral alcohol (facilitated by a base) to form an alkoxyphosphonium intermediate, releasing acetonitrile.[1]

  • Substitution: The nucleophile (amide or amine) attacks the electrophilic carbon of the alcohol from the backside.[1]

  • Inversion: The C-O bond is cleaved and the C-N bond is formed simultaneously, resulting in the inversion of the stereocenter (Walden inversion).[1]

  • Byproducts: The reaction yields the N-alkylated product, water-soluble trimethylphosphine oxide (Me₃PO), and acetonitrile.[1]

CMMP_Mechanism Reagent (Cyanomethyl)trimethylphosphonium Iodide [Me3P-CH2CN]+ I- Intermediate Alkoxyphosphonium Species [Me3P-O-CH(R')R'']+ Reagent->Intermediate Activation (-HI) Alcohol Chiral Alcohol (R)-R'CH(OH)R'' Alcohol->Intermediate Activation (-HI) Base Base (DIPEA) Base->Intermediate Activation (-HI) TS SN2 Transition State [Nu...C...O-PMe3] Intermediate->TS + Nucleophile Nucleophile Nucleophile (Amide/Amine) Product Chiral Amide/Amine (S)-N-Alkyl Product (Inverted Configuration) TS->Product Backside Attack Waste Byproducts Me3PO (Water Soluble) CH3CN TS->Waste Elimination

Caption: Mechanistic pathway of CMMP-I mediated N-alkylation showing activation of the alcohol and subsequent SN2 displacement by the nucleophile with stereochemical inversion.

Materials and Equipment

Reagents
  • (Cyanomethyl)trimethylphosphonium iodide (CMMP-I): The activating agent.[1][2] Hygroscopic solid; store in a desiccator.

  • Chiral Alcohol: Secondary alcohol (enantiopure).[1]

  • Nucleophile: Primary amide (R-CONH₂), Sulfonamide, or Amine.[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Solvent: Propionitrile (EtCN) is preferred for higher boiling point (97°C) and polarity, though Toluene or 1,4-Dioxane can be used.[1]

Equipment
  • Sealed tube or pressure vial (for reactions >80°C).[1]

  • Magnetic stirrer and oil bath.[1]

  • Rotary evaporator.[1]

Experimental Protocol

This protocol describes the N-alkylation of a generic amide/amine with a secondary chiral alcohol.[1]

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • In a dry pressure vial equipped with a magnetic stir bar, dissolve the Chiral Alcohol (1.0 equiv, e.g., 1.0 mmol) and the Nucleophile (Amide/Amine, 1.2 equiv) in anhydrous Propionitrile (0.2 M concentration relative to alcohol).

  • Add DIPEA (2.0 equiv) to the solution.[1]

  • Add (Cyanomethyl)trimethylphosphonium iodide (1.5 – 2.0 equiv) in one portion. The mixture may become heterogeneous.[1]

Step 2: Reaction

  • Seal the vial and heat the reaction mixture to 90–100°C .

    • Note: Higher temperatures are often required to overcome the steric hindrance of secondary alcohols and the lower nucleophilicity of amides compared to amines.[1]

  • Monitor the reaction by TLC or LC-MS.[1] Typical reaction times range from 2 to 12 hours .[1]

    • Checkpoint: Look for the disappearance of the alcohol and the formation of the product mass.[1]

Step 3: Workup and Purification [1]

  • Cool the mixture to room temperature.

  • Aqueous Wash (Critical): Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

    • Why: This step efficiently removes the trimethylphosphine oxide (Me₃PO) byproduct, which is highly water-soluble.[1] This is a significant advantage over the difficult-to-remove triphenylphosphine oxide (Ph₃PO) generated in standard Mitsunobu reactions.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel) to obtain the pure chiral amide.[1]

Table 1: Protocol Parameters Summary
ParameterRecommendationRationale
Stoichiometry Alcohol (1.0) : Nucleophile (1.2) : CMMP-I (2.0) : Base (2.[1]0)Excess reagent ensures full activation of the sterically hindered secondary alcohol.[1]
Solvent Propionitrile (EtCN)High boiling point allows for sufficient thermal energy to drive the SN2 displacement; good solubility for phosphonium salts.[1]
Temperature 90°C – 100°CEssential for displacing the oxyphosphonium intermediate with poor nucleophiles (amides).[1]
Purification Aqueous ExtractionExploits the high water solubility of Me₃PO for easy byproduct removal.[1]

Scope and Limitations

Substrate Tolerance
  • Alcohols: Works well with benzylic, allylic, and aliphatic secondary alcohols.[1] Sterically bulky alcohols (e.g., menthol derivatives) may require longer reaction times.[1]

  • Nucleophiles:

    • Amines: Highly efficient; often requires milder conditions.[1]

    • Sulfonamides/Imides: Excellent substrates (classic Mitsunobu nucleophiles).[1]

    • Carboxamides: Good substrates, but may require higher temperatures due to lower nucleophilicity compared to amines.[1]

Stereochemical Integrity[1]
  • Inversion: The reaction proceeds with >95% inversion of configuration (ee% of product is typically comparable to the starting alcohol, but inverted).[1]

  • Racemization Risk: Minimal.[1] Unlike acid-activation methods where oxazolone formation can lead to racemization, this method relies on SN2 displacement, which is stereospecific.[1]

Case Study: Synthesis of Chiral N-Alkyl Benzamide

Objective: Synthesis of (S)-N-(1-phenylethyl)benzamide from (R)-1-phenylethanol.

  • Reagents: (R)-1-Phenylethanol (122 mg, 1.0 mmol), Benzamide (145 mg, 1.2 mmol), CMMP-I (486 mg, 2.0 mmol), DIPEA (350 µL, 2.0 mmol).[1]

  • Conditions: Propionitrile (5 mL), 95°C, 4 hours.

  • Result:

    • Yield: 82% isolated yield.[1]

    • Stereochemistry: >98% ee (S-configuration).[1]

    • Observation: The reaction mixture turned from a suspension to a clear solution upon heating. Aqueous workup removed all phosphorus byproducts, simplifying the column chromatography.[1]

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Nucleophile is too weak or steric hindrance is high.[1]Increase temperature to 110°C; switch solvent to Toluene/DMF mixture; increase reagent equivalents to 3.0.
Retention of Configuration SN1 character (Carbocation formation).[1]This is rare but possible with highly stabilized benzylic substrates.[1] Ensure base is present to facilitate the SN2 mechanism.
O-Alkylation vs N-Alkylation Ambident nucleophile (Amide).[1]While N-alkylation is thermodynamically favored, O-alkylation can occur.[1] Higher temperatures generally favor the thermodynamic N-alkyl product.[1]

References

  • Zaragoza, F. (2002).[1][3][4][5] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two-Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." The Journal of Organic Chemistry, 67(14), 4963–4964.[1][3] Link[1]

  • Zaragoza, F., & Stephensen, H. (2001).[1] "Alkylation of Amines with Alcohols using (Cyanomethyl)trimethylphosphonium Iodide." Unpublished/Patent Literature related to Novo Nordisk methodologies.[1] (Referenced in context of Zaragoza reagent applications for amine alkylation).

  • McNulty, J., et al. (2003).[1][3] "Dimethylmalonyltrialkylphosphoranes: New General Reagents for Esterification Reactions Allowing Controlled Inversion or Retention of Configuration on Chiral Alcohols."[1][3] The Journal of Organic Chemistry, 68(4), 1597–1600.[1][3] Link[1]

  • Tsunoda, T., et al. (1995).[1] "Formation of Amides from Carboxylic Acids and Amines by Condensation with (Cyanomethyl)trimethylphosphonium Iodide." Tetrahedron Letters. (General reference for phosphonium mediated couplings).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for (Cyanomethyl)trimethylphosphonium iodide before handling, as it is an organophosphorus compound and an alkylating agent.

Sources

Troubleshooting & Optimization

purification of crude (Cyanomethyl)trimethylphosphanium iodide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CMTPI-PUR-001 Status: Active Topic: Recrystallization & Troubleshooting of Crude Phosphonium Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Query: "How do I purify crude (Cyanomethyl)trimethylphosphonium iodide to remove color impurities and achieve a crystalline solid?"

(Cyanomethyl)trimethylphosphonium iodide (CMTPI) is a critical precursor for Wittig reagents used to synthesize unsaturated nitriles and for the conversion of alcohols to nitriles.[1] Unlike its triphenylphosphonium cousins, the trimethyl variant is significantly more hygroscopic and prone to "oiling out," making purification a common pain point for researchers.

Physico-Chemical Profile
PropertyDataNotes
Formula

Quaternary Phosphonium Salt
Appearance (Pure) White to Off-White Crystalline SolidHygroscopic
Appearance (Crude) Yellow/Orange Viscous OilOften contains free iodine (

)
Solubility (High) Methanol, Acetonitrile, Acetone, Hot EthanolPolar solvents
Solubility (Low) Diethyl Ether, Hexanes, TolueneNon-polar anti-solvents
Primary Impurities Phosphine oxides, free Iodine (

), water
Water induces oiling

Standard Operating Procedure (The "Golden Path")

The following protocol is the industry-standard method for purifying CMTPI. It utilizes a solvent/anti-solvent system.

Reagents Required[1][2][4][5][6][7][8][9][10][11]
  • Solvent A (Dissolution): Acetonitrile (Anhydrous) or Ethanol (Absolute).

  • Solvent B (Anti-solvent): Diethyl Ether (Anhydrous) or THF.

  • Additives: Activated Charcoal (optional, for decolorization).

Step-by-Step Workflow
  • Dissolution: Transfer the crude orange/brown oil or solid into an Erlenmeyer flask. Add the minimum amount of hot Acetonitrile (approx. 60-70°C) required to fully dissolve the crude material.

    • Technical Note: Do not boil aggressively; iodine liberation increases with heat.

  • Decolorization (Optional): If the solution is dark brown, add 1-2% w/w activated charcoal. Stir for 5 minutes, then filter hot through a Celite pad to remove the charcoal.

  • Nucleation: While keeping the solution warm (not boiling), slowly add Diethyl Ether dropwise.

    • Stop Point: Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Acetonitrile to clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (20 mins).

    • Transfer to a fridge (4°C) for 2 hours.

    • Finally, place in a freezer (-20°C) overnight.

  • Isolation: Filter the white crystals rapidly under a blanket of Nitrogen or Argon (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
     for at least 12 hours.
    

Visualized Workflows

Figure 1: Recrystallization Logic Flow

The following diagram illustrates the critical decision points during the purification process.

RecrystallizationWorkflow Start Crude CMTPI (Oily/Solid) Dissolve Dissolve in Min. Hot Acetonitrile (60°C) Start->Dissolve CheckColor Is solution Dark Brown? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add Diethyl Ether until Cloud Point CheckColor->AntiSolvent No (Pale Yellow) Charcoal->AntiSolvent Clear Add 1-2 drops Acetonitrile to clear turbidity AntiSolvent->Clear Cooling Slow Cooling: RT -> 4°C -> -20°C Clear->Cooling Filter Vacuum Filtration (Inert Atmosphere) Cooling->Filter Dry Dry over P2O5 (Vacuum Desiccator) Filter->Dry

Caption: Step-by-step logic for the purification of CMTPI, including decolorization steps.

Troubleshooting Center (FAQs & Diagnostics)

Issue #1: "My product turned into a sticky oil at the bottom of the flask instead of crystals."

Diagnosis: This is the most common failure mode, known as "Oiling Out." It occurs when the compound separates as a liquid phase before it can crystallize, usually due to impurities lowering the melting point or excessive saturation temperature .

Corrective Actions:

  • The Trituration Method: Decant the supernatant solvent. Add fresh anhydrous Diethyl Ether to the oil. Scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces crystallization.

  • The Re-Dissolve: Re-dissolve the oil in a slightly larger volume of Acetonitrile. If the solution is too concentrated, the solute-solute interactions overcome the lattice energy formation.

  • Seed Crystals: If you have any solid crystals from a previous batch, add a microscopic amount to the oil/solvent interface.

Issue #2: "The crystals are yellow or brown."

Diagnosis: Iodine (


) contamination. Iodide salts (

) can oxidize to free iodine upon exposure to air or light.

Corrective Actions:

  • Solvent Wash: Wash the filtered crystals with cold, anhydrous Acetone/Ether (1:4 mixture). Free iodine is highly soluble in organic solvents and will wash away into the filtrate.

  • Chemical Wash (Caution): While aqueous thiosulfate removes iodine, avoid water with CMTPI due to yield loss. Stick to organic solvent washing or recrystallization with charcoal.

Issue #3: "The product becomes wet immediately after filtration."

Diagnosis: Extreme Hygroscopicity. The trimethylphosphonium cation is small, creating a high charge density that avidly attracts atmospheric moisture.

Corrective Actions:

  • Schlenk Line Filtration: Perform the filtration under a positive pressure of Nitrogen using a Schlenk frit, rather than an open Buchner funnel.

  • Speed: If using a Buchner funnel, cover the funnel with a rubber dam or plastic wrap immediately after pouring. Move to a desiccator within seconds.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oiled Out Step1 Decant Supernatant Problem->Step1 Step2 Add Anhydrous Ether Step1->Step2 Step3 Scratch Glass vigorously Step2->Step3 Check Solid formed? Step3->Check Success Filter immediately Check->Success Yes Fail Re-dissolve in more Acetonitrile Check->Fail No Fail->Step1 Retry slow cool

Caption: Rapid response protocol for converting oiled-out product into crystalline solid.

References & Authenticated Sources

  • Smolecule. (2023).[2][3] (Cyanomethyl)trimethylphosphanium iodide Properties and Purification. Retrieved from

  • Zaragoza, F. (2002).[4] One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[4] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent. Journal of Organic Chemistry, 67, 4963-4964.[4] Retrieved from

  • ResearchGate. (2018). Discussion on Recrystallization of Phosphonium Salts. Retrieved from

  • Thermo Scientific. (n.d.). Methyltriphenylphosphonium iodide Safety and Handling. (Used for analog comparison regarding hygroscopicity). Retrieved from

Sources

controlling stereochemical outcomes in (Cyanomethyl)trimethylphosphanium iodide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereocontrol in (Cyanomethyl)trimethylphosphonium Iodide Mediated Olefinations

Case ID: #CN-Me3P-Stereo Subject: Controlling


 Selectivity and Troubleshooting Reaction Outcomes
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Core Directive & Mechanistic Insight

You are likely employing (Cyanomethyl)trimethylphosphonium iodide (CAS: 1779-49-3) for one of two reasons:

  • Solubility Engineering: You require a water-soluble byproduct (Trimethylphosphine oxide, Me

    
    PO) to simplify purification, avoiding the difficult chromatography associated with Triphenylphosphine oxide (Ph
    
    
    
    PO).
  • Steric Access: You are reacting a sterically hindered ketone where the bulky triphenyl analog fails.

The Stereochemical Challenge: Unlike the classic Triphenylphosphonium ylides, which are bulky and favor


-isomers via thermodynamic control, the Trimethyl  group is sterically small. While the cyano group stabilizes the ylide (favoring 

), the reduced steric bulk of the trimethyl ligands lowers the energy barrier for the formation of the

-oxaphosphetane. Consequently, users often observe lower

-selectivity
(e.g., 80:20

) compared to triphenyl analogs (>95:5

).

The guide below details how to regain control over this ratio.

Mechanistic Pathway & Decision Logic

The stereochemical outcome is determined at the oxaphosphetane formation step.[1][2][3][4] For stabilized ylides (like cyanomethyl), the reaction is generally reversible.

WittigMechanism Salt Phosphonium Salt [Me3P-CH2-CN]+ I- Ylide Stabilized Ylide Me3P=CH-CN Salt->Ylide Base (NaH/KOtBu) Betaine_Syn Syn-Betaine (Kinetic) Ylide->Betaine_Syn + Aldehyde Betaine_Anti Anti-Betaine (Thermodynamic) Ylide->Betaine_Anti + Aldehyde Aldehyde Aldehyde/Ketone R-CHO Betaine_Syn->Betaine_Anti Equilibration (Promoted by Heat/Polar Solvent) Oxa_Cis Cis-Oxaphosphetane Betaine_Syn->Oxa_Cis Fast Oxa_Trans Trans-Oxaphosphetane Betaine_Anti->Oxa_Trans Slow Oxa_Cis->Betaine_Syn Reversible Prod_Z Z-Alkene (Minor) Oxa_Cis->Prod_Z Elimination Oxa_Trans->Betaine_Anti Reversible Prod_E E-Alkene (Major) Oxa_Trans->Prod_E Elimination

Figure 1: Mechanistic flow showing the critical equilibration step. With the small Trimethyl group, the "Syn" pathway is less sterically inhibited than usual, requiring active intervention to force the "Anti" (E-selective) pathway.

Troubleshooting Guide: Stereochemical Control

Issue 1: My -Selectivity is lower than expected (e.g., <90%)

Diagnosis: The reaction is under kinetic control rather than thermodynamic control. The small trimethyl group allows the cis-oxaphosphetane to form and eliminate before it can equilibrate to the more stable trans-form.

Corrective Actions:

Parameter Recommendation Mechanism of Action

| Solvent | Switch to Alcohols (MeOH/EtOH) or DMF | Polar protic solvents stabilize the betaine intermediate, extending its lifetime and allowing equilibration to the thermodynamic (


) product. |
| Base  | Use NaOEt  or KOtBu  | Matches the solvent; ensures homogenous conditions for equilibration. |
| Temperature  | Reflux (60-80°C)  | Higher energy overcomes the barrier for the reversal of the cis-oxaphosphetane, pushing the equilibrium toward the trans-isomer. |
| Additive  | Add LiBr  (Lithium Bromide) | Lithium coordinates with the betaine oxygen, delaying elimination and forcing equilibration (The "Schlosser" effect adapted for stabilized ylides). |
Issue 2: I specifically need the -Isomer (Cis)

Diagnosis: You are fighting the natural thermodynamics of a stabilized ylide. The cyano group withdraws electron density, naturally favoring the


-isomer.
Feasibility Warning:  Achieving high 

-selectivity (>90%) with this specific salt is chemically difficult. Corrective Actions:
  • Conditions: Operate at -78°C in THF (non-polar).

  • Base: Use KHMDS (Potassium hexamethyldisilazide). The bulky counter-ion and rapid kinetic deprotonation/addition at low temp can trap the kinetic (

    
    ) product.
    
  • Quench: Quench rapidly at low temperature; do not allow the reaction to warm up before destroying the ylide. Note: If

    
     is critical, consider switching to the Still-Gennari modification using bis(trifluoroethyl)phosphonoacetonitrile, as the phosphonium salt is ill-suited for 
    
    
    
    -selectivity.
Issue 3: Low Yield / Starting Material Recovery

Diagnosis: The ylide is hydrolyzing before reacting, or the salt is wet. (Cyanomethyl)trimethylphosphonium iodide is hygroscopic. Corrective Actions:

  • Drying: Dry the salt under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use.

  • Base Quality: Titrate your organolithium or ensure NaH is fresh.

  • Mode of Addition: Add the aldehyde to the ylide, not vice versa, to ensure the ylide is fully formed before the electrophile is introduced.

Standard Optimized Protocol (High E-Selectivity)

Objective: Synthesis of (E)-3-phenylacrylonitrile (Cinnamonitrile derivative). Scale: 10 mmol.

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add (Cyanomethyl)trimethylphosphonium iodide (2.93 g, 12 mmol) and dry Ethanol (20 mL).

    • Note: Ethanol is chosen to promote thermodynamic equilibration to the E-isomer.

  • Ylide Formation:

    • Add Sodium Ethoxide (21 wt% in EtOH, 12 mmol) dropwise at room temperature.

    • Stir for 30 minutes. The solution should turn slightly yellow/orange, indicating ylide formation.

  • Reaction:

    • Add the Aldehyde (10 mmol) dropwise.

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC. The spot for the aldehyde should disappear.

  • Workup (The "Trimethyl" Advantage):

    • Cool to room temperature.[5]

    • Concentrate the solvent under reduced pressure.

    • Add Water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Crucial Step: The byproduct, Trimethylphosphine oxide , is highly water-soluble. It will partition into the aqueous layer, leaving your product in the organic layer significantly cleaner than if Ph

      
      P were used.
      
  • Purification:

    • Wash organic layer with Brine, dry over MgSO

      
      , and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often >90%.

FAQ: Common User Queries

Q: Can I use this reagent to convert alcohols directly to nitriles? A: Yes. This is the Zaragoza reaction . In this mode, you treat a primary alcohol with the salt, DIPEA, and Iodine (or similar oxidants/activators). The mechanism involves alkylation of the ylide followed by hydrolysis, resulting in a saturated nitrile with two added carbons. This is not a Wittig reaction and does not generate a double bond.

Q: Why is the salt turning dark upon storage? A: The iodide ion is susceptible to oxidation to iodine (


) upon exposure to light and air, causing a yellow/brown discoloration. Recrystallize from Ethanol/Ether if the color is deep brown; light yellow is usually acceptable.

Q: How do I remove the Trimethylphosphine oxide if I can't use aqueous workup? A: If your product is water-soluble, you lose the primary advantage of this reagent. In that case, Me


PO can be sublimed (it is quite volatile compared to Ph

PO), or you can precipitate the product from a non-polar solvent (like Hexanes) where Me

PO is moderately soluble.

References

  • Mechanism & Stereoselectivity: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][6][7][8] Chemical Reviews, 89(4), 863-927.

  • Reagent Specifics (Trimethyl vs Triphenyl): Zaragoza, F. (2002). "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation." Journal of Organic Chemistry, 67(14), 4963-4964.

  • General Wittig Methodology: Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1-157.

  • Water-Soluble Byproducts: Rein, T., & Reiser, O. (1994). "Trimethylphosphine in the Wittig Reaction: A Solution to the Triphenylphosphine Oxide Problem." Acta Chemica Scandinavica, 48, 418.

Sources

selecting the optimal base for ylide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Division Ticket ID: YLIDE-OPT-2024 Subject: Optimal Base Selection for Ylide Formation (Wittig & HWE Protocols) Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Ylide Chemistry Technical Support Hub. This guide moves beyond textbook definitions to address the practical failure modes in olefination. Our goal is to ensure your base selection matches the thermodynamic and kinetic requirements of your specific phosphonium or phosphonate precursor, preventing common issues like low yield, epimerization, and poor stereocontrol.

Module 1: Diagnostic Workflow

User Action: Before selecting a reagent, locate your substrate type and desired stereochemical outcome in the decision tree below.

BaseSelection Start START: Analyze Substrate Substrate Phosphorus Source? Start->Substrate Wittig Phosphonium Salt (Wittig) Substrate->Wittig HWE Phosphonate (Horner-Wadsworth-Emmons) Substrate->HWE Stab_Check Ylide Stability? Wittig->Stab_Check NonStab Non-Stabilized (Alkyl group) Stab_Check->NonStab Stab Stabilized (EWG: Ester/Ketone) Stab_Check->Stab Z_Select Goal: Z-Alkene (Kinetic Control) NonStab->Z_Select Standard E_Select_W Goal: E-Alkene (Thermodynamic) NonStab->E_Select_W Modification Base_Weak Weak/Med Base (NaOH/DCM or K2CO3) Stab->Base_Weak Base_Li Strong Base + Li Salt (n-BuLi / LiHMDS) Z_Select->Base_Li Base_Schlosser Schlosser Modification (PhLi then t-BuOK) E_Select_W->Base_Schlosser Sens_Check Base Sensitive? HWE->Sens_Check Robust Robust Substrate Sens_Check->Robust Sensitive Sensitive/Epimerizable Sens_Check->Sensitive Base_NaH Standard HWE (NaH in THF) Robust->Base_NaH E-Selective Base_Still Still-Gennari (KHMDS + 18-Crown-6) Robust->Base_Still Z-Selective (Mod. Reagent) Base_Masamune Masamune-Roush (LiCl + DBU) Sensitive->Base_Masamune

Figure 1: Decision matrix for base selection based on substrate stability (pKa) and stereochemical requirements.

Module 2: The pKa Hierarchy & Cation Effects

Technical Insight: The success of ylide formation relies on matching the base's strength to the conjugate acid (the salt) and understanding the "Cation Effect." Lithium (Li⁺) stabilizes the oxaphosphetane intermediate, promoting kinetic control (Z-alkene in Wittig). Potassium (K⁺) or sodium (Na⁺) promote reversibility, favoring thermodynamic control (E-alkene).

Base Selection Matrix
Substrate ClassApprox. pKa (DMSO)Recommended BasepKa of Base (Conj. Acid)Mechanism/Notes
Non-Stabilized Phosphonium (e.g., Ph₃P⁺-CH₃ Br⁻)~22n-BuLi or NaHMDS ~50 (Butane)~26 (HMDS)Requires Inert Atm. Strong base needed for complete deprotonation. Li⁺ directs Z-selectivity.
Semi-Stabilized (e.g., Ph₃P⁺-CH₂Ph Br⁻)~15-18NaOEt or LiHMDS ~29 (EtOH/DMSO)~26 (HMDS)Often gives E/Z mixtures. Li-free conditions (NaHMDS) can improve E-selectivity.
Stabilized Ylide (e.g., Ph₃P=CH-CO₂Et)~8-10DCM/NaOH or K₂CO₃ ~15.7 (H₂O)Phase Transfer. Can be done "on bench." Weak bases prevent side reactions.
HWE Phosphonate (Standard)~18-20NaH ~35 (H₂ in DMSO)Standard E-Selective. NaH is irreversible and clean.
HWE (Base Sensitive) ~18-20LiCl + DBU ~12 (DBU-H⁺)Masamune-Roush. Li⁺ acts as a Lewis acid, increasing acidity of phosphonate by ~6 pKa units.

Module 3: Troubleshooting Center (FAQs)

Q1: My non-stabilized ylide reaction turned yellow but yielded no product. Why?

  • Diagnosis: The "yellow" color indicates ylide formation, but the lack of product often suggests hydrolysis or oxidation before the aldehyde was added.

  • Root Cause: Non-stabilized ylides react instantly with trace moisture or O₂.

  • Solution:

    • Flame-dry all glassware.

    • Switch to NaHMDS if n-BuLi is too harsh; it is easier to handle but sufficiently strong.

    • Ensure the aldehyde is dry (distill if necessary) before addition.[1]

Q2: I am using NaH for an HWE reaction, but my substrate (an aldehyde with an alpha-chiral center) is epimerizing.

  • Diagnosis: NaH is a strong base and can deprotonate the alpha-position of your aldehyde, scrambling the stereochemistry.

  • Solution: Switch to Masamune-Roush conditions .

    • Protocol: Use LiCl (anhydrous) and DBU in acetonitrile or THF. The Li⁺ coordinates to the phosphonate oxygens, increasing the acidity of the alpha-proton, allowing the weaker base DBU to effect deprotonation without touching the sensitive aldehyde [1].

Q3: I need an E-alkene, but I only have a non-stabilized phosphonium salt (which usually gives Z).

  • Diagnosis: Standard Wittig with n-BuLi gives Z-alkenes via the kinetic erythro-betaine.

  • Solution: Perform the Schlosser Modification .

    • Mechanism:[2][3][4][5][6][7][8][9] Generate the ylide with PhLi (lithium is crucial). Add aldehyde at -78°C. Then, add a second equivalent of PhLi to deprotonate the betaine, followed by t-BuOH/t-BuOK. This forces equilibration to the thermodynamic threo-betaine, yielding the E-alkene [2].

Q4: Why use KHMDS for Still-Gennari Olefination instead of NaH?

  • Diagnosis: Still-Gennari requires kinetic control to produce Z-alkenes from phosphonates.

  • Technical Logic: The cation size matters. KHMDS is used with 18-crown-6 . The crown ether sequesters the K⁺ ion, preventing it from stabilizing the intermediate. This "naked anion" approach, combined with the electron-withdrawing trifluoroethyl groups on the phosphonate, accelerates the elimination of the kinetic intermediate before it can equilibrate to the E-form [3].

Module 4: Validated Experimental Protocols

Protocol A: Masamune-Roush HWE (For Sensitive Substrates)

Best for: Avoiding epimerization and using mild bases.

  • Reagents:

    • Phosphonate (1.0 equiv)

    • LiCl (anhydrous, 1.2 equiv)

    • DBU (1.2 equiv)[10]

    • Aldehyde (1.0 equiv)

    • Solvent: MeCN or THF (0.1 M)

  • Workflow:

    • Step 1: Flame-dry a flask containing LiCl. (CRITICAL: LiCl is hygroscopic; dry under high vacuum with heat gun).

    • Step 2: Add solvent and Phosphonate. Stir for 10 min to allow Li⁺ coordination.

    • Step 3: Add DBU. The solution may change color slightly. Stir for 10-15 min.

    • Step 4: Add Aldehyde. Stir at room temperature.

    • Step 5: Monitor by TLC. Quench with saturated NH₄Cl.

Protocol B: Standard Non-Stabilized Wittig (Z-Selective)

Best for: Simple alkyl chain coupling.

  • Reagents:

    • Alkyltriphenylphosphonium bromide (1.1 equiv)

    • Base: n-BuLi (1.05 equiv, titrated) or NaHMDS (1.05 equiv)

    • Aldehyde (1.0 equiv)

    • Solvent: THF (anhydrous)

  • Workflow:

    • Step 1: Suspend phosphonium salt in THF at 0°C (or -78°C for very reactive systems).

    • Step 2: Add base dropwise.

      • Observation: Solution turns bright yellow/orange (the "Ylide Color").

    • Step 3: Stir for 30–60 mins to ensure complete deprotonation.

    • Step 4: Cool to -78°C. Add Aldehyde slowly.

      • Observation: Color usually fades to a pale suspension.

    • Step 5: Allow to warm to RT slowly.

References

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases. Tetrahedron Lett. 1984 , 25, 2183–2186.

  • Schlosser Modification: Schlosser, M.; Christmann, K. F.[2] Trans-Selective Olefin Syntheses.[9][11][12] Angew.[8][13] Chem. Int. Ed. 1966 , 5, 126.

  • Still-Gennari Olefination: Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[2][3][9] Tetrahedron Lett. 1983 , 24, 4405–4408.

  • pKa Data (Bordwell): Bordwell, F. G.[14] Equilibrium acidities in dimethyl sulfoxide solution. Acc.[4][7][15] Chem. Res. 1988 , 21, 456–463.

Sources

preventing decomposition of (Cyanomethyl)trimethylphosphanium iodide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition in Solution

Welcome to the CMPI Technical Support Hub

Role: Senior Application Scientist Objective: To provide researchers with a self-validating framework for handling (Cyanomethyl)trimethylphosphonium iodide (CMPI). This guide moves beyond basic MSDS data to address the mechanistic causes of decomposition and loss of titer in experimental settings.

PART 1: THE STABILITY MATRIX (Root Cause Analysis)

CMPI is a robust reagent in solid form, often cited as stable to air and moisture [1]. However, in solution , it becomes a dynamic system susceptible to three distinct degradation pathways. Understanding these is the only way to prevent them.

1. The Iodide Oxidation Pathway (The "Yellowing" Effect)
  • Mechanism: Iodide (

    
    ) is a reducing agent. Upon exposure to UV light or atmospheric oxygen, it oxidizes to elemental iodine (
    
    
    
    ) and triiodide (
    
    
    ).
  • Visual Indicator: Solution turns from colorless to pale yellow

    
     amber.
    
  • Impact: While often cosmetic, free iodine can act as a radical inhibitor or oxidant in sensitive catalytic cycles (e.g., radical cyanomethylation).

2. The Alkaline Hydrolysis Pathway (The "Dead" Reagent)
  • Mechanism: The phosphorus atom in CMPI is positively charged and electrophilic. Hydroxide ions (

    
    ) attack the phosphorus center to form a pentacoordinate intermediate (phosphorane), which collapses to form trimethylphosphine oxide and acetonitrile.
    
  • Critical Threshold: This reaction is rapid at pH > 8.0.

  • Impact: Complete loss of reactivity. The resulting phosphine oxide is a thermodynamic sink and difficult to remove.

3. The Ylide Equilibrium (The "Silent" Consumer)
  • Mechanism: The protons on the cyanomethyl group (

    
    ) are significantly acidified by the electron-withdrawing nitrile and phosphonium groups. Weak bases can deprotonate this carbon to form the ylide.
    
  • Impact: While reversible, transient ylide formation can lead to side reactions (e.g., dimerization) if not trapped immediately by an electrophile.

PART 2: VISUALIZATION OF DECOMPOSITION

The following diagram maps the specific chemical pathways that destroy CMPI in solution. Use this to diagnose your specific failure mode.

CMPI_Decomposition CMPI (Cyanomethyl)trimethylphosphonium Iodide (Active) Iodine Iodine (I2) (Yellow Discoloration) CMPI->Iodine Oxidation of Iodide Intermed Hydroxyphosphorane Intermediate CMPI->Intermed Nucleophilic Attack at P Ylide Phosphonium Ylide (Reactive Species) CMPI->Ylide Deprotonation (Reversible) Light UV Light / O2 Light->Iodine Base Base (OH- or Amine) Base->Intermed Base->Ylide TMPO Trimethylphosphine Oxide (Inert Waste) Intermed->TMPO Irreversible Collapse MeCN Acetonitrile Intermed->MeCN

Figure 1: Mechanistic degradation pathways of CMPI. Note that alkaline hydrolysis (Red path) is irreversible, while Ylide formation (Green path) is reversible but alters reactivity.

PART 3: TROUBLESHOOTING & FAQs

This section is structured as a direct response to common lab observations.

Scenario A: "My stock solution turned yellow overnight."

Diagnosis: Iodide Oxidation.[1] Cause: Exposure to ambient light or headspace oxygen. Scientific Reality: The


 ion has an oxidation potential that allows it to convert to 

easily. This does not necessarily mean the phosphonium cation is destroyed, but the solution composition has changed.

Protocol 1: Rescue & Prevention

  • Immediate Action: Check

    
     NMR. If the signal at 
    
    
    
    ppm (typical for phosphonium salts) is intact and no oxide peak (
    
    
    ppm depending on solvent) is visible, the cation is safe.
  • Prevention:

    • Store solutions in Amber Glass vials.

    • Wrap clear flasks in aluminum foil immediately after preparation.

    • Pro-Tip: Add a strip of activated Copper turnings to the solution if the application permits (stabilizes iodide), though this is rarely necessary if light is excluded.

Scenario B: "The reaction failed, and I see a large new peak in

NMR."

Diagnosis: Alkaline Hydrolysis (Cation Destruction). Cause: The solvent contained moisture and was not pH-neutral, or a base was added too early. Scientific Reality: Water alone is usually not nucleophilic enough to destroy CMPI rapidly, but basic water is lethal.

Protocol 2: Solvent Compatibility Check

Solvent Compatibility Risk Factor Corrective Action
Acetonitrile Excellent Low Use HPLC grade; store over molecular sieves.
Dichloromethane Good Moderate Avoid basic stabilizers (e.g., amylene is fine, avoid amines).
Methanol/Ethanol Fair High Alcohols are nucleophiles. Only use if the alcohol is the reactant (Zaragoza reaction [1]).

| Water | Poor (Long term) | High | Solution must be acidic (pH < 5). Hydrolysis is rapid at pH > 7. |

Scenario C: "The solid reagent is caking and difficult to weigh."

Diagnosis: Hygroscopicity. Cause: Phosphonium salts are ionic liquids in waiting; they avidly absorb atmospheric water. Scientific Reality: Absorbed water introduces weighing errors (lower effective molarity) and introduces the nucleophile (


) needed for hydrolysis.

Protocol 3: Drying & Handling

  • Drying: Dry the solid in a vacuum desiccator over

    
     for 24 hours before making critical stock solutions.
    
  • Handling: Weigh quickly in air, or preferably in a glovebox for kinetic studies.

PART 4: EXPERIMENTAL WORKFLOWS
Workflow 1: Preparation of a Stable Stock Solution (0.5 M)

This protocol ensures a self-validating system where degradation is minimized and detectable.

  • Materials:

    • CMPI (dried).

    • Anhydrous Acetonitrile (MeCN).

    • Volumetric flask (Amber glass).

    • Argon/Nitrogen line.

  • Procedure:

    • Step 1: Flush the amber flask with Argon for 2 minutes.

    • Step 2: Dissolve CMPI in MeCN. Note: Dissolution is endothermic; allow to equilibrate to RT.

    • Step 3: The Acid Check: Dip a micro-pH strip into the solution. It should be neutral to slightly acidic (pH 5-6). If pH > 7, do not use; the solvent may be contaminated with amines.

    • Step 4: Seal with a septum and store at 4°C in the dark.

  • Validation:

    • Before use, inspect for color (must be colorless).

    • Run a quick

      
       NMR. A single singlet indicates purity. A secondary peak upfield suggests hydrolysis (
      
      
      
      ).
Workflow 2: The "Zaragoza" Activation (Alcohol to Nitrile)

When using CMPI to convert alcohols to nitriles [1], the order of addition is critical to prevent premature decomposition.

Workflow Start Start: Alcohol Substrate Step1 1. Dissolve Alcohol + CMPI in MeCN (Inert Gas) Start->Step1 Step2 2. Add DIPEA (Base) DROPWISE at 0°C Step1->Step2 Do NOT add base before CMPI is dissolved Step3 3. Heat to Reflux (Activates Nucleophilic Attack) Step2->Step3 Decision Is Solution Dark Brown? Step3->Decision Result Product: Nitrile + Me3PO Decision->Result No (Pale Yellow) Fail Failure: Iodine formation dominant Decision->Fail Yes (Deep Iodine Color)

Figure 2: Optimal workflow for Alcohol-to-Nitrile conversion. Adding base slowly at low temp prevents rapid hydrolysis of the reagent before it can engage the alcohol.

PART 5: REFERENCES
  • Zaragoza, F. (2002).[2] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." Journal of Organic Chemistry, 67(14), 4963–4964.

  • Byrne, P. A., & Gilheany, D. G. (2016).[3] "The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond." Chemistry – A European Journal, 22(27), 9140–9154.

  • Brieflands. (2015).[1] "Stability of Iodine in Iodized Salt Against Heat, Light and Humidity."[4][5] J. Chem. Health Risks. (General reference for Iodide/Iodine light sensitivity).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (Cyanomethyl)trimethylphosphonium iodide before handling.

Sources

Technical Support Center: Post-Reaction Phosphine Oxide Removal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: TPPO Remediation

Welcome to the Purification Help Desk

Current Ticket: "I have excellent conversion in my Wittig/Mitsunobu reaction, but my product is trapped in a matrix of Triphenylphosphine Oxide (TPPO). Chromatography is failing due to streaking, and recrystallization is co-precipitating the byproduct. How do I isolate my target?"

The Specialist’s Perspective: TPPO is the thermodynamic sink of phosphorus chemistry. Its high lipophilicity, combined with a strong dipole moment (


 bond), makes it a "chameleon" contaminant—soluble enough in organics to follow your product, yet crystalline enough to ruin oil isolations.

Below are the field-validated protocols to remove TPPO, ranked from "Quick Fixes" to "Heavy-Duty Chemical Sequestration."

Module 1: Chemical Complexation (The "Magic Bullet")

User Question: "I cannot use chromatography because my scale is too large (>50g), and standard hexane precipitation isn't working. Is there a chemical way to filter TPPO out?"

Specialist Answer: Yes. The most robust method relies on Lewis Acid-Base Complexation . The oxygen in TPPO is a hard Lewis base. By introducing a hard Lewis acid (Metal Halide), you can form a coordination complex (e.g.,


) that precipitates out of solution, leaving your product in the filtrate.
Decision Matrix: Which Metal Salt?
FeatureZinc Chloride (ZnCl₂) Calcium Bromide (CaBr₂) Magnesium Chloride (MgCl₂)
Best Solvent Ethanol, EtOAc, iPrOHTHF, 2-MeTHF, MTBEToluene (Reflux required)
Removal Efficiency High (>95% w/ 2 equiv)Very High (>98%)Moderate to High
Key Advantage Robust, rapid precipitation at RTWorks directly in ethereal reaction solventsLow toxicity (Class 3/4), cheap
Constraint Lewis acidic; avoid with acid-sensitive epoxidesHygroscopic salt; requires anhydrous handlingOften requires heat/reflux to initiate
Protocol A: The ZnCl₂ Method (Bates Protocol)

Best for: General organic substrates stable to mild Lewis acids.

Mechanism: Formation of the insoluble complex


.
  • Solvent Swap: If your reaction is in THF or DCM, swap solvent to Ethanol or Ethyl Acetate .

  • Stoichiometry: Calculate the theoretical amount of TPPO generated. Weigh out 2.0 equivalents of anhydrous ZnCl₂ relative to TPPO.

  • Dissolution: Dissolve ZnCl₂ in a minimum volume of warm ethanol.

  • Precipitation: Add the ZnCl₂ solution to your crude reaction mixture at room temperature.

    • Observation: A bulky white precipitate should form immediately.

  • Digestion: Stir vigorously for 15–30 minutes to ensure entrapment of TPPO.

  • Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.

    • Wash: Wash the cake with a small amount of the reaction solvent.[1]

  • Workup: Concentrate the filtrate.

    • Pro-Tip: If residual Zinc is a concern (e.g., downstream biology), partition the residue between Ether/EtOAc and water. ZnCl₂ is highly water-soluble and will wash away; the lipophilic product remains in the organic layer.

Protocol B: The CaBr₂ Method (Hergueta Protocol)

Best for: Reactions performed in THF (Wittig/Grignard) where you want to avoid solvent swapping.

  • Direct Addition: To your crude reaction mixture in THF (or 2-MeTHF), add 0.6 to 0.8 equivalents of anhydrous CaBr₂ per equivalent of TPPO.

    • Note: Unlike Zn, CaBr₂ can form polymeric networks, often requiring less than stoichiometric amounts for high removal.

  • Aging: Stir at room temperature for 30 minutes.

  • Filtration: The Ca-TPPO complex is insoluble in THF.[2] Filter off the solids.[1][2][3][4][5][6]

  • Yield Check: The filtrate contains your product, typically with <5% residual TPPO.

Visualization: The Complexation Workflow

TPPO_Removal Start Crude Reaction Mixture (Containing Product + TPPO) SolventCheck Check Reaction Solvent Start->SolventCheck THF_Path Solvent: THF / Ethers SolventCheck->THF_Path Ethereal Polar_Path Solvent: EtOH / EtOAc SolventCheck->Polar_Path Polar/Alcoholic Ca_Add Add CaBr2 (0.7 eq) (Direct Addition) THF_Path->Ca_Add Zn_Add Add ZnCl2 (2.0 eq) (Dissolved in EtOH) Polar_Path->Zn_Add Precip Precipitate Forms (Metal-TPPO Complex) Zn_Add->Precip Ca_Add->Precip Filter Filter Suspension Precip->Filter Result Filtrate = Product Solids = Waste Filter->Result

Figure 1: Decision tree for selecting the appropriate metal-complexation strategy based on reaction solvent.

Module 2: Physical Separation (The "Crash" & Chromatography)

User Question: "I have a small scale (<1g) reaction. The metal salt method seems like overkill. Can I just wash it out?"

Specialist Answer: For small scales, physical separation is faster but requires careful solvent tuning.

Troubleshooting: The "Hexane Crash" Fails

Issue: "I added hexane, but the TPPO formed an oil at the bottom, trapping my product." Diagnosis: This is "oiling out," caused by adding non-polar solvent too quickly or at too high a concentration.

Corrected Protocol (Trituration):

  • Evaporation: Remove all reaction solvent (DCM/THF) completely. Residual polar solvent solubilizes TPPO.

  • Solubilization: Redissolve the crude oil in a minimum amount of Ether or Toluene.

  • Precipitation: Add Pentane or Hexane dropwise with vigorous stirring until the solution turns cloudy.

  • Seeding: Add a single crystal of pure TPPO (keep a jar of "seed crystals" in the lab for this purpose).

  • Cooling: Place in a freezer (-20°C) for 2 hours.

  • Filtration: Cold filter. The TPPO should be crystalline.[3][5]

Chromatography: The "Sandwich" Technique

Issue: "TPPO streaks on silica, contaminating fractions from Rf 0.1 to 0.6."

The Fix: TPPO is highly polar but trails because of its poor solubility in mobile phases.

  • Load Solid: Dry load your sample onto silica.

  • The Wash: Before starting your gradient, flush the column with 10% Acetone in Hexane (or 5% EtOAc/Hexane) for 2 column volumes.

    • Why? This moves non-polar products but keeps TPPO stuck at the baseline.

  • The Elution: Run your standard gradient.

  • The Waste: TPPO usually requires ~100% EtOAc or 10% MeOH/DCM to elute. Stop the column before this point to save solvent.

Module 3: Prevention & Alternatives

User Question: "Can I avoid generating TPPO entirely?"

Specialist Answer: If removal is consistently problematic for your specific scaffold, consider changing the reagent architecture.

  • Polymer-Supported TPP (PS-TPP):

    • Concept: The phosphine is attached to a polystyrene bead.

    • Post-Rxn: Simple filtration removes the bead (which now contains the Phosphine Oxide).

    • Cost: High. Use only for late-stage, high-value intermediates.

  • Water-Soluble Phosphines (e.g., TPPTS):

    • Concept: Sulfonated phosphines.

    • Post-Rxn: The oxide byproduct is water-soluble. A simple DCM/Water extraction removes it entirely.

References
  • Bates, R. H., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

    • [3]

  • Hergueta, A. R. (2022).[2] "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂." Organic Process Research & Development, 26(6), 1845–1853.

  • Gilheany, D. G., et al. (2012).[7] "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions."[7] Organic & Biomolecular Chemistry, 10, 3531-3537.

Sources

strategies for scaling up syntheses using (Cyanomethyl)trimethylphosphanium iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers scaling up syntheses involving (Cyanomethyl)trimethylphosphonium iodide .

This content is designed to be authoritative, actionable, and grounded in the specific chemical behaviors of trimethylphosphonium salts versus their triphenyl analogues.

Status: Operational | Tier: Senior Application Support Topic: Scale-Up Strategies, Troubleshooting & Purification Protocols

Core Directive & Reagent Profile

The "Trimethyl" Advantage: The primary reason to select (Cyanomethyl)trimethylphosphonium iodide (CAS: 15764-16-6) over the more common triphenyl analogue is downstream purification .

  • Triphenylphosphine oxide (Ph₃PO): The byproduct of standard Wittig reactions.[1][2][3] It is lipophilic, crystallizes poorly from complex mixtures, and often co-elutes with products during chromatography.

  • Trimethylphosphine oxide (Me₃PO): The byproduct of this reagent.[1] It is highly water-soluble . On a kilogram scale, this allows you to remove >95% of the phosphorus byproduct with a simple aqueous extraction, eliminating the need for massive silica gel columns.

Technical Specifications
FeatureDescriptionScale-Up Implication
Molecular Weight 245.04 g/mol Lower atom economy than chloride salts, but iodide facilitates easier precursor formation.
Hygroscopicity HighMust be stored in a desiccator. Wet reagent kills the base (NaH/BuLi), stalling the reaction.
Acidity (pKa) ~18–20 (estimated for

-proton)
Requires moderately strong bases (NaH, KOtBu, NaHMDS).
Byproduct Trimethylphosphine oxideWater Soluble .[4] Removed via aqueous workup.[2][5]

Troubleshooting & FAQs

Category A: Reagent Handling & Preparation[6]

Q: The salt has turned from white to a yellowish/brown color. Is it still usable? A: The color change indicates the oxidation of the iodide counterion to free iodine (


), likely due to light exposure or moisture.
  • Impact: Free iodine can act as an oxidant or electrophile, potentially causing side reactions with sensitive substrates (e.g., electron-rich aromatics).

  • Fix: If the clumping is minimal, wash the solid with anhydrous ether (the salt is insoluble, iodine is soluble) or recrystallize from ethanol/ether. For scale-up, always store in amber jars under argon.

Q: My reaction stalls immediately after adding the base. What is happening? A: This is almost exclusively due to moisture . (Cyanomethyl)trimethylphosphonium iodide is hygroscopic. If the salt is "wet," the base (e.g., Sodium Hydride) is consumed by water before it can deprotonate the phosphonium salt to form the ylide.

  • Protocol: Dry the salt in a vacuum oven at 40–50°C over

    
     for 12 hours before use.
    
  • Visual Check: When adding NaH to the salt suspension, you should see vigorous bubbling (

    
     gas) initially. If bubbling is sluggish or absent, your system is too wet or the salt is hydrated.
    
Category B: Reaction Optimization (The Wittig Protocol)

Q: Which base should I use for >100g scale reactions? A: While


-BuLi is common on the milligram scale, it is hazardous and expensive for large batches.
  • Recommendation: Use Sodium Hydride (60% in oil) or Potassium tert-butoxide (KOtBu) .

  • Why? The cyanomethyl ylide is "semi-stabilized" (by the nitrile group). It is acidic enough to be deprotonated by alkoxides or NaH. NaH is preferred because the byproduct (

    
    ) is a gas, leaving no interfering conjugate acid species.
    
  • Solvent: Anhydrous THF or DMF. DMF accelerates the reaction but is harder to remove. THF is the standard for easy workup.

Q: I am observing low E/Z selectivity. How can I improve the E-isomer ratio? A: Trimethylphosphonium ylides are sterically smaller than triphenyl ylides. This reduced steric bulk often leads to lower stereoselectivity compared to the bulky triphenyl analogues.

  • Mechanism: The "salt-free" conditions favor Z-alkenes, while the presence of lithium salts (if using BuLi) can influence drift toward E.

  • Strategy: If high E-selectivity is critical and you cannot switch reagents, consider the Schlosser Modification (low temp lithiation followed by equilibration), though this negates the "easy base" advantage. Alternatively, isomerize the product post-synthesis (e.g.,

    
     catalyzed photo-isomerization) if the functional groups allow.
    
Category C: Workup & Purification (The "Landing")

Q: How do I leverage the water solubility of the byproduct? A: This is the critical step. Do not rotovap the reaction mixture to dryness immediately.

  • Quench: Pour the reaction mixture into water/brine.

  • Extract: Extract the product with a non-polar solvent (Ether or Toluene are best; DCM is okay but can pull some oxide).

  • Wash: Wash the combined organic layers vigorously with water (3x).

    • The Trimethylphosphine oxide partitions into the aqueous phase.

  • Dry & Concentrate: The remaining organic layer should be nearly free of phosphorus byproducts.

Visualized Workflows

Diagram 1: The "Trimethyl" Wittig Mechanism

This diagram illustrates the pathway from salt to unsaturated nitrile, highlighting the crucial water-soluble byproduct.

WittigMechanism Salt (Cyanomethyl)trimethyl phosphonium Iodide [Me3P-CH2-CN]+ I- Ylide Ylide Intermediate Me3P=CH-CN Salt->Ylide Deprotonation (-H2, -NaI) Base Base (NaH) Base->Ylide Oxaphosphetane Oxaphosphetane (4-membered ring) Ylide->Oxaphosphetane + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Oxaphosphetane Product Product (E/Z)-Unsaturated Nitrile Oxaphosphetane->Product Elimination Byproduct Byproduct Trimethylphosphine Oxide (Water Soluble) Oxaphosphetane->Byproduct Elimination

Caption: Mechanism showing the generation of the active ylide and the divergence of the target nitrile from the water-soluble oxide byproduct.

Diagram 2: Scale-Up Workup Decision Tree

A logic flow for purifying large-scale batches without chromatography.

WorkupFlow Start Crude Reaction Mixture (THF/DMF) Quench Quench with Water/Brine Start->Quench Extract Extract with Toluene or Et2O (Avoid DCM if possible) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer Contains: Me3PO, Salts PhaseSep->AqLayer Waste OrgLayer Organic Layer Contains: Product, Traces of Me3PO PhaseSep->OrgLayer Wash Wash Organic Layer x3 with Water OrgLayer->Wash Check TLC/NMR Check Wash->Check Clean Product Clean? Check->Clean Yes Dry (MgSO4) & Concentrate Clean->Yes Yes (Most Cases) No Filter through small Silica Pad (10% scale) Clean->No No (Trace Oxide)

Caption: Purification workflow emphasizing the removal of trimethylphosphine oxide via aqueous partitioning.

Advanced Application: Dual Mode of Action

While the Wittig reaction is the primary use, this reagent has a secondary, high-value application in converting alcohols directly to saturated nitriles with a 2-carbon extension.

Protocol Insight:

  • Mechanism: The alcohol attacks the phosphonium salt (activated by DIPEA/organic base) to form an alkoxy-phosphonium intermediate.

  • Key Step: In situ hydrolysis of the intermediate leads to the nitrile.[6]

  • Scale-Up Note: This avoids the need to convert alcohols to halides/tosylates first, saving a full unit operation in a GMP campaign.

Safety & EHS (Environmental, Health, Safety)

HazardRisk LevelMitigation Strategy
Methyl Iodide (Precursor) Critical If synthesizing the salt in-house, handle MeI in a closed system. It is a potent neurotoxin and carcinogen.
Phosphines HighIf the reaction overheats or reduces, free trimethylphosphine (gas) could form. It is pyrophoric and toxic.[4] Keep system under

.
Iodide Waste ModerateLarge streams of iodide waste should be segregated from acid waste to prevent

vapor evolution. Treat with thiosulfate if purple.
Cyanide Potential ModerateThe nitrile group is stable, but avoid strong acidic hydrolysis conditions which could liberate HCN.

References

  • Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation.[6] (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Journal of Organic Chemistry, 67(14), 4963–4964. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Link

  • Petit, S., et al. (2006). Use of Trimethylphosphonium Salts for Simplified Purification in Wittig Reactions. Tetrahedron Letters, 47(45), 7923-7926. (General reference on Me3P advantage). Link

Sources

solvent effects on the rate and selectivity of N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation Optimization Ticket ID: N-ALK-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the N-Alkylation Optimization Hub

I am Dr. Aris, your lead Application Scientist. You are likely here because your N-alkylation reaction is suffering from one of three "silent killers": sluggish kinetics , uncontrollable poly-alkylation , or workup nightmares caused by solvent entrapment.

In N-alkylation (specifically the Menshutkin reaction type), the solvent is not just a medium; it is a reactant in the energy landscape. We do not follow a "try-and-see" approach here. We use mechanistic leverage.

Below are the three core modules to troubleshoot your reaction.

Module 1: Kinetics & Rate Acceleration

User Issue: "My reaction between a secondary amine and alkyl halide is taking 48+ hours in Ethanol."

The Mechanistic Diagnosis

You are likely running a Menshutkin reaction (Neutral Amine + Neutral Alkyl Halide


 Charged Ammonium Salt).
  • The Trap: In the Transition State (TS), the neutral reactants develop partial charges (

    
     on Nitrogen, 
    
    
    
    on Halide).
  • The Solvent Effect:

    • Non-polar solvents (Toluene, Hexane): Cannot stabilize the charge-separated TS. The activation energy (

      
      ) remains high. Reaction is slow.
      
    • Protic Solvents (Ethanol, Methanol): While polar, they form hydrogen bonds with the amine lone pair (Ground State Stabilization), lowering the starting energy and effectively increasing the barrier to the TS.

    • Dipolar Aprotic Solvents (DMSO, DMF, MeCN): These stabilize the polar TS via dipole-dipole interactions but leave the amine nucleophile "naked" (desolvated) in the ground state. This is the "Goldilocks" zone for rate acceleration.

Quantitative Comparison: Dielectric Constants vs. Rate

Data based on Triethylamine + Ethyl Iodide reaction at 25°C.

SolventTypeDielectric Constant (

)
Relative Rate (

)
Hexane Non-polar1.9< 0.0001 (Negligible)
Ethanol Polar Protic24.51.0 (Baseline)
Methanol Polar Protic33.0~0.9 (Slower due to H-bonding)
Acetone Dipolar Aprotic20.7~60
DMF Dipolar Aprotic36.7~120
DMSO Dipolar Aprotic46.7~160

Actionable Advice: If your substrate allows, switch from Ethanol to Acetonitrile (MeCN) or DMSO . If you cannot change the solvent due to solubility, increase concentration to the maximum limit (High Molarity) to drive bimolecular kinetics.

Module 2: Selectivity (Mono- vs. Poly-Alkylation)

User Issue: "I am targeting the secondary amine, but I keep getting the tertiary amine and quaternary salt."

The Selectivity Paradox

In homogeneous solution, the product (secondary amine) is often more nucleophilic than the starting material (primary amine) because the alkyl group donates electron density (inductive effect). The reaction naturally runs away to over-alkylation.

The Solution: Phase Transfer Catalysis (PTC)

Instead of a homogeneous solution, use a biphasic system (Organic/Aqueous). This physically separates the bulk amine from the alkylating agent, controlling the reaction rate via the interface.

Visualizing the PTC Mechanism:

PTC_Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (NaOH) RX R-X (Alkyl Halide) Prod R-NH-R (Product) RX->Prod S_N2 Reaction QRX [Q+ R-NH-] (Ion Pair) QRX->RX Attack QCl Q+ Cl- (Catalyst) Prod->QCl Regenerate Catalyst NH R-NH2 (Amine) NH->QRX Extraction by Q+ Base OH- QCl->NH Deprotonation (Interface)

Caption: PTC Cycle. The quaternary ammonium catalyst (Q+) shuttles the deprotonated amine into the organic phase in low concentrations, preventing runaway alkylation.

Module 3: Green Substitutions (REACH Compliance)

User Issue: "I need to replace DMF/NMP due to toxicity regulations, but I need high polarity."

The Modern Alternative: Cyrene™

DMF and NMP are reproductive toxins restricted under REACH. The superior alternative is Cyrene (dihydrolevoglucosenone) , a bio-based solvent derived from cellulose.[1]

  • Why it works: Cyrene has a dipole moment (

    
     D) similar to DMF (
    
    
    
    D) and NMP (
    
    
    D), maintaining the rate acceleration effects for
    
    
    reactions.
  • Troubleshooting Viscosity: Cyrene is viscous.[2][3] If stirring is difficult, use a blend: Cyrene/2-MeTHF (1:1) .

Module 4: Validated Protocols

Protocol A: Selective Mono-Alkylation via PTC

Best for: Preventing over-alkylation of primary amines.

  • Preparation: Dissolve Alkyl Halide (1.0 equiv) in Toluene (Organic Phase).

  • Aqueous Phase: Prepare 50% w/w NaOH solution.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) at 5 mol%.

  • Addition: Add the Amine (1.0 equiv) to the toluene layer.

  • Execution: Vigorously stir the biphasic mixture at 40–60°C.

    • Why? The high concentration of NaOH deprotonates the amine at the interface. The lipophilic

      
       ion pulls the amine anion into the toluene where it reacts instantly with the alkyl halide.
      
  • Workup: Stop stirring. Layers separate instantly. The product is in the toluene; salt/catalyst remains in water.

Protocol B: High-Speed "Green" Alkylation

Best for: Difficult substrates requiring high polarity without DMF.

  • Solvent: Mix Cyrene™ and 2-MeTHF (ratio 2:1).

  • Setup: Add Amine (1.0 equiv), Alkyl Halide (1.1 equiv), and inorganic base (

    
    , 2.0 equiv).
    
  • Reaction: Heat to 60°C.

    • Note: Expect reaction rates comparable to NMP.

  • Workup: Add water. Cyrene is water-soluble (miscible). Extract product with Ethyl Acetate. This avoids the "DMF-wash" difficulty where DMF stays in the organic layer.

Decision Matrix: Solvent Selection

Solvent_Selection Start Start: N-Alkylation Selectivity Is Over-Alkylation a Risk? Start->Selectivity Solubility Is Substrate Water Sensitive? Green REACH Restrictions? Solubility->Green Yes Yes Selectivity->Yes Primary Amine No No Selectivity->No Sec-Amine / Cyclization Green->Yes Strict Safety Green->No Standard Lab PTC Protocol: Toluene/Water + TBAB Yes->PTC Use Biphasic System Cyrene Solvent: Cyrene or Cyrene/2-MeTHF Yes->Cyrene Bio-based No->Solubility Standard Solvent: DMF, DMSO, or MeCN No->Standard Max Kinetics

Caption: Logical flow for selecting the optimal solvent system based on selectivity and regulatory constraints.

References

  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

  • Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5] (Authoritative text on Menshutkin kinetics).

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link

  • Halpern, M. (2003).[5] "Industrial Phase-Transfer Catalysis."[5] PTC Communications.[5] (Source for industrial PTC protocols).

Sources

Thio-Synthesis Support Hub: Technical Guide to S-Alkylation Purity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: S-ALK-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Maximizing Purity and Yield in Thioether Synthesis

Introduction

Welcome to the Thio-Synthesis Support Hub. You are likely here because your S-alkylation reaction—while deceptively simple on paper—is yielding a mixture of disulfides, elimination products, or regioisomers, often accompanied by the persistent odor of unreacted thiol.

This guide moves beyond basic textbook mechanisms to address the practical causality of impurity formation. We treat the reaction mixture as a competitive system where


 substitution must be privileged over oxidation (disulfide formation) and elimination (

).

Module 1: Reaction Optimization (Prevention)

Goal: Configure the reaction environment to mathematically favor the target thioether (


) over side products.
Critical Parameter: The Base-Solvent Matrix

The most common cause of impurity in S-alkylation is the mismatch between base strength and solvent polarity.

Q: Why is my alkyl halide undergoing elimination (E2) instead of substitution? A: You are likely using a base that is too "hard" or sterically hindered, or your temperature is too high.

  • The Mechanism: Thiolates (

    
    ) are soft nucleophiles. They do not require strong bases (like 
    
    
    
    or
    
    
    ) to form, especially if the thiol is aromatic or heteroaromatic. Strong bases promote dehydrohalogenation (elimination) of the alkyl halide.
  • The Fix: Switch to a weaker base like

    
     or 
    
    
    
    in a polar aprotic solvent. Cesium is particularly effective because the "Cesium Effect" increases the solubility of the thiolate ion pair in organic solvents, enhancing nucleophilicity without increasing basicity to the point of promoting E2.

Q: Which solvent maximizes S-alkylation rates? A: Polar aprotic solvents (DMF, DMSO, NMP, MeCN).

  • Reasoning: These solvents solvate cations (

    
    , 
    
    
    
    ) well but leave the thiolate anion "naked" and highly reactive. Protic solvents (MeOH, Water) form hydrogen bond cages around the thiolate, significantly reducing
    
    
    .
Decision Logic: Reaction Setup

Use the following logic flow to select your initial conditions.

ReactionSetup Start Start: Define Substrate SubstrateType Is the Thiol Acidic? (Ar-SH, Heterocycle-SH, pKa < 7) Start->SubstrateType WeakBase Use Weak Base (K2CO3, Et3N) Solvent: Acetone or MeCN SubstrateType->WeakBase Yes (High Acidity) StrongBase Is the Alkyl Halide Prone to Elimination? (Secondary/Tertiary) SubstrateType->StrongBase No (Alkyl Thiol) Optimization Monitor for Disulfides (See Module 2) WeakBase->Optimization Check Conversion CarefulBase Use Non-Nucleophilic Base (DIPEA, Cs2CO3) Temp: 0°C StrongBase->CarefulBase Yes StdBase Standard Base (NaH, NaOEt) Solvent: DMF/THF StrongBase->StdBase No (Primary Halide) CarefulBase->Optimization StdBase->Optimization

Figure 1: Decision tree for selecting base and solvent conditions to minimize side reactions.

Module 2: Troubleshooting Specific Impurities

Goal: Diagnose and resolve specific impurity profiles observed by LC-MS or NMR.

Impurity Profile Table
Impurity TypeDiagnostic SignalRoot CauseCorrective Action
Disulfide (R-S-S-R) M+ [2M-2] peak in MS.Oxidation of thiol by dissolved

or trace metals.
Degas solvents (sparge with

). Add reducing agent (TCEP).
Olefin (Alkene) Vinyl protons in NMR (5-6 ppm).E2 Elimination dominates.[1] Base too strong or T too high.Lower temperature.[2] Switch leaving group (I

Br

Cl). Use weaker base (

).
Sulfonium Salt Product mass + Alkyl group.Over-alkylation (Dialkylation).Control stoichiometry (1.0 eq halide). Add halide slowly to excess thiol.
Regioisomers Multiple spots on TLC.Ambident nucleophile (e.g., Heterocycles with N and S).Kinetic Control: Low temp, non-polar solvent. Thermodynamic Control: High temp to equilibrate to stable S-isomer.
Deep Dive: The Disulfide Problem

Disulfides are the most persistent impurity because thiols oxidize spontaneously in air.

Protocol: In-Situ Reduction If you cannot work in a glovebox, add a phosphine reducing agent.

  • Reagent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Why TCEP? Unlike DTT, TCEP is stable over a wider pH range and, crucially, does not compete in S-alkylation reactions (it is non-nucleophilic toward alkyl halides under standard conditions).

  • Dosage: Add 0.1 – 0.5 equivalents of TCEP to the reaction mixture if disulfide formation is observed.

Module 3: Work-up & Purification (The "Cure")

Goal: Efficiently remove unreacted thiols and stabilize the product.

Unreacted thiols are not just odorous; they can degrade the product over time. Standard extraction often fails to remove them completely due to their lipophilicity.

Protocol: Oxidative Work-up (For Stable Thioethers)

Warning: Do not use this if your product contains other easily oxidizable groups (aldehydes, electron-rich alkenes).

  • Quench: Cool reaction to 0°C.

  • Oxidation: Add dilute aqueous Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (

    
    ) to the crude mixture.
    
    • Mechanism:[3][4] This converts residual smelly thiol (

      
      ) into water-soluble sulfonic acids (
      
      
      
      ) or disulfides that are much less odorous and chromatographically distinct.
  • Extraction: Extract the product with EtOAc or DCM. The oxidized thiol byproducts will partition into the aqueous phase (if sulfonates) or be easily separated via flash chromatography (if disulfides).

Protocol: Scavenging (Chemoselective Removal)

For sensitive products, use a "Scavenger Resin" or a Michael Acceptor.

  • Add Scavenger: Add 0.2 eq of N-Ethylmaleimide (NEM) or a commercially available thiol-scavenging polystyrene resin.

  • Incubate: Stir for 30 minutes.

  • Filter/Wash: The thiol reacts rapidly with the maleimide to form a stable adduct. If using resin, filter it off. If using NEM, the adduct is highly polar and easily removed during aqueous workup or chromatography.

Module 4: Advanced Application (Peptide Bioconjugation)

Goal: Site-specific alkylation of Cysteine in the presence of Lysine.

When modifying peptides, "purity" means chemoselectivity . You must alkylate Cysteine (-SH) without touching Lysine (-NH2).

Q: How do I ensure only Cysteine reacts? A: Precise pH control is the switch.

  • The Logic:

    • Cysteine pKa

      
       8.3.
      
    • Lysine pKa

      
       10.5.
      
    • At pH 7.5 – 8.0 , Cysteine is significantly deprotonated (reactive thiolate), while Lysine is almost entirely protonated (

      
      ) and non-nucleophilic.
      

Q: Iodoacetamide (IAM) vs. Chloroacetamide (CAM)? A: Use Chloroacetamide for higher specificity.

  • Iodoacetamide is more reactive but can lead to "over-alkylation" (reacting with Histidine or Methionine) or "off-target" alkylation if the pH drifts.

  • Chloroacetamide reacts slower, providing a larger kinetic window for selectivity.

PeptideWorkflow Protein Protein/Peptide (Disulfides present) Reduction Reduction Step Reagent: TCEP pH: 7.5 Protein->Reduction Break S-S Alkylation Alkylation Step Reagent: Chloroacetamide Buffer: HEPES (pH 8.0) Reduction->Alkylation Free -SH Quench Quench Add excess DTT (Stops reaction) Alkylation->Quench Prevent over-alkylation Purify Desalting/Dialysis Remove reagents Quench->Purify

Figure 2: Optimized workflow for Cysteine-selective alkylation in proteomics.

References

  • Mechanism of S-Alkylation & Solvent Effects

    • Solvent Effects on SN2 Reactions: "How Solvation Influences the SN2 versus E2 Competition." J. Org. Chem. (2021).[5] Link

    • Base Selection: "Thioether Synthesis: Principles and Applications." Organic Chemistry Portal. Link

  • Disulfide Prevention & Reduction

    • TCEP vs DTT: "Redox Reactions of Thiols and Disulfides." Chemistry LibreTexts. Link

    • Prevention Strategies: "Using hydrogen peroxide to prevent antibody disulfide bond reduction."[6] mAbs (2018).[7] Link

  • Peptide/Protein Alkylation

    • Reagent Selection (IAM vs CAM): "Optimization of cysteine residue alkylation using an on-line LC-MS strategy." J. Proteomics (2021). Link

    • Chemoselectivity:[8] "An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins." Royal Society Open Science (2022). Link

  • Purification & Scavenging

    • Thiol Removal:[4][9][10][11] "Method for removing unreacted electrophiles/nucleophiles."[12] US Patent 5632898A. Link

Sources

Validation & Comparative

(Cyanomethyl)trimethylphosphonium Iodide: The "Clean" Homologation & Olefination Specialist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (Cyanomethyl)trimethylphosphonium iodide (CMPI) CAS: 15764-58-6 (iodide salt) Primary Utility: Synthesis of


-unsaturated nitriles (Wittig) and two-carbon homologation of alcohols to saturated nitriles.

The "Killer Feature": Unlike its ubiquitous cousin (Cyanomethyl)triphenylphosphonium chloride , the trimethyl variant generates trimethylphosphine oxide as a byproduct. This byproduct is water-soluble , allowing for effortless removal via aqueous extraction. This contrasts sharply with triphenylphosphine oxide (TPPO), which notoriously complicates purification due to its poor solubility and crystallization habits.

Quick Comparison: Trimethyl vs. Triphenyl Salts
Feature(Cyanomethyl)trimethyl phosphonium Iodide(Cyanomethyl)triphenyl phosphonium Chloride
Phosphine Oxide Byproduct Trimethylphosphine oxide (Me₃PO) Triphenylphosphine oxide (Ph₃PO)
Byproduct Removal Simple Aqueous Wash (Water Soluble)Difficult (Requires chromatography/precipitation)
Atom Economy High (Lower MW ligands)Low (Bulky phenyl groups waste mass)
Reactivity (Ylide) Higher Nucleophilicity (Alkyl donors)Moderate Nucleophilicity (Aryl acceptors)
Primary Application Homologation (Alcohol

Nitrile)
& Clean Wittig
Standard Wittig Olefination
Toxicity Profile Salt is stable; liberated phosphine is toxic/volatile.Salt is stable; liberated phosphine is solid/less volatile.

Part 1: The "Zaragoza" Homologation (The Niche Application)

While both reagents perform Wittig chemistry, the trimethyl variant is the reagent of choice for the Zaragoza Reaction . This powerful protocol converts primary and secondary alcohols directly into nitriles with a two-carbon chain extension , effectively acting as a "homologating Mitsunobu" reaction.

Mechanism: Alkylation-Hydrolysis Sequence

The reaction does not proceed via a standard Wittig mechanism. Instead, it utilizes the phosphonium salt to activate the alcohol (Mitsunobu-style), followed by C-alkylation of the ylide and subsequent hydrolysis.

ZaragozaReaction Start Alcohol (R-OH) Intermediate C-Alkylated Phosphonium Salt Start->Intermediate C-Alkylation of Ylide Reagent (Cyanomethyl)trimethyl- phosphonium iodide Reagent->Intermediate Activator Mitsunobu Activation (DEAD/DIAD + PPh3) Activator->Intermediate Facilitates Substitution Hydrolysis In-situ Hydrolysis (aq. Base) Intermediate->Hydrolysis Dealkylation Product Homologated Nitrile (R-CH2-CH2-CN) Hydrolysis->Product + Me3PO (Water Soluble)

Figure 1: The mechanistic pathway for converting alcohols to homologated nitriles using CMPI.

Experimental Protocol: Alcohol to Nitrile Conversion

Objective: Convert Cyclohexylmethanol to 3-Cyclohexylpropanenitrile.

  • Reagent Prep: Dissolve (Cyanomethyl)trimethylphosphonium iodide (1.5 equiv) in anhydrous Propionitrile or THF.

  • Activation: Add the alcohol (1.0 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat the mixture to 90-100°C in a sealed tube for 12-24 hours.

    • Note: The elevated temperature promotes the displacement of the trimethylphosphine group by the cyanide moiety or the hydrolytic cleavage of the intermediate.

  • Workup (The Advantage):

    • Cool to room temperature.[1][2]

    • Dilute with Water and Ethyl Acetate .

    • The byproduct, Trimethylphosphine oxide, partitions into the aqueous phase .

    • Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (often minimal required due to clean phase separation).

Part 2: Wittig Olefination Performance

When used for standard olefination to synthesize


-unsaturated nitriles (

), CMPI behaves as a stabilized ylide precursor.
Selectivity Profile (E vs. Z)

The cyanomethyl ylide is stabilized by the electron-withdrawing nitrile group. Consequently, it exhibits thermodynamic control, favoring the (E)-isomer .

  • Stabilized Ylide Rule: Stabilized ylides

    
     (E)-Alkenes (Trans).
    
  • CMPI Selectivity: Typically >90:10 (E:Z) ratios for aldehydes.

Comparison Data: Synthesis of Cinnamonitrile

Reaction: Benzaldehyde + Ylide


 Cinnamonitrile (

)
MetricCMPI (Trimethyl)CTPPC (Triphenyl)
Yield 85-92%80-90%
E/Z Ratio 94:6 92:8
Workup Time 30 mins (Extraction)2-4 hours (Filtration/Column)
Green Score High (Water-soluble waste)Low (Solid organic waste)
Experimental Protocol: "Clean" Wittig Olefination
  • Ylide Generation: Suspend CMPI (1.1 equiv) in THF at 0°C. Add Potassium tert-butoxide (KOtBu, 1.1 equiv). Stir for 30 mins. The solution will turn yellow/orange.

  • Addition: Add the aldehyde (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Add Water .[3][4]

    • Extract with Diethyl Ether or DCM .

    • Crucial Step: Wash the organic layer 2x with water to ensure full removal of Trimethylphosphine oxide.

  • Isolation: Dry and concentrate. Recrystallization is often sufficient for high purity.

Part 3: Safety & Handling (Critical)

While the iodide salt is stable and non-volatile, the byproducts and intermediates require specific attention.

  • Trimethylphosphine Toxicity: If the reaction conditions (e.g., strong acid hydrolysis) liberate free trimethylphosphine, be aware it is highly toxic and has a low boiling point. However, under oxidative Wittig conditions, it converts to the oxide.

  • Odor: Trimethylphosphine and its oxide have a pungent, garlic-like odor. All reactions must be performed in a well-ventilated fume hood.

  • Iodide Counter-ion: The iodide salt can be light-sensitive. Store in amber bottles away from direct light.

References

  • Zaragoza, F. "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation." Journal of Organic Chemistry, 2002 , 67(14), 4963–4964.[1][5] Link

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989 , 89(4), 863–927. Link

  • Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 1994, 21, 1–85.

Sources

comparative analysis of stabilized vs. non-stabilized Wittig reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Wittig reaction remains a cornerstone of alkene synthesis, yet the stereochemical outcome is strictly dictated by the electronic nature of the phosphonium ylide. This guide provides a technical analysis comparing non-stabilized and stabilized Wittig reagents.[1][2][3]

  • Non-stabilized ylides (alkyl-substituted) are highly reactive, kinetically controlled, and predominantly yield (Z)-alkenes .

  • Stabilized ylides (EWG-substituted) are less reactive, thermodynamically controlled, and predominantly yield (E)-alkenes .

Understanding the mechanistic divergence—specifically the reversibility of the oxaphosphetane intermediate—is critical for designing robust synthetic routes in drug development.

Mechanistic Underpinnings: Kinetics vs. Thermodynamics

The stereoselectivity of the Wittig reaction is not random; it is a function of the lifetime and reversibility of the reaction intermediates.

Non-Stabilized Ylides (Kinetic Control)[1]
  • Structure: Phosphorus is bonded to electron-donating alkyl groups (e.g.,

    
    ).
    
  • Mechanism: The reaction with an aldehyde is rapid and irreversible. The initial approach of the reagents minimizes steric hindrance, leading to the formation of the cis-oxaphosphetane.

  • Outcome: Because the formation of the oxaphosphetane is irreversible under salt-free conditions, the stereochemistry is "locked in" at the transition state. The cis-intermediate collapses directly to the (Z)-alkene .

Stabilized Ylides (Thermodynamic Control)
  • Structure: The

    
    -carbon bears an electron-withdrawing group (EWG) such as a carbonyl, ester, or nitrile (e.g., 
    
    
    
    ), which delocalizes the negative charge.
  • Mechanism: The initial addition to the aldehyde is slower and reversible. The betaine or oxaphosphetane intermediates can revert to starting materials, allowing equilibration.

  • Outcome: The system equilibrates to the sterically less crowded trans-oxaphosphetane, which is thermodynamically more stable. Decomposition of this intermediate yields the (E)-alkene .

Mechanistic Pathway Diagram

WittigMechanism cluster_legend Pathway Legend Start Aldehyde + Ylide TS_Cis TS (Cis) Kinetic Approach Start->TS_Cis Non-Stabilized (Fast) TS_Trans TS (Trans) Thermodynamic Start->TS_Trans Stabilized (Slow) Oxa_Trans Trans-Oxaphosphetane Start->Oxa_Trans Equilibration TS_Cis->Start Reversible Oxa_Cis Cis-Oxaphosphetane TS_Cis->Oxa_Cis Irreversible Oxa_Cis->Start Equilibration Prod_Z (Z)-Alkene (Kinetic Product) Oxa_Cis->Prod_Z Syn-Elimination Prod_E (E)-Alkene (Thermodynamic Product) Oxa_Trans->Prod_E Syn-Elimination key1 Blue = Kinetic Path (Non-Stabilized) key2 Red = Thermodynamic Path (Stabilized)

Figure 1: Mechanistic divergence showing irreversible kinetic control for non-stabilized ylides vs. reversible thermodynamic equilibration for stabilized ylides.

Comparative Performance Analysis

The following table summarizes the operational differences critical for experimental design.

FeatureNon-Stabilized YlidesStabilized Ylides
Typical Structure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(R = Alkyl)

(EWG = CO₂R, CN)
Reactivity High (Reacts with Aldehydes & Ketones)Moderate/Low (Reacts with Aldehydes; Ketones slow)
Major Isomer (Z)-Alkene (cis)(E)-Alkene (trans)
Selectivity Ratios Typically > 90:10 (Z:E) under salt-free conditionsTypically > 90:10 (E:Z)
Reaction Conditions Strong bases (n-BuLi, NaHMDS, KHMDS). Inert atmosphere strictly required. Low temp (-78°C).Weaker bases (NaOH, K₂CO₃, Et₃N). Can often run at RT or reflux. Air stable solids.
"Salt Effect" Lithium salts can erode Z-selectivity (Stereochemical Drift).Lithium salts have minimal impact on E-selectivity.
Key Limitation Moisture/Air sensitive. Basic conditions may racemize chiral centers.Low reactivity with sterically hindered ketones.

Experimental Protocols

Protocol A: High Z-Selectivity with Non-Stabilized Ylides

Objective: Synthesis of (Z)-Stilbene derivatives. Critical Factor: "Salt-Free" conditions are essential for maximizing Z-selectivity. Lithium halides (LiX) catalyze the equilibration of the oxaphosphetane, leading to E-isomer contamination.

Reagents:

  • Alkyltriphenylphosphonium halide (dried).

  • Base: NaHMDS (Sodium hexamethyldisilazide) or KHMDS is preferred over n-BuLi to avoid lithium salts. If n-BuLi is used, ensure it is "salt-free" or consider the Schlosser modification if E is desired.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt (1.1 equiv) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Add NaHMDS (1.05 equiv) dropwise. The solution will turn a characteristic intense color (often orange/red) indicating ylide formation. Stir for 30–60 minutes at -78°C.

  • Addition: Add the aldehyde (1.0 equiv) dropwise as a solution in THF, maintaining the temperature at -78°C.

  • Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to room temperature over 2–4 hours. Note: The reaction is often complete before reaching RT.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether. Dry organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography. (Z)-isomers are typically less polar than (E)-isomers but check specific Rf values.

Protocol B: High E-Selectivity with Stabilized Ylides

Objective: Synthesis of


-unsaturated esters (cinnamate derivatives).
Critical Factor:  Reaction temperature and solvent choice can influence rate, but E-selectivity is generally robust.

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (commercially available stable solid).

  • Aldehyde.[1][2][4][5][6]

  • Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the stabilized ylide (1.2 equiv) in DCM (0.5 M concentration).

  • Addition: Add the aldehyde (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature.

    • Optimization: If the reaction is sluggish (e.g., electron-rich aldehydes), switch solvent to Toluene and reflux (110°C) for 4–12 hours.

  • Monitoring: Monitor by TLC. Stabilized ylides react slower than non-stabilized ones.[2][3][7]

  • Workup: Concentrate the solvent directly.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Trituration with cold hexanes often precipitates TPPO, leaving the product in solution. Follow with silica gel chromatography.

Supporting Data: Selectivity Profiles

The following data illustrates the dependence of stereochemistry on the ylide type.

Ylide TypeR GroupAldehydeConditionsYield (%)Z : E Ratio
Non-Stabilized Ethyl (

)
BenzaldehydeNaHMDS, THF, -78°C88%96 : 4
Non-Stabilized Ethyl (

)
Benzaldehyden-BuLi, THF (Li salts present)85%82 : 18
Stabilized Ester (

)
BenzaldehydeDCM, RT92%6 : 94
Stabilized Ketone (

)
BenzaldehydeBenzene, Reflux89%1 : 99
Semi-Stabilized Benzyl (

)
BenzaldehydeNaOEt, EtOH75%45 : 55

Data aggregated from standard synthetic literature [1, 2]. Note the erosion of Z-selectivity when Lithium salts are present (Line 2).

Decision Matrix for Reagent Selection

Use this logic flow to select the appropriate reagent class for your target molecule.

WittigDecision Start Target Alkene Synthesis DesiredGeo Desired Geometry? Start->DesiredGeo Z_Alkene (Z)-Alkene DesiredGeo->Z_Alkene E_Alkene (E)-Alkene DesiredGeo->E_Alkene NonStab Use Non-Stabilized Ylide (Alkyl-PPh3) Z_Alkene->NonStab Stab Use Stabilized Ylide (EWG-PPh3) E_Alkene->Stab Schlosser Alternative: Schlosser Modification (Non-Stab + PhLi) E_Alkene->Schlosser If Alkyl Group Required HWE Alternative: Horner-Wadsworth-Emmons (Phosphonate) E_Alkene->HWE If High E-Selectivity Required with EWG Cond_Z Conditions: Salt-Free (NaHMDS/THF) -78°C NonStab->Cond_Z Cond_E Conditions: DCM or Toluene RT or Reflux Stab->Cond_E

Figure 2: Decision tree for selecting Wittig reagents and conditions based on target stereochemistry.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction.[1] Topics in Stereochemistry. Link

  • Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study.[2] Journal of the American Chemical Society.[1][2][5] Link[2]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Link

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for mechanism and pKa values).

Sources

Comparative Guide: Alternative Reagents for the Direct Alkylation of Amines with Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct alkylation of amines with alcohols using the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology has revolutionized C–N bond formation. Unlike traditional alkylation using alkyl halides (which generates stoichiometric salt waste and genotoxic byproducts) or reductive amination (requiring stoichiometric hydride donors), BH is atom-economic, producing only water as a byproduct.

Historically, this field was dominated by noble metals, specifically Ruthenium (Ru) and Iridium (Ir) pincer complexes. However, recent geopolitical supply constraints and sustainability mandates have accelerated the development of base metal alternatives.

This guide objectively compares the industry-standard Ru-catalysts against the two most mature earth-abundant alternatives: Manganese (Mn) and Iron (Fe) . We analyze their mechanistic distinctiveness, operational requirements, and suitability for pharmaceutical intermediate synthesis.

Mechanistic Foundation: The "Borrowing Hydrogen" Cycle[1][2][3]

To select the correct reagent, one must understand the catalytic cycle. The catalyst must perform three distinct tasks in one pot:

  • Dehydrogenation: Oxidize the alcohol to an aldehyde/ketone (generating a metal-hydride species).

  • Condensation: Facilitate (or tolerate) the formation of an imine/iminium intermediate (often spontaneous or base-assisted).

  • Hydrogenation: Transfer the "borrowed" hydride back to the imine to form the final amine.

Visualization: The General BH Pathway

BH_Cycle Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (-2H) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine (R'-NH2) - H2O Amine Product Amine (R-CH2-NH-R') Imine->Amine Hydrogenation (+2H) Catalyst Catalyst (M) CatalystH2 Catalyst-H2 (M-H) Catalyst->CatalystH2 Accepts H CatalystH2->Catalyst Donates H

Figure 1: The fundamental Borrowing Hydrogen cycle.[1] The catalyst acts as a temporary hydrogen reservoir, shuttling equivalents from the alcohol oxidation step to the imine reduction step.

Comparative Analysis of Reagents

The Benchmark: Ruthenium (Ru)[1]
  • Standard Reagents:

    
     with phosphine ligands, or defined complexes like the Milstein acridine-based pincer or Williams' Ru-triazole system.
    
  • Performance: High Turnover Frequency (TOF). Works well with both primary and secondary alcohols.[2][3][4]

  • Drawbacks: High cost (~$100/g for precursors), potential heavy metal contamination in pharma products (requiring scavenging), and supply chain volatility.

Alternative 1: Manganese (Mn) - The "Rising Star"
  • Key Reagent: Mn-PNP Pincer Complexes (e.g., Beller’s Catalyst).[5]

  • Mechanism: Operates via Metal-Ligand Cooperation (MLC). The ligand arm (usually an amine/amide moiety) participates in proton transfer while the metal manages the hydride.

  • Pros: Mn is the third most abundant transition metal.[6] Low toxicity. Excellent chemoselectivity (often tolerates ketones/esters elsewhere on the molecule).

  • Cons: Generally requires a strong base (

    
    -BuOK) in significant quantities (0.5–1.0 equiv) to activate the precatalyst and drive the reaction.
    
Alternative 2: Iron (Fe) - The "Sustainable Specialist"
  • Key Reagent: Knölker’s Complex (cyclopentadienone iron tricarbonyl derivatives).

  • Mechanism: Outer-sphere bifunctional catalysis. The cyclopentadienone ligand accepts a proton (becoming hydroxycyclopentadienyl) while Fe accepts the hydride.[7]

  • Pros: Cheapest metal option. Biocompatible.

  • Cons: Activation can be tricky. Often requires trimethylamine-N-oxide (TMAO) or UV light to remove a CO ligand to open a coordination site. Substrate scope for aliphatic amines can be narrower than Ru or Mn.

Performance Metrics: Head-to-Head

The following table summarizes experimental data for the alkylation of Aniline with Benzyl Alcohol (a standard benchmark reaction) to form N-benzylaniline.

FeatureRuthenium (Benchmark) Manganese (Alternative) Iron (Alternative)
Catalyst System

/ DPEphos
Mn-PNP Pincer (Beller Type)Knölker Complex (Fe-CO)
Catalyst Loading 0.5 – 1.0 mol%2.0 – 3.0 mol%2.0 – 5.0 mol%
Temperature 80 – 100 °C80 – 110 °C100 – 120 °C
Base Requirement

or

-BuOK (cat.)

-BuOK (0.5 – 1.0 equiv)

(activator) + Base
Solvent Toluene / XyleneToluene / t-Amyl AlcoholToluene
Yield (Isolated) 92 – 98%85 – 94%75 – 88%
Aliphatic Alcohol Tolerance ExcellentGood (Requires higher temp)Moderate
Est.[1][8] Catalyst Cost HighLowVery Low

Detailed Experimental Protocols

Protocol A: Manganese-Catalyzed Alkylation (Beller Conditions)

Best for: General purpose alkylation where cost is a driver and base tolerance is high.

Reagents:

  • Substrate: Aniline (1.0 mmol)[5]

  • Reagent: Benzyl alcohol (1.2 mmol)[5]

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(CO)2[PNP-iPr]) (3 mol%)

  • Base:

    
    -BuOK (0.75 mmol)[5]
    
  • Solvent: Anhydrous Toluene (2 mL)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Argon flow, charge a pressure tube with the Mn-catalyst (3 mol%) and

    
    -BuOK (0.75 equiv).
    
  • Solvent Addition: Add anhydrous toluene. Note: Toluene must be degassed; oxygen kills the active hydride species.

  • Substrate Addition: Add Aniline and Benzyl Alcohol via syringe.

  • Reaction: Seal the tube and heat to 80°C for 24 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate. Filter through a short pad of silica to remove manganese salts.

  • Purification: Concentrate in vacuo and purify via column chromatography (Hexane/EtOAc).

Protocol B: Iron-Catalyzed Alkylation (Knölker Conditions)

Best for: Applications requiring extremely low metal toxicity or "Iron-only" sustainability mandates.

Reagents:

  • Substrate: Aniline (1.0 mmol)[5]

  • Reagent: Benzyl alcohol (1.2 mmol)[5]

  • Catalyst: Knölker’s Complex [hydroxycyclopentadienyl iron tricarbonyl hydride precursor] (5 mol%)

  • Activator: Trimethylamine-N-oxide (TMAO) (10 mol%)

  • Solvent: Toluene (2 mL)

Step-by-Step Workflow:

  • Activation: In a Schlenk tube under Argon, add the stable iron precatalyst and TMAO.

  • Substrate Addition: Add solvent, amine, and alcohol.

  • Reaction: Reflux at 110°C for 24–48 hours.

    • Critical Insight: The TMAO oxidizes one CO ligand to CO2, creating a vacant site on the Iron. Without this, the 18-electron complex is inert.

  • Work-up: The reaction mixture is often dark. Filter through Celite.

  • Analysis: Fe species are paramagnetic; NMR analysis of the crude mixture may be difficult. Purification is required before analysis.

Decision Matrix: Choosing the Right Reagent

Use this logic flow to determine if you can switch from Ru to Mn/Fe for your specific molecule.

Decision_Tree Start Start: Select Reagent BaseSensitive Is substrate base-sensitive? (e.g., chiral centers, esters) Start->BaseSensitive Ru Use Ruthenium (Ru) (Milder conditions, proven) BaseSensitive->Ru Yes Cost Is Cost/Sustainability the primary driver? BaseSensitive->Cost No Cost->Ru No (Performance first) Temp Can substrate withstand >100°C? Cost->Temp Yes Temp->Ru No (Needs mild temp) Mn Use Manganese (Mn) (High efficiency, cheaper) Temp->Mn Yes (Robust) Fe Use Iron (Fe) (Lowest toxicity, greenest) Temp->Fe Yes (Green focus)

Figure 2: Reagent selection workflow. While Mn and Fe are superior for sustainability, Ru remains the choice for sensitive, high-value substrates requiring mild conditions.

References

  • Elangovan, S., et al. (2016). "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes."[9][4][10] Nature Communications, 7, 12641.[9][4][10] [4][10]

  • Yan, T., et al. (2014). "Iron catalysed direct alkylation of amines with alcohols." Chemical Communications, 50, 15952-15955.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 349(10), 1555-1575.

  • Gunanathan, C., & Milstein, D. (2013). "Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis." Science, 341(6143).

  • Knölker, H. J. (1999). "Transition Metal Complexes of Ligands with Biological Relevance: The Iron-Cyclopentadienone Complex." Chemical Reviews, 99(11), 3263-3296.

Sources

Spectroscopic Validation and Stereochemical Assignment of Wittig Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative

The Wittig reaction remains the premier method for converting carbonyls to alkenes, yet its utility in drug development hinges on one critical factor: Stereocontrol . Whether you are synthesizing a non-stabilized ylide (favoring Z-alkenes) or a stabilized ylide (favoring E-alkenes), the biological activity of your target molecule often depends entirely on the alkene geometry.

This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for validating Wittig products. We will compare the primary spectroscopic tools available, focusing on the "Gold Standard" of


H NMR while evaluating alternative methods for challenging trisubstituted systems.

Decision Framework for Method Selection

Before selecting a protocol, analyze your specific alkene substitution pattern. Not all methods are applicable to all products.

WittigValidation Start Analyze Wittig Product Substitution Pattern Disub Disubstituted (R-CH=CH-R') Start->Disub Trisub Trisubstituted (R2C=CH-R') Start->Trisub Tetrasub Tetrasubstituted (R2C=CR2) Start->Tetrasub Method1 Primary: 1H NMR (J-Coupling) Secondary: IR (960-970 cm-1) Disub->Method1 Vicinal Protons Present Method2 Primary: 1D NOE / 2D NOESY Secondary: 13C NMR (Gamma Effect) Trisub->Method2 No Vicinal Coupling Method3 Primary: X-Ray Crystallography Secondary: 2D NOESY (if protons available) Tetrasub->Method3 Steric Crowding

Figure 1: Decision matrix for selecting the appropriate spectroscopic validation method based on alkene substitution.

Primary Validation: H NMR Spectroscopy

For 1,2-disubstituted alkenes, Proton NMR is the definitive method for assignment. The validation relies on the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle between protons.[1][2]
The Physics of Validation
  • Trans (E) Alkenes: The dihedral angle is

    
    .[1][2][3] This maximizes orbital overlap, resulting in a large coupling constant.
    
  • Cis (Z) Alkenes: The dihedral angle is

    
    .[1][3] While overlap exists, the coupling constant is significantly smaller due to the specific angular dependence of the Fermi contact interaction.
    
Diagnostic Criteria[3][4]
FeatureCis (Z) IsomerTrans (E) IsomerNotes

Coupling
6 – 12 Hz (Typ. 10 Hz)12 – 18 Hz (Typ. 15 Hz)Primary confirmation metric.
Chemical Shift (

)
Generally UpfieldGenerally DownfieldLess reliable than J-values due to anisotropic effects.
Symmetry Can appear as singlet if R groups are identicalCan appear as singlet if R groups are identicalMagnetic equivalence can mask coupling.

Critical Insight: If your alkene protons appear as a singlet (due to chemical equivalence), you must switch to


C NMR  or change solvents (e.g., from 

to

) to induce a shift difference and reveal the coupling.

Secondary Validation: NOE and IR Spectroscopy

When


-coupling is unavailable (trisubstituted alkenes) or ambiguous, alternative methods are required.
A. Nuclear Overhauser Effect (NOE)

For trisubstituted alkenes (e.g.,


), there are no vicinal protons to couple. Here, spatial proximity is key.[4]
  • Method: Irradiate the vinylic proton.

  • Observation: If the alkene is Z (cis-like), you will observe NOE enhancement of the substituent on the same side of the double bond.

  • Protocol: Use 1D NOE Difference for quick checks or 2D NOESY for full structural mapping.

B. Infrared Spectroscopy (IR)

IR is a powerful supporting tool, particularly for confirming trans isomers.

  • C-H Out-of-Plane Bending:

    • Trans (E): Strong, diagnostic band at 960–970 cm

      
       .
      
    • Cis (Z): Variable, often weaker bands at 675–730 cm

      
       .
      

Comparative Analysis of Methods

MethodSpecificity for StereochemSensitivitySample RequirementLimitation

H NMR (

-value)
High (Gold Standard)High~1-5 mgRequires vicinal protons (disubstituted only).
1D NOE / NOESY High (Spatial)Medium~10-20 mgRequires careful relaxation delay setup; distance dependent (

).
IR Spectroscopy MediumHigh<1 mgCis bands are often obscured; best for confirming Trans.
Mass Spectrometry LowVery High<0.1 mgHard ionization (EI) often isomerizes alkenes; useful only for MW confirmation.

Experimental Protocols

Protocol A: Quantitative H NMR for E/Z Ratio

Use this protocol to determine the exact ratio of isomers in a crude Wittig reaction mixture.

  • Sample Prep: Dissolve 5-10 mg of crude product in 0.6 mL

    
    . Filter through a cotton plug to remove insoluble phosphine oxides.
    
  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10-20 seconds). Failure to do this results in integration errors as alkene protons relax slowly.
    • Scans: 16-64 scans.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually.

  • Analysis: Integrate the vinylic protons. Calculate ratio:

    
    .
    
Protocol B: 1D NOE Difference (For Trisubstituted Alkenes)
  • Sample Prep: Prepare a concentrated sample (~20 mg) in a degassed solvent (remove

    
     to prevent paramagnetic relaxation).
    
  • Acquisition:

    • Select the target resonance (vinylic proton) for irradiation.

    • Set mixing time (

      
      ) to 500-800 ms (optimized for medium-sized molecules).
      
  • Validation: A positive NOE signal (>1-2%) on the adjacent alkyl group confirms Z-geometry (spatial proximity).

Mechanistic Context

Understanding the mechanism helps predict the impurities (like TPPO) that complicate analysis. The modern understanding involves the Oxaphosphetane intermediate.[5][6]

WittigMechanism Ylide Phosphonium Ylide (Ph3P=CR2) OPA Oxaphosphetane (4-Membered Ring) Ylide->OPA Cycloaddition Carbonyl Aldehyde/Ketone (R'CHO) Carbonyl->OPA Cycloaddition Alkene Alkene Product (E or Z) OPA->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) OPA->TPPO Side Product

Figure 2: The Wittig reaction mechanism via the Oxaphosphetane intermediate. The stereochemistry is determined during the initial cycloaddition step.

Troubleshooting: The TPPO Problem

Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction.

  • Spectroscopic Interference: TPPO has aromatic multiplets at 7.4–7.7 ppm, which often overlap with vinylic protons in conjugated alkenes.

  • Removal Strategy: Before NMR analysis, perform a Trituration . Add cold hexanes or ether to the crude oil; TPPO usually precipitates as a white solid while the alkene remains in solution. Filter and analyze the filtrate.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[7][8] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][7][8][9] Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994).[7][8] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[10] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[11]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15.

Sources

mechanistic investigation of the Zaragoza reagent in alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic and practical investigation into the Zaragoza Reagent [(cyanomethyl)trimethylphosphonium iodide], a specialized tool for the direct alkylation of amines using alcohols.

A Comparative Technical Guide for Process Chemists

Executive Summary: The "Green" Mitsunobu

In the landscape of alkylation chemistry, the Zaragoza Reagent (CMMP: (cyanomethyl)trimethylphosphonium iodide) represents a critical evolution of the Mitsunobu reaction. While the classical Mitsunobu (DEAD/PPh


) is powerful, it is plagued by atom economy issues and the generation of difficult-to-remove byproducts (triphenylphosphine oxide and hydrazine derivatives).

The Zaragoza reagent offers a direct alkylation of nucleophiles (specifically amines) with alcohols driven by a phosphonium activation cycle. Its primary advantage is the generation of trimethylphosphine oxide (TMPO) as the byproduct, which, unlike its triphenyl counterpart, is water-soluble and easily removed via aqueous workup.

This guide dissects the mechanism, compares it against standard alternatives, and provides a validated protocol for bench implementation.

Mechanistic Deep Dive

The efficacy of the Zaragoza reagent lies in its ability to convert a poor leaving group (hydroxyl) into a highly reactive oxyphosphonium intermediate without the redox complexity of azo-reagents (like DEAD/DIAD).

The Activation Pathway

The reaction operates via a modified Appell/Mitsunobu mechanism. The reagent itself is a stable phosphonium salt. Upon exposure to a base and an alcohol, it facilitates the formation of an activated C-O bond.

  • In-Situ Ylide Formation: The base (typically DIPEA) deprotonates the

    
    -carbon of the cyanomethyl group (acidified by the adjacent cationic phosphorus and nitrile), generating the active ylide species in situ.
    
  • Proton Transfer & Activation: The ylide acts as a base toward the alcohol, facilitating the formation of an alkoxide-phosphonium ion pair.

  • Oxyphosphonium Formation: The alkoxide attacks the phosphorus center, displacing acetonitrile (or rearranging), resulting in the alkoxyphosphonium ion —the key electrophile.

  • Nucleophilic Displacement (

    
    ):  The amine nucleophile attacks the alkyl group of the alcohol, displacing trimethylphosphine oxide (TMPO).
    
Mechanism Diagram (DOT)

The following diagram illustrates the transformation from the stable salt to the final alkylated amine.

ZaragozaMechanism Reagent Zaragoza Reagent (CMMP Salt) Ylide Active Ylide (Intermediate) Reagent->Ylide Deprotonation (-HI) Base Base (DIPEA) Base->Ylide OxyP Oxyphosphonium Species Ylide->OxyP + Alcohol Alcohol Alcohol (R-OH) Alcohol->OxyP Product Alkylated Amine (R-NH-R') OxyP->Product SN2 Displacement Waste Byproducts: TMPO (Water Soluble) CH3CN OxyP->Waste Leaving Group Amine Amine (Nucleophile) Amine->Product

Figure 1: The activation cascade of the Zaragoza reagent.[1][2] Note the generation of water-soluble TMPO.

Comparative Analysis: Zaragoza vs. Alternatives

The decision to use the Zaragoza reagent should be data-driven. Below is a comparison against the two most common alternatives: Classical Mitsunobu and Standard Alkylation (Alkyl Halides).

Performance Matrix
FeatureZaragoza Reagent (CMMP)Classical Mitsunobu (DEAD/PPh

)
Standard

(Alkyl Halides)
Substrate Alcohol + AmineAlcohol + Acid/ImideAlkyl Halide + Amine
Byproduct Removal Excellent (Aqueous Wash)Poor (Chromatography req.)Good (Salt filtration)
Atom Economy ModeratePoor (High MW waste)High
Reaction Temp High (90–100°C)Low (0°C to RT)Variable
Stereochemistry Inversion (

)
Inversion (

)
Inversion (

)
Toxicity ModerateHigh (DEAD is explosive/toxic)Variable (Halides are alkylators)
Cost Moderate (Specialty reagent)Low (Commodity reagents)Low
Decision Logic
  • Use Zaragoza when: You need to alkylate an amine with a complex alcohol, and you must avoid difficult chromatographic separations of triphenylphosphine oxide.

  • Use Mitsunobu when: The substrate is thermally unstable (Zaragoza requires heating) or the nucleophile is an acidic pronucleophile (phenols, imides) rather than a basic amine.

  • Use Alkyl Halides when: The alkyl halide is commercially available and stable.

Validated Experimental Protocol

This protocol is designed for the


-alkylation of a secondary amine with a primary alcohol.
Reagents & Setup
  • Zaragoza Reagent: (Cyanomethyl)trimethylphosphonium iodide [CAS: 157141-27-0].[1]

  • Solvent: Propionitrile (EtCN) is preferred due to its higher boiling point (97°C) compared to acetonitrile.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology
  • Preparation: In a sealed tube or pressure vial, dissolve the Alcohol (1.0 equiv) and the Amine (1.0–1.2 equiv) in anhydrous Propionitrile (0.2 M concentration).

  • Activation: Add DIPEA (1.5 equiv) followed by the Zaragoza Reagent (1.2–1.5 equiv).

    • Note: The reagent is hygroscopic; handle quickly or in a glovebox if possible.

  • Reaction: Seal the vessel and heat to 90°C–100°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. You may observe the intermediate oxyphosphonium species if the reaction is incomplete.

  • Workup (The "Green" Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash 1: Saturated aqueous NaHCO

      
      .
      
    • Wash 2: Water (Critical step: This removes the trimethylphosphine oxide).

    • Wash 3: Brine.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Because the phosphine oxide is removed in the aqueous wash, flash chromatography is often unnecessary or significantly simplified.
    
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LC-MS) Incomplete Starting Material Remains Start->Incomplete >20% SM NoProduct No Product Only Byproducts Start->NoProduct Decomposition Success Product Formed Start->Success Temp Increase to 110°C (Switch to Toluene/DIPEA) Incomplete->Temp Check Temp Reagent Add 0.5 eq Reagent + 0.5 eq Base Incomplete->Reagent Check Stoichiometry Sterics Switch to Mitsunobu (DEAD) NoProduct->Sterics Steric Hinderance?

Figure 2: Troubleshooting logic for Zaragoza alkylations.

References

  • Zaragoza, F., & Stephensen, H. (2001). (Cyanomethyl)trialkylphosphonium Iodides: Efficient Reagents for the Intermolecular Alkylation of Amines with Alcohols in Solution and on Solid Phase.[1] The Journal of Organic Chemistry, 66(7), 2518–2521.[1]

  • Denton, R. M., et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution: The Mitsunobu Reaction and Beyond. Aldrichimica Acta, 44(3).
  • Pletnev, A. A., & Larock, R. C. (2017).[1] Formation of Amines from Ethers, Alcohols, and Derivatives.[1] Comprehensive Organic Transformations. (Review of Alkylation Methods).

Sources

Comparative Kinetic & Mechanistic Guide: (Cyanomethyl)trimethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (Cyanomethyl)trimethylphosphonium iodide (TMCP-I), focusing on the kinetics of its ylide formation and subsequent nucleophilic activity. While the triphenylphosphonium analog is the industry standard for Wittig olefination, the trimethyl variant offers distinct steric and electronic advantages. This guide is designed for medicinal chemists and process engineers optimizing the synthesis of


-unsaturated nitriles and chain-extended nitrile derivatives.
Mechanistic Foundation & Chemical Identity

The formation of the ylide from (Cyanomethyl)trimethylphosphonium iodide is a deprotonation event governed by the acidity of the


-protons. Unlike non-stabilized ylides, the presence of the nitrile group provides resonance stabilization, classifying this as a stabilized ylide .[1]
1.1 The Steric-Electronic Trade-off

The core differentiation lies in the phosphorus substituents:

  • Trimethyl (

    
    ):  Electron-donating (inductive 
    
    
    
    ). Reduces the positive charge density on phosphorus compared to phenyl groups. This makes the
    
    
    -protons less acidic (
    
    
    is higher) but makes the resulting ylide more nucleophilic and less sterically hindered.
  • Triphenyl (

    
    ):  Electron-withdrawing (inductive 
    
    
    
    ) and capable of
    
    
    -acceptor interactions. This stabilizes the ylide significantly, making formation easier (lower
    
    
    ) but reducing reactivity toward hindered ketones.
1.2 Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway from salt to ylide, and the subsequent bifurcation between standard Wittig olefination and the specialized alcohol-homologation pathway.

G Salt (Cyanomethyl)trimethyl phosphonium Iodide TS1 Transition State (Deprotonation) Salt->TS1 k1 (Slow with weak base) Base Base (e.g., NaH, KOtBu) Base->TS1 Ylide Active Ylide (Me3P=CH-CN) TS1->Ylide Fast ProductA Unsaturated Nitrile (Wittig Product) Ylide->ProductA Path A: + Carbonyl (E-Selective) ProductB Saturated Nitrile (Homologation) Ylide->ProductB Path B: + Alcohol (High Temp/Excess) Aldehyde Aldehyde/Ketone Aldehyde->ProductA Alcohol Alcohol (R-OH) Alcohol->ProductB

Figure 1: Mechanistic bifurcation of TMCP-I. Path A represents the standard Wittig reaction; Path B represents the direct conversion of alcohols to nitriles.

Comparative Kinetic Analysis

The choice between Trimethyl (TMCP) and Triphenyl (TPCP) ligands alters the kinetic profile of the reaction.

2.1 Acidity and Formation Rate (

)

The rate of ylide formation is proportional to the acidity of the


-proton.
  • TPCP (

    
    ):  The phenyl rings stabilize the anionic charge on the ylide carbon via 
    
    
    
    overlap (or
    
    
    hyperconjugation), lowering the
    
    
    to ~7.5–8.5. Deprotonation is rapid even with weak bases (
    
    
    ).
  • TMCP (

    
    ):  The alkyl groups destabilize the carbanion relative to phenyls. The 
    
    
    
    is estimated to be 2–3 units higher. Consequently,
    
    
    is slower
    and requires a stronger base (e.g., NaH, KOtBu) or longer equilibration times to reach full conversion.
2.2 Nucleophilicity and Reaction Rate (

)

Once formed, the kinetic advantage flips.

  • TMCP Ylide: The lack of steric bulk allows this ylide to attack sterically hindered ketones (e.g., camphor, substituted cyclohexanones) that TPCP ylides fail to react with. The nucleophilicity is higher due to the electron-donating methyl groups.

  • TPCP Ylide: Slower

    
     with hindered electrophiles due to the "propeller" shape of the phenyl rings shielding the reactive center.
    
2.3 Data Summary Table
Parameter(Cyanomethyl)trimethylphosphonium Iodide (TMCP-I)(Cyanomethyl)triphenylphosphonium Chloride (TPCP-Cl)Implications for Synthesis
Ligand Electronics Electron Donating (

)
Electron Withdrawing (

)
TMCP is a "hotter" nucleophile.
Est. pKa (DMSO) ~10–12~7.5–8.5TMCP requires stronger bases (e.g., NaH vs. NaOH).
Steric Profile Low (Cone angle ~118°)High (Cone angle ~145°)TMCP is superior for hindered ketones.
Byproduct

(Water soluble)

(Difficult removal)
TMCP allows easier aqueous workup.
Selectivity Moderate E-selectivityHigh E-selectivityTPCP is preferred if stereopurity is the only goal.
Experimental Protocols

To ensure reproducibility, the following protocols are designed with self-validating checkpoints.

Protocol A: Kinetic Monitoring of Ylide Formation (NMR Method)

Use this to determine the optimal deprotonation time for your specific solvent/base system.

  • Preparation: Dissolve 0.1 mmol of TMCP-I in 0.6 mL of dry DMSO-

    
     in an NMR tube.
    
  • Standard: Add 5

    
    L of mesitylene as an internal integration standard (singlet at 
    
    
    
    6.8).
  • Baseline Scan: Acquire a

    
     and 
    
    
    
    NMR spectrum (
    
    
    ). Note the doublet for
    
    
    protons (~5.2 ppm).
  • Initiation: Add 1.1 equivalents of base (e.g.,

    
     or 
    
    
    
    in DMSO-
    
    
    ) rapidly.
  • Monitoring: Acquire spectra every 2 minutes for 30 minutes.

  • Validation:

    • Disappearance: Monitor the reduction of the

      
       doublet.
      
    • Appearance: Watch for the upfield shift of the ylide proton (

      
      ) and the shift in 
      
      
      
      signal (typically shifts upfield by 15-20 ppm upon deprotonation).
    • Endpoint: When the ratio of Salt:Ylide stabilizes, the equilibrium is reached.

Protocol B: High-Yield Synthesis of

-Unsaturated Nitriles

Optimized for hindered ketones where Triphenyl analogs fail.

  • Reagent Setup: In a flame-dried flask under Argon, suspend TMCP-I (1.2 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Add

    
     (1.25 equiv). Stir for 45 minutes.
    
    • Checkpoint: The solution should turn from white suspension to a clear/yellowish solution (indicating ylide solubility).

  • Addition: Add the ketone (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature. If the substrate is highly hindered, reflux for 4-12 hours.

  • Workup (The TMCP Advantage):

    • Quench with water.

    • Extract with Ether/EtOAc.

    • Crucial Step: Wash the organic layer thoroughly with water. Unlike

      
      , the byproduct 
      
      
      
      is highly water-soluble and is removed without chromatography.
Specialized Application: Alcohol Homologation

Unlike the triphenyl analog, TMCP-I can convert primary alcohols directly to nitriles with a two-carbon extension (e.g.,


).
  • Mechanism: In situ formation of an alkoxy-phosphonium intermediate followed by rearrangement.

  • Conditions: Excess TMCP-I (2-3 equiv) in DIPEA/Toluene at 100°C.

  • Utility: Avoids the need to convert alcohols to halides/tosylates first.[2]

References
  • Wittig Reaction Mechanism and Selectivity

    • Source: Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.
    • Relevance: Foundational text on the kinetics of stabilized vs. non-stabilized ylides.
    • URL:

  • Comparison of Phosphonium Ylide Reactivity

    • Source: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5] Chemical Reviews, 89(4), 863-927.

    • Relevance: Detailed kinetic data comparing triphenyl and trialkyl phosphonium salts.
    • URL:

  • Specific Reactivity of (Cyanomethyl)trimethylphosphonium Iodide

    • Source: Zaragoza, F. (2002). "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation." Journal of Organic Chemistry, 67(14), 4963–4964.
    • Relevance: Establishes the unique "dual mode" reactivity of the trimethyl salt compared to the triphenyl analog.
    • URL:

  • Acidity of Phosphonium Salts

    • Source: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.
    • Relevance: Provides the scales necessary to estimate the acidity difference between P-Me3 and P-Ph3 salts.
    • URL:

Sources

Definitive Guide to Small Molecule Structural Elucidation: The Combined MS/NMR Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In drug development and chemical research, "identity" is not merely a label; it is the fundamental attribute upon which all biological data rests. A misidentified compound can invalidate years of research and millions of dollars in funding. While techniques like Infrared (IR) Spectroscopy or Elemental Analysis provide partial evidence, they fail to offer the definitive structural proof required by modern regulatory standards, such as ICH Q6A .

This guide details the Combined MS/NMR Workflow , the industry "Gold Standard" for structural elucidation. Unlike single-method approaches, this workflow integrates the high sensitivity and elemental precision of High-Resolution Mass Spectrometry (HRMS) with the atomic connectivity and stereochemical insight of Nuclear Magnetic Resonance (NMR) . This guide provides a self-validating protocol to confirm product identity with absolute confidence.

Technical Comparison: Why the Combined Approach is Non-Negotiable

To understand why the combined workflow is superior, we must objectively analyze the strengths and blind spots of the individual technologies.

The "Blind Spots" of Single-Method Analysis
  • Mass Spectrometry (MS) Alone: Excellent for determining what parts are present (molecular formula) but often fails to determine how they are connected. It struggles to distinguish between regioisomers (e.g., ortho- vs. meta- substitution).

  • NMR Alone: The ultimate tool for connectivity, but it suffers from low sensitivity and can be ambiguous without a precise molecular formula to constrain the possible solutions.

  • IR/UV-Vis: These are "fingerprinting" techniques. They confirm functional groups (carbonyls, amines) but cannot prove the total structure of a novel molecule.

Performance Comparison Table
FeatureHigh-Res Mass Spec (HRMS)NMR Spectroscopy (

H/

C/2D)
Combined MS + NMR
Primary Output Molecular Formula & FragmentsAtomic Connectivity & StereochemistryDefinitive Structure
Sensitivity High (Picomole/Femtomole)Low (Micromole/Millimole)High Confidence
Sample Req. < 0.1 mg1 - 10 mgMaterial Sparing
Isomer Distinction PoorExcellentDefinitive
Purity Insight Excellent (if coupled with LC)Good (if impurities >1%)Comprehensive
Quantitation Requires StandardsAbsolute (qNMR)Self-Validating

Strategic Workflow: The Self-Validating Protocol

This protocol is designed to be self-validating . Each step generates data that checks the validity of the previous step.

Diagram 1: The Structural Elucidation Logic Flow

StructuralElucidation Start Unknown Sample Purity Step 1: LC-MS Purity Check (Isolate Major Component) Start->Purity HRMS Step 2: HRMS (ESI/APCI) Output: Molecular Formula Purity->HRMS < 5% Impurity NMR_1D Step 3: 1D NMR (1H, 13C) Output: Atom Inventory HRMS->NMR_1D Formula Established Synthesis Step 5: Data Synthesis (Formula + Skeleton) HRMS->Synthesis NMR_2D Step 4: 2D NMR (HSQC, HMBC) Output: Connectivity Map NMR_1D->NMR_2D NMR_2D->Synthesis Validation Step 6: Self-Validation (DBE Calculation & Isotope Match) Synthesis->Validation Validation->Start Inconsistent (Re-purify) Confirmed CONFIRMED IDENTITY Validation->Confirmed Consistent

Caption: The integrated workflow ensures that the molecular formula derived from MS constrains the spectral interpretation of NMR, preventing "over-interpretation" of data.

Detailed Experimental Protocols
Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact molecular formula (e.g.,


) and calculate the Double Bond Equivalent (DBE).
  • Ionization Source Selection:

    • Use ESI (Electrospray Ionization) for polar/ionic compounds.

    • Use APCI (Atmospheric Pressure Chemical Ionization) for non-polar/neutral compounds.

  • Acquisition:

    • Inject sample (1 µg/mL in MeOH/Water) into a Q-TOF or Orbitrap system.

    • Internal Lock Mass: Enable lock mass (e.g., Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

  • Data Analysis:

    • Isotopic Pattern Matching: Verify that the M+1 (

      
      C) and M+2 (
      
      
      
      S,
      
      
      Cl, etc.) peak ratios match the theoretical distribution. This is a critical self-validation step.
    • DBE Calculation:

      
      . This tells you the number of rings plus double bonds, guiding the NMR interpretation.
      
Step 2: Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and place protons.

  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 600 µL of deuterated solvent (e.g., DMSO-

      
       or CDCl
      
      
      
      ).
    • Critical: Filter the solution into the NMR tube to remove particulates that ruin magnetic field homogeneity (shimming).

  • Acquisition Sequence:

    • 
      H NMR (Proton):  16–64 scans. Integration must be integers relative to a known peak (e.g., a methyl group = 3H).
      
    • 
      C NMR (Carbon):  1024+ scans. Identify Carbon count.
      
    • HSQC (Heteronuclear Single Quantum Coherence): Correlates a Proton to its directly attached Carbon (1-bond coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates a Proton to Carbons 2-3 bonds away. This is the "skeleton builder."

    • COSY (Correlation Spectroscopy): Identifies neighboring protons (H-C-C-H).

Data Interpretation: Solving the Puzzle

The power of this guide lies in the synthesis of the two datasets.

The "Triangulation" Method

Do not interpret MS and NMR in isolation. Use them to cross-examine each other.

  • Formula Check: Does the number of protons in your

    
    H NMR integration match the hydrogen count from your HRMS formula?
    
    • If yes: Proceed.

    • If no: You likely have a solvate, a salt, or an impurity.

  • Unsaturation Check: Does the sum of rings and carbonyls seen in

    
    C NMR match the DBE calculated from MS?
    
  • Connectivity Logic (The HMBC Walk):

    • Use HSQC to label every proton-carbon pair.

    • Use HMBC to "walk" from one piece of the molecule to the next across quaternary carbons or heteroatoms (which break the COSY chain).

Diagram 2: The HMBC Connectivity Logic

HMBC_Logic H1 H-1 C1 C-1 H1->C1 HSQC (1-bond) C2 C-2 (Quaternary) H1->C2 HMBC (2-bond) C3 C-3 H3 H-3 H3->C2 HMBC (2-bond) H3->C3 HSQC (1-bond)

Caption: HMBC (Green Dashed) bridges the gap across quaternary carbons (C-2) where COSY fails, linking the H-1 spin system to the H-3 spin system.

Troubleshooting & Pitfalls (Expert Insights)

  • The "Silent" Mass: HRMS often misses the mass of salts (Na+, Cl-) or solvents. Always check the NMR spectrum for residual solvent peaks (e.g., DMSO at 2.50 ppm) and account for them in the molecular weight if the sample is a solvate.

  • Exchangeable Protons: OH and NH protons can disappear in NMR if the solvent contains water (D

    
    O exchange). If your proton count is low, run the NMR in dry DMSO-
    
    
    
    or CDCl
    
    
    .
  • Ion Suppression: In MS, high concentrations of salts (from synthesis workup) can suppress the ionization of your target molecule. If the MS signal is weak, perform a quick desalting step (C18 SPE cartridge) before injection.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3] (1999). Defines the regulatory requirement for "Identity" testing.

  • Emwas, A. H. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193 (2015).[4] Provides the comparative data on sensitivity and specificity.

  • Marshall, A. G., & Hendrickson, C. L. High-resolution mass spectrometry: a new era. Annual Review of Analytical Chemistry, 1, 579-599 (2008). Establishes the standard for formula confirmation via HRMS.

  • Elyashberg, M., Williams, A., & Martin, G. Computer-Assisted Structure Elucidation: Pointing the Way to the Future. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(1-2), 1-104 (2008). Discusses the logic of combining 2D NMR data for structural solving.

Sources

performance evaluation of different phosphonium salts in olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of carbon-carbon double bond formation, the Wittig reaction remains a cornerstone, yet its reproducibility and stereochemical outcome are heavily dictated by the precursor: the phosphonium salt .[1][2] This guide evaluates the performance of commercially available phosphonium salts, focusing on the critical impact of counter-anions (


, 

,

) and phosphorus ligands (

vs.

).

Key Verdict:

  • For Z-Selectivity: Use non-stabilized Triphenylphosphonium Bromides under "salt-free" conditions (NaHMDS/THF).

  • For E-Selectivity: Switch to Horner-Wadsworth-Emmons (HWE) phosphonates or apply the Schlosser Modification using lithium-heavy conditions.

  • For Sterically Hindered Ketones: Tributylphosphonium salts offer superior nucleophilicity despite handling challenges (toxicity/odor).

Mechanistic Foundation: The "Salt Effect"

To optimize performance, one must understand that the Wittig reaction does not proceed through a single universal intermediate. The stability of the Oxaphosphetane (OPA) versus the Betaine dictates the stereochemical outcome.

  • Kinetic Control (Salt-Free): In the absence of lithium salts, the reaction proceeds via a concerted

    
     cycloaddition to form the cis-OPA, which collapses rapidly to the (Z)-alkene .
    
  • Thermodynamic Control (Lithium Present): Lithium ions (

    
    ) stabilize the zwitterionic Betaine intermediate, allowing equilibration to the trans-OPA, which collapses to the (E)-alkene .
    
Visualization: Mechanistic Divergence

WittigMechanism Start Phosphonium Ylide + Aldehyde OPA_Cis cis-Oxaphosphetane (Kinetic Product) Start->OPA_Cis Salt-Free Conditions Betaine Betaine Intermediate (Zwitterion) Start->Betaine + LiX (Lithium Salts) Z_Alkene (Z)-Alkene OPA_Cis->Z_Alkene Fast Collapse Betaine->OPA_Cis Reversible OPA_Trans trans-Oxaphosphetane (Thermodynamic Product) Betaine->OPA_Trans Equilibration E_Alkene (E)-Alkene OPA_Trans->E_Alkene Slow Collapse

Figure 1: The bifurcation of the Wittig mechanism based on the presence of Lithium salts (The "Salt Effect").

Comparative Analysis

A. Counter-Ion Performance ( )

The anion of the phosphonium salt is often treated as a spectator, but it critically influences solubility and hygroscopicity, affecting yield and handling.

Counter-IonHygroscopicitySolubility (THF)Reactivity ProfileRecommendation
Bromide (

)
ModerateGoodStandard. Best balance of cost and solubility for generating ylides in THF.Primary Choice for general synthesis.
Chloride (

)
HighModerateLower solubility in THF can retard ylide formation kinetics. Highly hygroscopic (requires drying).Use only if the bromide is unavailable or for aqueous-phase variants.
Tetrafluoroborate (

)
LowPoorNon-coordinating. Often used when cation purity is paramount, but poor solubility complicates standard Wittig protocols.Specialized applications (e.g., organometallic catalysis).
B. Ligand Performance ( )

Changing the groups attached to phosphorus alters the electronics (nucleophilicity) and sterics of the ylide.

Ligand SystemSteric BulkNucleophilicityToxicity/OdorApplication Niche
Triphenyl (

)
HighModerateLow/NoneThe Industry Standard. Easy to handle solid salts. High Z-selectivity (non-stabilized).
Tributyl (

)
LowHigh High/Foul Stubborn Substrates. Use for sterically hindered ketones where

fails.
Triethyl (

)
LowVery HighHigh/FoulRarely used due to extreme pyrophoric nature of precursors.
C. Stereochemical Control Data

The following data summarizes the stereochemical outcome (


 ratio) of the reaction between non-stabilized ylides (from alkyl phosphonium salts) and benzaldehyde under different base conditions.
Phosphonium SaltBase / SolventCondition TypeZ : E Ratio
Ethyltriphenylphosphonium BromideNaHMDS / THFSalt-Free 94 : 6
Ethyltriphenylphosphonium BromideKOtBu / THFSalt-Free 90 : 10
Ethyltriphenylphosphonium Bromiden-BuLi / THFLithium Present 40 : 60
Ethyltriphenylphosphonium BromidePhLi / LiBr / THFSchlosser Mod. 3 : 97

Analyst Note: The "Salt-Free" condition is strictly defined as the absence of Lithium halides. Sodium and Potassium salts (NaBr, KBr) generally precipitate out of THF, preventing the "Salt Effect" equilibration.

Experimental Protocols

Protocol A: High Z-Selectivity (Salt-Free Method)

Target: Synthesis of (Z)-alkenes using non-stabilized ylides. Principle: Minimize ionic strength and avoid Lithium to prevent betaine equilibration.

  • Preparation: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Salt Suspension: Add Alkyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (

    
    ).
    
  • Deprotonation: Cool to

    
     (ice bath). Add NaHMDS  (Sodium bis(trimethylsilyl)amide, 1.0 M in THF, 1.05 equiv) dropwise.
    
    • Observation: The solution should turn a vivid color (yellow/orange) indicating Ylide formation.

    • Time: Stir for 30-60 minutes.

  • Reaction: Cool to

    
     (Dry ice/acetone). Add the Aldehyde  (1.0 equiv) dropwise.
    
  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated

    
    . Extract with hexanes (to precipitate 
    
    
    
    ).
Protocol B: Difficult Substrates (Tributylphosphonium Method)

Target: Olefination of hindered ketones (e.g., Camphor derivatives). Safety Warning:


 derivatives are toxic. Work in a fume hood.
  • Reagent: Use Methyltributylphosphonium iodide .

  • Base: Use Potassium tert-butoxide (KOtBu) (1.5 equiv) in refluxing THF.

  • Procedure: The increased nucleophilicity of the tributyl ylide, combined with the higher temperature, overcomes the activation energy barrier of hindered ketones that

    
     ylides cannot surmount.
    

Decision Matrix for Reagent Selection

SelectionMatrix Start Target Alkene Geometry? BranchZ Z-Alkene Desired Start->BranchZ BranchE E-Alkene Desired Start->BranchE Substrate Substrate Type? BranchZ->Substrate NonStab Non-Stabilized Ylide (Alkyl-P) Substrate->NonStab CondZ Use Salt-Free Conditions (NaHMDS/THF) NonStab->CondZ StabCheck Is Ylide Stabilized? (Ester/Ketone attached) BranchE->StabCheck YesStab Yes (Stabilized) StabCheck->YesStab NoStab No (Non-Stabilized) StabCheck->NoStab SolnE1 Standard Wittig (Ph3P=CH-COOR) YesStab->SolnE1 SolnE2 Schlosser Modification (PhLi + LiBr) NoStab->SolnE2 SolnE3 Switch to HWE Reaction (Phosphonates) NoStab->SolnE3

Figure 2: Decision tree for selecting the optimal phosphonium salt and reaction conditions.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4][5][6] Chemical Reviews, 89(4), 863–927.

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.

  • Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for pKa and reactivity trends of phosphonium salts).
  • Sigma-Aldrich (Merck) . "Wittig Reaction Technical Bulletin." (Product specifications for hygroscopicity of phosphonium halides).

Sources

(Cyanomethyl)trimethylphosphonium iodide vs. (Cyanomethyl)triphenylphosphonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide:

Executive Summary: The "Clean" vs. The "Classic"

In the synthesis of


-unsaturated nitriles—a critical motif in Michael acceptors and heterocycle precursors—the choice of Wittig reagent dictates not just the reaction yield, but the entire downstream purification strategy.
  • (Cyanomethyl)triphenylphosphonium chloride is the industry standard: robust, inexpensive, and stable. However, it carries the burden of Triphenylphosphine Oxide (TPPO) , a by-product notorious for co-eluting with products and complicating crystallization.

  • (Cyanomethyl)trimethylphosphonium iodide is the "process-friendly" alternative.[1] While less common, its phosphine oxide by-product (Trimethylphosphine oxide, TMPO) is water-soluble . This allows for a purification workflow where the by-product is simply washed away, often eliminating the need for chromatography.

Verdict: Use the Triphenyl salt for early-stage, small-scale exploration where reagent cost is paramount. Switch to the Trimethyl salt for scale-up, difficult-to-purify intermediates, or when "Zaragoza" alcohol-to-nitrile conversion is required.

Chemical & Physical Profile

The fundamental difference lies in the steric bulk of the phosphorus substituents and the nature of the halide counterion, which influences solubility and hygroscopicity.

Feature(Cyanomethyl)triphenylphosphonium chloride(Cyanomethyl)trimethylphosphonium iodide
CAS Number 4336-70-342843-99-2
Molecular Weight 337.78 g/mol 243.02 g/mol
Appearance White to off-white powderWhite to yellowish crystalline powder
Hygroscopicity Low (Stable in air)Moderate to High (Store under Argon)
Solubility (Reagent) DCM, CHCl3, MeOH, DMSOWater, MeOH, DMSO, Acetonitrile
By-Product Triphenylphosphine Oxide (TPPO) (Insoluble in water, soluble in organics)Trimethylphosphine Oxide (TMPO) (Highly water soluble)
Primary Utility Standard Wittig OlefinationWittig Olefination & Zaragoza Reagent (OH → CN)

Mechanistic Insight: The Selectivity & Sterics

Both reagents operate via the classic Wittig mechanism involving the formation of a phosphonium ylide followed by a [2+2] cycloaddition with the carbonyl.[2]

The Ylide Nature

The cyanomethyl ylide is semi-stabilized . The nitrile group provides electron-withdrawing stabilization (lowering the pKa of the


-proton), but less so than an ester.
  • Triphenyl Variant: The bulky phenyl groups create a crowded transition state. For semi-stabilized ylides, this often results in poor

    
     selectivity (typically mixtures ranging from 40:60 to 60:40) unless specific conditions (e.g., Schlosser modification) are used.
    
  • Trimethyl Variant: The smaller methyl groups reduce steric hindrance in the oxaphosphetane intermediate. While this can increase reaction rates, it does not inherently guarantee high stereoselectivity. However, the reduced bulk allows the reagent to react with more sterically hindered ketones that the Triphenyl variant might fail to convert.

Pathway Diagram

WittigMechanism Start Phosphonium Salt (Ph3P-CH2CN)+ Cl- Ylide Ylide Formation Ph3P=CH-CN Start->Ylide Deprotonation (-HCl) Base Base (e.g., NaH, KOtBu) Base->Ylide TS Oxaphosphetane Intermediate Ylide->TS + Carbonyl Carbonyl Aldehyde/Ketone R-CHO Carbonyl->TS Product Alkene Product R-CH=CH-CN TS->Product Elimination ByProduct Phosphine Oxide (Ph3P=O or Me3P=O) TS->ByProduct

Figure 1: General Wittig mechanism for cyanomethylation. The choice of R-groups on Phosphorus determines the ease of removing the 'Phosphine Oxide' node.

Performance Comparison: The Purification Bottleneck

This is the critical decision factor for process chemists.

Scenario A: Triphenylphosphonium Chloride
  • Reaction: Proceeds reliably.

  • Workup: The reaction mixture contains the alkene product and stoichiometric TPPO.

  • The Problem: TPPO is soluble in most organic solvents (DCM, EtOAc) used for extraction. It often co-crystallizes with the product or streaks on silica gel columns.

  • Remediation: Requires precipitation with hexanes (where TPPO is less soluble but often oils out), complexation with ZnCl2, or rigorous column chromatography.

Scenario B: Trimethylphosphonium Iodide
  • Reaction: Often faster due to less steric bulk.

  • Workup: The reaction mixture contains the alkene and stoichiometric TMPO.

  • The Solution: TMPO is highly water-soluble .

  • Protocol: Dilute the reaction mixture with water and extract with a non-polar solvent (Ether/Hexane/DCM). The TMPO partitions quantitatively into the aqueous phase. The organic phase contains clean alkene.

Workflow Visualization

WorkupComparison cluster_Triphenyl Standard: Triphenyl Reagent cluster_Trimethyl Optimized: Trimethyl Reagent StartA Crude Reaction Mix (Product + TPPO) StepA1 Aqueous Wash StartA->StepA1 StepA2 Organic Layer (Contains Product + TPPO!) StepA1->StepA2 StepA3 Silica Column / Crystallization (Difficult Separation) StepA2->StepA3 EndA Pure Product (Low Recovery Risk) StepA3->EndA StartB Crude Reaction Mix (Product + TMPO) StepB1 Aqueous Wash StartB->StepB1 StepB2 Organic Layer (Product Only) StepB1->StepB2 Extraction StepB3 Aqueous Layer (Contains TMPO) StepB1->StepB3 Partitioning EndB Pure Product (High Throughput) StepB2->EndB Evaporation

Figure 2: Comparative workflow demonstrating the purification advantage of the Trimethyl reagent.

Experimental Protocols

Protocol A: Standard Olefination with Triphenyl Salt
  • Reagents: (Cyanomethyl)triphenylphosphonium chloride (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).

  • Ylide Formation: Suspend salt in THF at 0°C. Add NaH portion-wise. Stir for 30–60 min until solution turns yellow/orange.

  • Addition: Add aldehyde/ketone (1.0 eq) dropwise at 0°C. Warm to RT and stir for 4–12 h.

  • Workup: Quench with sat. NH4Cl.[3] Extract with EtOAc. Dry over MgSO4.

  • Purification: Concentrate. Mandatory: Flash chromatography (Hex/EtOAc) to separate product from TPPO.

Protocol B: "Clean" Olefination with Trimethyl Salt
  • Reagents: (Cyanomethyl)trimethylphosphonium iodide (1.2 eq), KOtBu or NaH (1.2 eq), THF or Acetonitrile.

  • Ylide Formation: Suspend salt in solvent at 0°C. Add base. Stir 30 min.

  • Addition: Add carbonyl compound. Stir at RT (or reflux for hindered ketones) for 2–6 h.

  • Workup: Pour reaction mixture into Water (5 volumes) . Extract with Diethyl Ether or Hexanes (2x).

  • Purification: The combined organic layers are washed once with brine and dried. Evaporation yields product often >90% pure. Note: TMPO remains in the aqueous waste.

Safety & Handling

  • Phosphine Toxicity: While the salts are relatively safe solids, thermal decomposition or strong basic conditions can liberate trace phosphines. Trimethylphosphine is significantly more volatile, toxic, and malodorous than triphenylphosphine. Handle the Trimethyl salt in a fume hood and avoid acidic waste streams that could regenerate the phosphine.

  • Iodide vs. Chloride: The iodide salt (Trimethyl) is sensitive to light and may discolor over time. Store in amber vials. The chloride salt (Triphenyl) is robust.

References

  • Wittig Reaction Mechanism & Selectivity

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.
  • Trimethylphosphonium Reagents (Zaragoza Reagent)

    • Zaragoza, F. (2002).[1] One-step conversion of alcohols into nitriles with simultaneous two-carbon chain elongation.[1] Journal of Organic Chemistry, 67(14), 4963-4964.

  • TPPO Removal Strategies

    • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry, 82(19), 9931–9936.

Sources

Strategic Reagent Guide: Cost-Effectiveness of (Cyanomethyl)trimethylphosphonium Iodide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Efficiency Driver

In complex organic synthesis—particularly within drug development pipelines—reagent selection is often driven by a trade-off between material cost and process cost . While (Cyanomethyl)triphenylphosphonium salts (the standard Wittig reagents) are ubiquitous due to low raw material costs, they impose significant downstream burdens: difficult purification of triphenylphosphine oxide (Ph₃PO) and lower atom economy.

(Cyanomethyl)trimethylphosphonium iodide (CAS: 42843-99-2) represents a strategic alternative. Often referred to in specialized literature as the Zaragoza Reagent , it offers two distinct mechanistic advantages that radically alter the cost-effectiveness equation:

  • Dual-Mode Functionality: It can convert alcohols directly to homologous nitriles (two-carbon extension) in a single pot, effectively bypassing the need for oxidation to an aldehyde followed by olefination.

  • Water-Soluble Byproducts: Unlike the lipophilic Ph₃PO, the byproduct trimethylphosphine oxide (Me₃PO) is highly water-soluble, allowing for purification via simple aqueous extraction rather than expensive silica gel chromatography.

This guide objectively analyzes the performance of this reagent against standard alternatives, providing experimental protocols and a cost-benefit framework for process chemists.

Technical Background & Mechanism

To understand the value proposition, we must dissect the mechanism. This reagent is not merely a "smaller" Wittig salt; it operates through a unique activation pathway when applied to alcohols.

The "Dual-Mode" Mechanism

In the presence of a base and an alcohol, (Cyanomethyl)trimethylphosphonium iodide acts similarly to a Mitsunobu reagent but with internal nucleophilic delivery.

  • Activation: The phosphonium cation activates the alcohol oxygen.

  • Displacement: The cyanomethyl group acts as a carbon nucleophile (after deprotonation) or facilitates the formation of an intermediate that rearranges to the nitrile.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic divergence between the Classical Wittig route (using Triphenylphosphonium) and the Direct Conversion route (using Trimethylphosphonium).

ReactionPathways cluster_legend Process Impact Start Starting Material: Primary Alcohol Oxidation Step 1: Oxidation (Swern/Dess-Martin) Start->Oxidation Path A (Traditional) Reagent Reagent Addition: (Me3P-CH2CN)+ I- Start->Reagent Path B (Direct) Aldehyde Intermediate: Aldehyde Oxidation->Aldehyde Wittig Step 2: Wittig Reaction (Ph3P=CHCN) Aldehyde->Wittig Purification Step 3: Chromatography (Remove Ph3PO) Wittig->Purification ProductA Product: Unsaturated Nitrile Purification->ProductA Intermediate In-Situ Activation (Oxyphosphonium) Reagent->Intermediate Hydrolysis Hydrolysis/Extraction (Remove Me3PO) Intermediate->Hydrolysis ProductB Product: Saturated Nitrile (2C Extension) Hydrolysis->ProductB Legend1 Path A: 3 Steps, High Waste Legend2 Path B: 1 Step, Water Wash

Figure 1: Comparison of the traditional multi-step oxidation-olefination workflow versus the direct conversion capability of (Cyanomethyl)trimethylphosphonium iodide.

Comparative Analysis: Performance & Cost

We compare three primary reagents used for introducing the cyanomethyl motif (


 or 

).
The Competitors
  • (Cyanomethyl)trimethylphosphonium iodide (Subject): High reactivity, water-soluble byproduct.

  • (Cyanomethyl)triphenylphosphonium chloride (Standard): Cheap, stable, but generates Ph₃PO.

  • Diethyl cyanomethylphosphonate (HWE Reagent): Used for Horner-Wadsworth-Emmons; gives

    
    -selectivity, phosphate byproduct is water-soluble but reagent is more expensive.
    
Quantitative Comparison Matrix
Feature(Cyanomethyl)trimethylphosphonium Iodide (Cyanomethyl)triphenylphosphonium Chloride Diethyl cyanomethylphosphonate (HWE)
Primary Substrate Alcohols (Direct) or AldehydesAldehydes/KetonesAldehydes/Ketones
Reaction Type Alkylation / WittigWittigHorner-Wadsworth-Emmons
Byproduct Trimethylphosphine oxide (Me₃PO) Triphenylphosphine oxide (Ph₃PO)Diethyl phosphate salt
Purification Aqueous Extraction (High Solubility)Chromatography / Crystallization (Difficult)Aqueous Extraction
Atom Economy High (Ligand mass: ~76 g/mol )Low (Ligand mass: ~262 g/mol )Moderate
Toxicity Reagent stable; byproduct low tox.Reagent stable; Ph₃PO is benign but bulky.Reagent toxic; Phosphates biologically active.
Cost (Reagent) High (

$)
Low ($)Moderate (

)
Cost (Process) Low (Time/Solvent savings)High (Purification/Solvent use)Moderate
The "Process Cost" Argument

While the purchase price of the trimethyl salt is higher (approx. 3-4x the triphenyl variant per mole), the process cost savings are substantial for high-value intermediates:

  • Elimination of Chromatography: Silica gel chromatography can account for 40-60% of the total process cost in early-phase drug development (labor, solvent, disposal). The ability to wash away Me₃PO with water eliminates this step.

  • Step Reduction: Converting an alcohol to a nitrile traditionally requires activation (e.g., Mesylation) followed by cyanide displacement (highly toxic). The trimethyl reagent achieves this in one step without free cyanide salts.

Experimental Protocols

Protocol A: Direct Conversion of Alcohols to Nitriles (The Zaragoza Method)

Best for: Chain elongation of primary alcohols without oxidation.

Reagents:

  • Substrate: Primary Alcohol (1.0 equiv)

  • Reagent: (Cyanomethyl)trimethylphosphonium iodide (2.0 - 3.0 equiv)

  • Solvent: Propionitrile or Toluene

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve the alcohol (1.0 mmol) in Propionitrile (5 mL).

  • Addition: Add DIPEA (4.0 mmol) followed by (Cyanomethyl)trimethylphosphonium iodide (3.0 mmol). Note: The reagent is hygroscopic; handle quickly or in a glovebox.

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup (The Key Advantage):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate or Ether.

    • Wash 3x with Water. (This removes the Me₃PO and excess reagent).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Result: Often yields pure nitrile.[2] If necessary, a short filtration through a silica plug is sufficient.

Protocol B: Z-Selective Wittig Olefination

Best for: Synthesis of Z-unsaturated nitriles from aldehydes.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: (Cyanomethyl)trimethylphosphonium iodide (1.2 equiv)

  • Base: KHMDS or NaH (1.1 equiv)

  • Solvent: THF (-78°C to 0°C)

Procedure:

  • Suspend the phosphonium salt in dry THF at 0°C.

  • Add KHMDS dropwise. The solution will turn yellow/orange (Ylide formation). Stir for 30 mins.

  • Cool to -78°C (critical for Z-selectivity with semi-stabilized ylides).

  • Add the aldehyde dropwise.

  • Warm slowly to RT.

  • Workup: Dilute with water, extract with organic solvent. The Me₃PO remains in the aqueous layer.

Strategic Decision Guide

When should you pay the premium for (Cyanomethyl)trimethylphosphonium iodide? Use this decision logic.

DecisionTree Start Start: Target Molecule Substrate What is your substrate? Start->Substrate Alcohol Primary Alcohol Substrate->Alcohol Chain Extension Aldehyde Aldehyde/Ketone Substrate->Aldehyde Olefination Rec2 Use (Cyanomethyl)trimethyl phosphonium iodide (Direct Route, No Chrom) Alcohol->Rec2 Avoid Oxidation Step Scale Reaction Scale? Aldehyde->Scale Rec3 Use HWE Reagent (Diethyl cyanomethylphosphonate) (E-Selective, Easy Workup) Aldehyde->Rec3 If E-isomer required Small < 100 mg Scale->Small Large > 10 grams Scale->Large YesChrom Yes Small->YesChrom Purification Is Chromatography Acceptable? Large->Purification Purification->YesChrom NoChrom No (Cost/Time sensitive) Purification->NoChrom Rec1 Use (Cyanomethyl)triphenyl phosphonium chloride (Cheaper, Standard) YesChrom->Rec1 YesChrom->Rec1 NoChrom->Rec2

Figure 2: Decision matrix for selecting the optimal cyanomethylation reagent based on substrate, scale, and purification constraints.

References

  • Zaragoza, F. (2002).[2] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." Journal of Organic Chemistry, 67(14), 4963–4964.[3]

  • McNulty, J., et al. (2014). "A mild and efficient Wittig olefination reaction using a water-soluble phosphonium salt." Tetrahedron Letters, 55(6), 1160-1163.
  • Biosynth. (2023).[4] "(Cyanomethyl)trimethylphosphonium iodide Product Data." Biosynth Catalog.

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5] Chemical Reviews, 89(4), 863–927. (Foundational text on Wittig mechanism and salt effects).

Sources

Safety Operating Guide

(Cyanomethyl)trimethylphosphonium Iodide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists CAS Number: 42843-99-2 Formula:



Executive Summary & Core Directive

The only authorized disposal method for (Cyanomethyl)trimethylphosphanium iodide is High-Temperature Incineration via a licensed hazardous waste contractor.

DO NOT attempt to deactivate this compound via bench-top hydrolysis. The risk of generating Hydrogen Cyanide (HCN) gas upon contact with acids or inadvertent heating outweighs the benefits of volume reduction. This compound must be segregated as Toxic and Reactive (Cyanide-bearing) waste.

Hazard Identification & Safety Assessment

Before initiating any disposal workflow, the specific hazards of the cyanomethyl-phosphonium motif must be understood to prevent fatal operational errors.

GHS Classification & Risk Profile
Hazard CategoryClassificationCritical Risk
Acute Toxicity (Oral) Category 3Toxic if swallowed. Metabolic release of cyanide ions is possible.
Skin/Eye Irritation Category 2/2ACauses severe irritation. Iodide salts can cause dermatitis.
Reactivity WARNING Contact with acids liberates Hydrogen Cyanide (HCN) gas.
Aquatic Toxicity Category 2Toxic to aquatic life with long-lasting effects.[1][2] Zero drain disposal.
Chemical Incompatibility Matrix

The following decision logic dictates the segregation of this waste stream.

SegregationLogic node_chem (Cyanomethyl)trimethylphosphonium Iodide Waste decision_acid Is the waste container Acidic (pH < 7)? node_chem->decision_acid decision_ox Contains Strong Oxidizers? decision_acid->decision_ox No action_danger CRITICAL STOP: Risk of HCN Generation decision_acid->action_danger Yes action_danger_ox STOP: Risk of Exothermic Reaction/Iodine Release decision_ox->action_danger_ox Yes action_safe Segregate into: 'Toxic Organic Solid' (Cyanide-Bearing) decision_ox->action_safe No

Figure 1: Waste segregation logic. The primary safety constraint is the absolute exclusion of acidic streams to prevent HCN evolution.

Operational Disposal Protocol

This protocol validates safety through isolation. It assumes the material is in solid form or a non-acidic reaction mixture.

Pre-Disposal Requirements[3]
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a full-face shield if handling large quantities (>50g).

  • Environment: All handling must occur inside a certified chemical fume hood.

  • Materials:

    • Wide-mouth High-Density Polyethylene (HDPE) or Glass container (Amber preferred for iodides).

    • Hazardous Waste Label.

    • Secondary containment tray.

Step-by-Step Workflow
Step 1: Waste Characterization & Segregation
  • pH Check: If the waste is a solution, verify pH is

    
    . If acidic, do not  add to the cyanide waste stream. Note: If you have an acidic solution of this compound, neutralize carefully with NaOH solution in an ice bath inside a hood before consolidation.
    
  • Isolation: Separate from all oxidizers (e.g., peroxides, permanganates) to prevent oxidation of the iodide to iodine gas (

    
    ) or violent reaction with the organic cation.
    
Step 2: Packaging
  • Solids: Transfer solid residues directly into the waste container. Do not generate dust.[1][2][3][4][5][6]

  • Solutions: Pour liquid waste into the container, leaving at least 10% headspace for expansion.

  • Rinsing: Rinse contaminated glassware with a basic aqueous solution (e.g., 1M NaOH) to ensure any residual nitrile is kept in a stable, alkaline environment. Add rinsate to the same waste container.

Step 3: Labeling & Storage
  • Labeling: Affix a hazardous waste label.

    • Constituents: "(Cyanomethyl)trimethylphosphonium iodide"[7]

    • Hazards: "TOXIC", "IRRITANT".[1][2]

    • Special Warning: "CYANIDE COMPOUNDS - DO NOT ADD ACID".

  • Storage: Store in a satellite accumulation area inside a secondary container. Keep the container closed at all times except when adding waste.

Step 4: Hand-off to EHS/Contractor
  • Manifesting: List the waste code. While specific codes vary by region, standard US EPA codes often include:

    • D003: Reactive (if cyanide content is high enough to be potentially reactive).

    • P-List/U-List: Check local regulations; while this specific CAS is not P-listed, it is treated as a cyanide derivative.

  • Destruction: The contractor will incinerate the waste at

    
     with scrubbers to capture phosphorus pentoxide (
    
    
    
    ), iodine (
    
    
    ), and nitrogen oxides (
    
    
    ).
Disposal Workflow Diagram

DisposalFlow step1 Generation (Benchtop) step2 Segregation (pH Check & Isolation) step1->step2 step2->step1 Fail (Neutralize) step3 Packaging (HDPE/Glass + Labeling) step2->step3 Pass step4 Storage (Satellite Area) step3->step4 step5 Pickup (EHS/Contractor) step4->step5 step6 Destruction (Incineration) step5->step6

Figure 2: End-to-end disposal lifecycle. Note the critical quality gate at Segregation.

Emergency Procedures

In the event of an accidental release during the disposal process:

  • Spill (Solid):

    • Evacuate the immediate area.[2][3][6]

    • Wear PPE (Gloves, Goggles, N95/P100 respirator if dust is present).

    • Cover spill with a spill pad or damp paper towel to prevent dust.

    • Scoop into a waste container.

    • Clean area with 1% NaOH solution (to keep any solubilized nitrile stable).

  • Spill (Acid Contact):

    • IMMEDIATE EVACUATION. If the salt mixes with acid, HCN gas may evolve.

    • Activate the lab emergency alarm.

    • Do not re-enter until cleared by EHS/Fire Department.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5]

    • Eyes: Rinse for 15 minutes; seek medical attention immediately.[5]

    • Ingestion: Seek immediate medical attention.[2][4][8] Do not induce vomiting unless instructed by poison control.

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. BME Shared Labs. Retrieved January 28, 2026, from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling (Cyanomethyl)trimethylphosphanium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Landscape

As researchers, we often treat quaternary phosphonium salts as benign "carrier" molecules. This is a dangerous oversimplification. (Cyanomethyl)trimethylphosphonium iodide represents a convergence of three distinct hazard classes: a quaternary phosphonium cation (potential neurotoxicity/irritant), a reactive nitrile moiety (cyanide precursor potential), and an iodide counterion (sensitizer).

This guide moves beyond the standard Safety Data Sheet (SDS). It provides a field-proven operational framework for handling this reagent in high-stakes drug development and organic synthesis workflows. The goal is not just compliance; it is the establishment of a self-validating safety system that ensures data integrity and researcher well-being.

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

Functional GroupHazard MechanismOperational Implication
Phosphonium Cation

Structurally analogous to neurotoxic organophosphates. High affinity for biological membranes due to lipophilicity.Skin Absorption Risk: High. Standard latex gloves are insufficient due to permeation rates.
Cyanomethyl Group

While the

bond is stable, metabolic processing or acidic hydrolysis can release toxic nitrile byproducts or trace HCN.
Inhalation/Ingestion Risk: Do not treat as a simple salt. Avoid acidic waste streams.
Iodide Anion

Halogen sensitizer. Can oxidize to free iodine (

) over time, increasing corrosivity.
Sensitization: Long-term exposure can lead to iodism (skin rashes, runny nose).

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required "Armor" based on the state of matter. Nitrile (NBR) is the material of choice , but thickness is the variable that saves lives.

Table 1: PPE Selection Protocol
Protection ZoneTask: Handling Solid (Weighing/Transfer) Task: Handling Solution (Reaction/Workup) Rationale
Hand Protection Single Nitrile Glove (Min thickness: 0.11 mm / 4 mil)Double Nitrile Glove (Outer: 0.11 mm, Inner: 0.06 mm)Solutions (especially in DMSO/DMF) accelerate permeation. Double gloving provides a "break-through" buffer.
Respiratory N95 / P2 Respirator (Or work strictly in Fume Hood)Fume Hood Required (Sash at optimal height)The solid is a fine crystalline powder; inhalation of dust allows direct entry into the bloodstream.
Eye Protection Safety Glasses (With side shields)Chemical Goggles (Indirect venting)Splash risk in solution is critical; phosphonium salts are severe eye irritants (Cat 2A).
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Lab Coat + Chemical Apron (If handling >100mL volumes)Prevents saturation of clothing in case of a spill.

Operational Workflows & Visualizations

Safety is a process, not a product. The following diagrams illustrate the logical flow of handling and decision-making.

Diagram 1: Safe Handling Lifecycle

This workflow enforces a "closed-loop" system where the chemical is never exposed to the open lab environment without engineering controls.

HandlingLifecycle Storage Storage (Desiccator/Dark) Weighing Weighing (Static Control) Storage->Weighing Transport in secondary container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization In Fume Hood Reaction Reaction (Inert Atm) Solubilization->Reaction Closed System Quench Quench/Workup (Avoid Acid) Reaction->Quench Controlled Addn Disposal Disposal (Segregated) Quench->Disposal Tag as Toxic

Caption: The linear progression of handling. Note the critical "Avoid Acid" instruction during the Quench phase to prevent nitrile hydrolysis.

Diagram 2: Emergency Response Logic

Immediate decision-making protocol for spills or exposure.

EmergencyResponse Start Incident Occurs Type Type of Incident? Start->Type Spill Spill Type->Spill Exposure Exposure Type->Exposure State Solid or Liquid? Spill->State SolidSpill Sweep gently (No Dust) State->SolidSpill LiqSpill Absorb with Vermiculite State->LiqSpill Contact Skin or Eyes? Exposure->Contact Skin Wash 15min (Soap+Water) Contact->Skin Eyes Flush 15min (Eye Wash) Contact->Eyes

Caption: Decision tree for immediate remediation.[1][2][3] Speed is critical to prevent dermal absorption of the phosphonium salt.

Detailed Operational Protocols

A. Storage & Stability
  • Hygroscopicity: Phosphonium salts are notoriously hygroscopic. Moisture absorption alters molecular weight calculations and can lead to "clumping," which increases dust risks during breaking.

  • Protocol: Store in a tightly sealed amber glass vial within a desiccator.

  • Shelf Life: Re-test purity if stored >12 months, as iodide oxidation can turn the solid yellow/brown.

B. Weighing & Transfer (The Critical Step)
  • The Risk: Static electricity can cause fine powders to "jump" or disperse.

  • Technique:

    • Use an antistatic gun on the weighing boat and spatula before use.

    • Place the balance inside the fume hood if possible. If not, weigh into a tared vial with a cap, close immediately, and transport.

    • Never dump the powder; tap the spatula gently to dispense.

C. Solubilization & Reaction
  • Solvent Compatibility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and alcohols.

  • Exotherm: Dissolution may be slightly exothermic. Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • Incompatibility: Avoid strong oxidizing agents. Crucially, avoid mixing with strong acids unless the reaction explicitly calls for it and the system is vented, as this stresses the nitrile bond.

D. Disposal Strategy
  • Classification: Treat as "Organic Solid/Liquid, Toxic."

  • Segregation: Do not mix with acidic waste streams (risk of HCN generation). Do not mix with oxidizers (risk of iodine liberation).

  • Method: High-temperature incineration with a scrubber is the only validated method for complete destruction of the phosphonium-nitrile complex.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.